Solvent black 5
Description
Properties
IUPAC Name |
2-amino-N,N-dipropylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWTMZRCAESKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026040 | |
| Record name | C.I. Solvent Black 5 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. solvent black 5 is a black powder. (NTP, 1992) | |
| Record name | C.I. SOLVENT BLACK 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | C.I. SOLVENT BLACK 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
11099-03-9 | |
| Record name | C.I. SOLVENT BLACK 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Solvent Black 5 | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Black 5 | |
| Source | EPA DSSTox | |
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| Record name | C.I. Solvent Black 5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Solvent Black 5: Chemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 5, also known by its Colour Index name C.I. 50415 and commonly referred to as Nigrosine Spirit Soluble, is a synthetic dye belonging to the azine class of compounds. It is not a single chemical entity but rather a complex mixture of phenazine-based structures.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines general synthesis and analytical methodologies, and presents key data in a structured format for easy reference. Due to its nature as a mixture, some physical properties may be presented as ranges or approximations.
Chemical and Physical Properties
This compound is characterized by its deep black, bluish-black powder appearance.[2] Its properties are a composite of its various components.
General Properties
| Property | Value | Reference(s) |
| Common Name | This compound, Nigrosine Spirit Soluble, Oil Black B | [3][4] |
| Colour Index | C.I. 50415 | [1][3] |
| CAS Number | 11099-03-9 | [3][4] |
| Chemical Class | Azine Dyes | [2][3] |
| Physical Appearance | Black to bluish-black powder | [2][4] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | Not well-defined (mixture) | [3] |
| Melting Point | Typically >300 °C (decomposes) | [5] |
| Heat Stability | Stable up to 150-180 °C | [4][5] |
| pH (in solution) | 4.5 - 5.5 | [2] |
| Maximum Absorption (λmax) | ~567 nm (in Ethanol) | [6] |
Solubility
This compound is characteristically soluble in organic solvents and insoluble in water.[3][5]
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [3][5] |
| Ethanol | Soluble (bluish-black solution) | [3][5] |
| Benzene | Soluble | [3] |
| Toluene | Soluble | [3] |
| Oleic Acid | Very Soluble | [2] |
| Stearic Acid | Very Soluble | [2] |
Synthesis and Manufacturing
The industrial production of this compound generally involves the high-temperature reaction of aniline (B41778) and its derivatives with nitrobenzene (B124822) in the presence of a catalyst. The exact composition of the final mixture is dependent on the reaction conditions.[7]
Two common manufacturing methods are:
-
Heating a mixture of nitrobenzene, aniline, and aniline hydrochloride with iron or copper at 180-200 °C.[3][4]
-
Heating nitrophenols or nitrocresols with aniline, aniline hydrochloride, and a small amount of iron at 180-200 °C.[3][4]
The resulting product is then processed to yield the spirit-soluble base.[8]
Experimental Protocols
General Protocol for Determining UV-Visible Spectrum
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as ethanol, to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Spectrophotometric Analysis: Using a UV-Visible spectrophotometer, scan the absorbance of each working solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs (λmax).
General Protocol for Qualitative Solubility Assessment
-
Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of labeled test tubes or vials.
-
Solvent Addition: To each tube, add a measured volume (e.g., 1 mL) of a different solvent to be tested.
-
Agitation: Vigorously agitate each mixture using a vortex mixer or by shaking for a predetermined amount of time (e.g., 5 minutes) at a controlled temperature.
-
Observation: Visually inspect each tube for the dissolution of the solid. The degree of solubility can be qualitatively described as insoluble, sparingly soluble, or soluble.
Visualizations
Caption: General chemical structure of the phenazine (B1670421) core present in this compound components.
Caption: A simplified workflow illustrating the general manufacturing process of this compound.
Applications in Research and Development
This compound and its components are utilized in various industrial and research applications:
-
Staining: In microbiology, it is used for negative staining of bacteria and other microorganisms.[1]
-
Inks and Coatings: It is a key colorant in marker pen inks, printing inks, and lacquers due to its solubility in organic solvents and deep black color.[1]
-
Plastics and Resins: this compound is used to color various plastics and synthetic resins.
-
Charge Control Agents: Due to their electrostatic properties, nigrosine dyes are used as charge control agents in toners for electrophotography.[9]
Conclusion
This compound is a widely used solvent-soluble black dye that is a complex mixture of phenazine-based compounds. Its utility stems from its excellent solubility in organic media and its intense color. For researchers and professionals, it is crucial to recognize its nature as a mixture, which accounts for the variability in its reported physical properties. The general methodologies for synthesis and analysis provided in this guide offer a foundational understanding for working with this versatile colorant.
References
- 1. Nigrosin - Wikipedia [en.wikipedia.org]
- 2. foodcolourworld.com [foodcolourworld.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound or Nigrosine Spirit Soluble [colorbloomdyes.com]
- 5. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 6. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]
- 7. US4230855A - Method of preparation of improved nigrosine and indulino dyes - Google Patents [patents.google.com]
- 8. EP1806626A1 - Modified nigrosine and process for producing the same, and electrostatic charge image developing toner using said modified nigrosine - Google Patents [patents.google.com]
- 9. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]
An In-depth Technical Guide to Solvent Black 5 (C.I. 50415)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Solvent Black 5, a complex dye mixture also known as Nigrosine Spirit Soluble. The guide details its chemical identity, physical and chemical properties, manufacturing processes, and common applications, with a focus on information relevant to a scientific audience.
Chemical Identity and Molecular Structure
This compound is not a single chemical entity but rather a complex mixture of phenazine-based (azine) compounds.[1][2] This is a critical point for researchers, as the properties and potential biological interactions of the dye are a result of this mixture. Its common identifiers are listed below.
| Identifier | Value |
| Common Name | This compound |
| Synonyms | Nigrosine Spirit Soluble, Alcohol Soluble Nigrosine[1][3][4] |
| Colour Index (C.I.) | 50415[5][6] |
| Primary CAS Number | 11099-03-9[5][7][8][9] |
| Other CAS Numbers | 52276-97-8, 8005-01-4[1] |
Due to its nature as a mixture, a single definitive molecular structure for this compound does not exist. The components are high-molecular-weight azine-class structures. However, some chemical databases, such as PubChem, associate the CAS number 11099-03-9 with a specific, simpler molecule: 2-amino-N,N-dipropylacetamide hydrochloride with the formula C8H19ClN2O.[9][10] It is plausible that this represents one of many components or is an error in database association. Researchers should be cautious and aware that the commercial dye is a complex mixture.
Below is a representation of the azine core structure, which is the foundational chemical feature of the dye components.
Caption: Generalized phenazine (B1670421) core structure of this compound components.
Physical and Chemical Properties
The properties of this compound reflect its composition as a mixture. The values presented are typical but may vary between manufacturers.
| Property | Value/Description |
| Appearance | Black powder[5][11] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) (blue-black solution), benzene, toluene, oleic acid, and stearic acid.[2][4][12][13] |
| Behavior in Acid | Forms a blue to blue-black solution in concentrated sulfuric acid, with a blue-black precipitate upon dilution.[2][13] In concentrated nitric acid, it appears blue to blue-black.[2][13] |
| Melting Point | ~200 °C[2][11] |
| Light Fastness | 7-8 (on a scale of 1-8, where 8 is excellent)[2][11] |
| Heat Resistance | Stable up to 150-180 °C[2][11] |
| UV-Vis λmax | ~565 - 567 nm (in Ethanol)[10] |
Experimental Protocols: Synthesis
The industrial synthesis of this compound, or Nigrosine Spirit Soluble, does not follow a single, precise stoichiometric reaction but is a complex heating process involving several reagents. The exact composition of the final mixture depends on the reaction conditions and the specific reactants used.
General Manufacturing Methodologies:
Two primary methods for its synthesis have been described:[12][13]
-
Method A: Involves the heating of 1-nitrobenzene, aniline (B41778), and aniline hydrochloride with an iron or copper catalyst at temperatures between 180-200 °C.
-
Method B: Involves heating nitrophenols or nitrocresols with aniline, aniline hydrochloride, and a small amount of iron at 180-200 °C.
The diagram below illustrates the general workflow for the synthesis of this dye mixture.
Caption: General synthesis workflow for this compound.
Applications in Research and Industry
While primarily an industrial dye, this compound has applications that may be of interest to the scientific community.
-
Industrial Coloring: Its primary use is for coloring plastics, printing inks, leather finishes, wood stains, and lacquers due to its solubility in organic solvents and good lightfastness.[2][3][4]
-
Biological Staining: It is used as a stain in microscopy, particularly for negative staining of bacteria and other microorganisms where the background is stained, leaving the cells colorless.[6]
-
Fluorescent Biomarker: It has been noted for its absorption and emission properties in the near-infrared region, leading to its use in research as a fluorescent biomarker for tissues and cells.[7]
-
Charge Control Agent: Due to its electrostatic properties, it is used as a charge control agent in toners for electrophotography.[14]
Researchers considering this compound for biological applications should be aware of its potential toxicity, which has been reported and has led to its regulation in some countries.[7] It is recommended for research use only and not for diagnostic or therapeutic applications.[8]
References
- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 2. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 3. This compound Dyes | CAS 11099-09-3 Manufacturers in India [colorantsgroup.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. chemimpex.com [chemimpex.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. C.I. This compound | C8H19ClN2O | CID 19828004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. J61186.14 [thermofisher.com]
- 11. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]
- 12. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]
Unveiling the Staining Mechanism of Solvent Black 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Solvent Black 5 staining, providing a comprehensive resource for its application in laboratory settings. Also known commercially as Nigrosine, spirit soluble, and identified by the Colour Index number 50415, this compound is a versatile dye with significant applications in the visualization of intracellular lipids. This document outlines its physicochemical properties, details experimental protocols for its use, and presents its staining mechanism through clear visualizations.
Core Staining Mechanism: A Process of Physical Partitioning
The primary mechanism by which this compound stains cellular components is a physical process known as lysochromy . This staining action is not based on a chemical reaction or specific binding to molecular targets, but rather on the principle of differential solubility. This compound is a lipophilic, or fat-soluble, dye. The staining protocol involves dissolving the dye in a solvent in which it is moderately soluble. When this solution is applied to a biological sample, the dye molecules will preferentially move from the solvent into intracellular structures that have a higher lipid content. This is because the dye has a greater affinity for, and is more soluble in, the lipids than it is in the solvent it was introduced in. This selective partitioning and accumulation of the dye within lipid-rich structures, such as lipid droplets, renders them a distinct blue-black to black color under light microscopy.
While the lysochrome effect is the principal mechanism, the slightly basic nature of this compound may also contribute to weak ionic interactions with acidic groups present in compound lipids like phospholipids. However, the dominant staining effect is overwhelmingly due to its physical solubility in fats.
Data Presentation: Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for the dye.
| Property | Value |
| Common Names | Nigrosine (alcohol soluble), Spirit Nigrosine, this compound |
| Colour Index Number | 50415 |
| Appearance | Black crystalline powder |
| Molecular Formula | Not consistently defined, as it is a mixture of phenazine-based compounds. |
| CAS Number | 11099-03-9 |
| Absorption Maximum (λmax) | 565 - 567 nm[1] |
| Solvent | Solubility |
| Water | Insoluble[2][3] |
| Ethanol (B145695) | Soluble (yields a blue-black solution); approximately 20-30 g/L at room temperature.[4][5] |
| Benzene & Toluene | Soluble[4] |
| Oleic & Stearic Acid | Very soluble[4] |
| Propylene (B89431) Glycol | Soluble, especially with heating. |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound staining solutions and its application for the staining of lipids in both cultured cells and frozen tissue sections. These protocols are based on established methods for lysochrome dyes.
Preparation of this compound Staining Solution
Stock Solution (0.5% w/v in Propylene Glycol):
-
In a chemical fume hood, weigh out 0.5 g of this compound powder.
-
Add the powder to 100 mL of propylene glycol.
-
Heat the mixture to 100-110°C for 5-10 minutes using a water bath or heating mantle, with constant stirring, to ensure the dye completely dissolves.
-
Filter the hot solution through a Whatman No. 1 filter paper into a clean, sealable container.
-
Allow the solution to cool to room temperature. This stock solution is stable for up to a year when stored in a tightly sealed container.
Working Solution:
A working solution can be prepared by diluting the stock solution or by creating a saturated solution in 70% ethanol. For the latter:
-
Add an excess of this compound powder to 70% ethanol.
-
Stir for 1-2 hours.
-
Filter the solution to remove any undissolved particles before use.
Protocol 1: Staining of Lipid Droplets in Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency. To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA for 24-48 hours.
-
Fixation: Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4. Fix the cells by incubating them in 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.
-
Washing: Gently aspirate the fixative and wash the cells three times with distilled water.
-
Staining: Immerse the coverslips in the filtered this compound working solution for 10-20 minutes at room temperature.
-
Differentiation: Briefly rinse the coverslips in 70% ethanol to remove excess stain.
-
Washing: Thoroughly wash the coverslips with distilled water.
-
Counterstaining (Optional): Nuclei can be counterstained with Nuclear Fast Red or Hematoxylin according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium (e.g., glycerin jelly). Avoid organic solvent-based mounting media as they can dissolve the stain.
-
Visualization: Observe the stained cells under a bright-field microscope. Lipid droplets will appear as black or dark blue intracellular inclusions.
Protocol 2: Staining of Lipids in Frozen Tissue Sections
-
Sectioning: Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat. Mount the sections on pre-cleaned glass slides and allow them to air dry.
-
Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Washing: Rinse the slides with distilled water.
-
Dehydration: Immerse the slides in 100% propylene glycol for 5 minutes.
-
Staining: Incubate the slides in the 0.5% this compound stock solution (pre-heated to 60°C for faster staining if desired) for 7-10 minutes with agitation.
-
Differentiation: Briefly rinse the slides in 85% propylene glycol for 2-3 minutes to remove excess stain.
-
Washing: Wash the slides thoroughly with several changes of distilled water.
-
Counterstaining (Optional): If desired, counterstain the nuclei with Nuclear Fast Red solution for 3-5 minutes.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
-
Visualization: Examine the sections under a light microscope. Lipids will be stained a distinct blue-black.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core concepts of this compound staining.
Caption: The lysochrome staining mechanism of this compound.
Caption: A typical experimental workflow for this compound staining.
References
- 1. Nigrosin, alcohol soluble this compound 11099-03-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 4. foodcolourworld.com [foodcolourworld.com]
- 5. The solubility of this compound in alcohol and its main application fields - Knowledge [otq.dye-manufacturer.com]
Nigrosine Spirit Soluble vs. Oil Soluble: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Nigrosine dyes, a class of synthetic black stains, are versatile tools in various scientific disciplines. Primarily categorized by their solubility, spirit-soluble and oil-soluble nigrosine variants offer distinct properties that render them suitable for specific research applications. This technical guide provides an in-depth comparison of these two forms of nigrosine, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the appropriate dye and methodology for their studies.
Core Differences and Physicochemical Properties
Nigrosine dyes are complex mixtures of phenazine-based compounds produced by the oxidation of aniline.[1][2] The fundamental difference between spirit-soluble and oil-soluble nigrosine lies in their formulation and resulting solubility profiles. Spirit-soluble nigrosine (C.I. Solvent Black 5) is typically the hydrochloride salt of the nigrosine base, rendering it soluble in alcohols and other organic solvents, but insoluble in water.[1][3][4] Oil-soluble nigrosine (C.I. Solvent Black 7), on the other hand, is the free base form, which exhibits solubility in oils, fats, and various organic solvents, while also being insoluble in water.[5][6]
These solubility characteristics dictate their primary applications in research. The spirit-soluble form and its water-soluble derivative (Nigrosine WS, obtained by sulfonation) are extensively used in biological staining, particularly for visualizing microorganisms and assessing cell viability.[1][2][7] The oil-soluble variant is predominantly used in industrial applications such as coloring for plastics, inks, and coatings; however, its lipophilic nature suggests potential for staining lipid-rich structures in biological specimens.[5][8]
A summary of their key physicochemical properties is presented below for direct comparison.
| Property | Nigrosine Spirit Soluble (this compound) | Nigrosine Oil Soluble (Solvent Black 7) |
| C.I. Name | This compound | Solvent Black 7 |
| Synonyms | Alcohol Soluble Nigrosine, Spirit Black | Nigrosine Base, Oil Black |
| Appearance | Bluish-black powder | Bluish-black powder |
| Melting Point | >275 °C | 180 °C |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Ethanol | Soluble | Soluble |
| Solubility in Benzene & Toluene | Soluble | Soluble |
| Solubility in Oleic & Stearic Acid | Soluble | Soluble |
| Light Fastness | Good | 4-6 (Good) |
Research Applications and Experimental Protocols
The distinct solubility profiles of spirit-soluble and oil-soluble nigrosine dyes lead to their application in different areas of research.
Nigrosine Spirit Soluble in Biological Staining
Nigrosine, particularly its water-soluble form (Nigrosine WS), is a classic stain for negative staining of bacteria and other microorganisms.[2][9] In this technique, the background is stained, leaving the cells unstained and visible as bright outlines against a dark field.[10] This method is advantageous as it does not require heat fixation, thus preserving the natural size and shape of the cells.[2] Spirit-soluble nigrosine can also be used for negative staining.[11]
This protocol outlines the procedure for negative staining of bacteria using a nigrosine solution.
Materials:
-
Bacterial culture
-
Microscope slides
-
Inoculating loop
-
Nigrosine staining solution (10% w/v aqueous solution is common for Nigrosine WS, or an alcoholic solution for spirit-soluble)[10]
Procedure:
-
Place a small drop of nigrosine solution on a clean microscope slide.
-
Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture to the drop of nigrosine.
-
Mix the culture gently with the stain using the loop.
-
Take a second, clean slide (the "spreader" slide) and hold it at a 45-degree angle to the first slide.
-
Touch the edge of the spreader slide to the drop of the bacteria-stain mixture.
-
Allow the mixture to spread along the edge of the spreader slide.
-
Push the spreader slide smoothly and quickly across the first slide to create a thin smear. The smear should have a gradient of thickness.
-
Allow the smear to air dry completely. Do not heat fix.
-
Examine the slide under a microscope, starting with the low-power objective and progressing to the oil-immersion lens for detailed observation.
Expected Results:
Bacterial cells will appear as clear, unstained bodies against a dark blue-black background. This allows for the visualization of their morphology, size, and arrangement.[10]
Nigrosine in Cell Viability Assays
The Eosin-Nigrosin staining technique is a widely used method for assessing sperm viability. This assay is based on the principle that viable cells with intact plasma membranes will exclude the eosin (B541160) Y dye (a red, acidic stain), while non-viable cells with compromised membranes will take it up. Nigrosine is used as a counterstain to provide a dark background, making the stained (non-viable) and unstained (viable) sperm heads easily distinguishable.[12]
Materials:
-
Semen sample
-
Eosin-Nigrosin staining solution (typically contains 0.5% Eosin Y and 10% Nigrosine in a buffered solution)[12]
-
Microscope slides
-
Pipettes
-
Microscope with 400x or 1000x magnification
Procedure:
-
Ensure the semen sample is well-mixed.
-
On a clean microscope slide, place one drop of the semen sample.
-
Add two to three drops of the Eosin-Nigrosin staining solution to the semen drop.
-
Gently mix the sample and stain with a pipette tip for approximately 30 seconds.
-
Create a thin smear by placing a second slide at an angle and pushing it across the first slide.
-
Allow the smear to air dry completely.
-
Examine the slide under a microscope.
-
Count at least 200 spermatozoa and classify them as either viable (unstained, white or light pink heads) or non-viable (stained red or dark pink heads).
-
Calculate the percentage of viable sperm.
Expected Results:
Viable sperm will have white or pale pink heads, while non-viable sperm will have red or dark pink heads, all against a dark background provided by the nigrosine.[12]
Potential Applications of Nigrosine Oil Soluble in Lipid Staining
While not as commonly used in biological research as its spirit-soluble counterpart, the lipophilic nature of oil-soluble nigrosine suggests its potential for staining neutral lipids and fats within cells and tissues. This application is analogous to other oil-soluble dyes like Sudan Black B, which are routinely used for this purpose.[13][14] The principle of this staining method relies on the dye being more soluble in the lipidic structures of the sample than in the solvent it is applied in.
Below is a representative protocol for staining lipids using a fat-soluble dye, which could be adapted for oil-soluble nigrosine.
Materials:
-
Fresh or frozen tissue sections, or fixed cell smears
-
Fixative (e.g., 40% formaldehyde)
-
Oil-soluble dye solution (e.g., 0.3 g Sudan Black B in 100 ml of absolute ethanol, or a similarly prepared oil-soluble nigrosine solution)[13]
-
Differentiating solvent (e.g., 70% ethanol)
-
Counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
Procedure:
-
Fix the sample as required. For frozen sections, fixation may occur after sectioning.
-
Rinse the fixed sample with distilled water.
-
Immerse the sample in a solution that facilitates staining (e.g., propylene (B89431) glycol for Sudan Black B).[5]
-
Incubate the sample in the oil-soluble dye solution. The incubation time will need to be optimized (e.g., 7 minutes to 1 hour).[5][13]
-
Differentiate the sample by briefly rinsing with a solvent that removes excess dye from non-lipidic structures (e.g., 85% propylene glycol or 70% ethanol).[5][13]
-
Rinse with distilled water.
-
Apply a counterstain to visualize nuclei and other cellular structures.
-
Wash with distilled water.
-
Mount the sample using an aqueous mounting medium.
Expected Results:
Lipid droplets and other lipid-rich structures will be stained a dark color (blue-black for Sudan Black B), while other cellular components will be colored by the counterstain.[5]
Visualizing Experimental Workflows
To further clarify the methodologies described, the following diagrams, generated using the DOT language, illustrate the key steps in each experimental workflow.
Caption: A flowchart of the negative staining protocol.
Caption: A flowchart of the Eosin-Nigrosin viability assay.
Caption: A flowchart of a general lipid staining protocol.
Conclusion
The choice between nigrosine spirit soluble and oil soluble dyes is fundamentally dependent on the research application. For morphological studies of microorganisms and cell viability assays where aqueous or alcoholic solutions are required, spirit-soluble nigrosine and its water-soluble derivatives are the appropriate choice. For applications requiring the staining of non-aqueous, lipid-rich components, the properties of oil-soluble nigrosine make it a potential candidate, with established protocols for similar dyes like Sudan Black B providing a methodological framework. By understanding the distinct characteristics and applying the appropriate protocols, researchers can effectively utilize these classic dyes in their scientific investigations.
References
- 1. This compound or Nigrosine Spirit Soluble [colorbloomdyes.com]
- 2. Nigrosin - Wikipedia [en.wikipedia.org]
- 3. Sudan black B, Fat-soluble diazo dye (CAS 4197-25-5) | Abcam [abcam.com]
- 4. microbenotes.com [microbenotes.com]
- 5. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. agarscientific.com [agarscientific.com]
- 9. himedialabs.com [himedialabs.com]
- 10. 11099-03-9 CAS | NIGROSINE ALCOHOL SOLUBLE | Biological Stains and Dyes | Article No. 04906 [lobachemie.com]
- 11. bioanalytic.de [bioanalytic.de]
- 12. laboratorytests.org [laboratorytests.org]
- 13. benchchem.com [benchchem.com]
- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Sudan Black B: A Comprehensive Technical Guide to the Core Principles of Lipid Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan Black B (SBB) is a lipophilic, non-ionic diazo dye that has established itself as a cornerstone in histochemical and cytological techniques for the visualization of a wide array of lipids. Its ability to intensely stain neutral fats, phospholipids, sterols, and lipoproteins a characteristic blue-black to black color makes it an invaluable tool in numerous research and diagnostic applications. This in-depth technical guide provides a comprehensive overview of the core principles of the Sudan Black B staining mechanism, detailed experimental protocols for various sample types, and a comparative analysis with other lipid stains, tailored for professionals in research and drug development.
Core Principle of the Staining Mechanism
The staining mechanism of Sudan Black B is primarily a physical process governed by its differential solubility. As a lysochrome, Sudan Black B is significantly more soluble in lipids than in its solvent base. When a biological sample is incubated in a saturated solution of Sudan Black B, the dye molecules partition from the solvent into the lipid-rich structures within the tissue or cells. This selective dissolution and accumulation of the dye within lipids result in their distinct coloration. While the principal mechanism is physical, the slightly basic nature of Sudan Black B may also contribute to its binding to acidic groups present in compound lipids, such as phospholipids.[1][2]
Physicochemical and Staining Properties of Sudan Black B
A thorough understanding of the physicochemical properties of Sudan Black B is essential for its effective application and for troubleshooting staining procedures.
| Property | Value |
| Chemical Formula | C₂₉H₂₄N₆ |
| Molecular Weight | 456.54 g/mol |
| C.I. Number | 26150 |
| Appearance | Dark brown to black powder |
| Melting Point | 120-124 °C |
| Maximum Absorption (λmax) | 596-605 nm in ethanol (B145695) |
| Solubility | |
| Water | Insoluble |
| Ethanol | Slightly soluble |
| Propylene (B89431) Glycol | Soluble |
| Acetone | Soluble |
| Oils and Fats | Highly soluble |
| Staining Color | Blue-black to black |
| Primary Targets | Neutral triglycerides, phospholipids, sterols, lipoproteins |
Comparative Analysis: Sudan Black B vs. Oil Red O
Sudan Black B and Oil Red O are two of the most commonly used lysochromes for lipid staining. The choice between them often depends on the specific application, desired contrast, and the nature of the lipids being investigated.
| Feature | Sudan Black B | Oil Red O |
| Staining Color | Blue-black to black | Bright red to orange-red |
| Sensitivity | Considered more sensitive for a broader range of lipids, including phospholipids.[3] | Primarily stains neutral triglycerides and cholesterol esters. |
| Specificity | High for lipids, but can also stain some non-lipid components like leukocyte granules.[1] | High specificity for neutral lipids. |
| Solvent Systems | Commonly propylene glycol or 70% ethanol. Propylene glycol is preferred for preserving fine lipid droplets.[4] | Often used with isopropanol (B130326) or propylene glycol. |
| Advantages | Intense, permanent staining. Stains a wider variety of lipids. Useful in hematology for differentiating myeloblasts from lymphoblasts.[5] | Provides a vibrant color contrast, especially with a blue hematoxylin (B73222) counterstain. |
| Disadvantages | The dark color can sometimes obscure fine cellular details. | May be less sensitive for certain phospholipids. |
| Counterstains | Commonly used with Nuclear Fast Red. | Typically counterstained with Hematoxylin. |
Lipid Droplets in Macrophage-Mediated Inflammation: A Key Application
Lipid droplets are no longer considered inert fat storage depots but are now recognized as dynamic organelles that play a crucial role in cellular metabolism and signaling, particularly in the context of inflammation. In macrophages, the accumulation of lipid droplets is a hallmark of pro-inflammatory activation.[6][7] Sudan Black B staining is a powerful tool to visualize and quantify these changes in lipid droplet content, providing insights into the inflammatory state of these immune cells.
When macrophages are activated by inflammatory stimuli such as lipopolysaccharide (LPS), there is a significant increase in the uptake of fatty acids and their subsequent esterification into triglycerides, which are then stored in expanding lipid droplets.[8] These lipid droplets serve as signaling platforms and sources of precursors for the synthesis of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[6]
Experimental Protocols
Preparation of Staining Solutions
Sudan Black B in Propylene Glycol (0.7% w/v) [1][4]
-
Add 0.7 g of Sudan Black B powder to 100 mL of propylene glycol.
-
Heat the solution to 100-110°C with constant stirring until the dye is completely dissolved.
-
Filter the hot solution through a Whatman No. 2 filter paper.
-
Allow the solution to cool and then filter it again.
-
Store the solution at 60°C for long-term stability (up to one year).
Sudan Black B in 70% Ethanol (Saturated Solution)
-
Add an excess amount of Sudan Black B powder to 70% ethanol.
-
Stir for several hours or overnight to ensure saturation.
-
Filter the solution before each use to remove undissolved particles.
Protocol 1: Staining of Lipids in Frozen Tissue Sections
This method is ideal for the preservation and demonstration of lipids in their native state.[1][9]
Protocol 2: Staining of Lipid Droplets in Cultured Cells
This protocol is suitable for the analysis of lipid accumulation in adherent or suspension cells.[10]
-
Fixation: Fix cultured cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): For intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate the cells with a filtered, saturated solution of Sudan Black B in 70% ethanol for 10-30 minutes.
-
Differentiation: Briefly rinse the cells with 70% ethanol to remove excess stain.
-
Washing: Wash the cells thoroughly with distilled water.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI or Nuclear Fast Red.
-
Mounting: Mount the coverslips with an aqueous mounting medium.
Protocol 3: Staining of Blood and Bone Marrow Smears
This protocol is widely used in hematology for the differentiation of leukemias.[5][11]
-
Smear Preparation: Prepare thin smears of fresh anticoagulated whole blood or bone marrow on clean glass slides and allow them to air dry.
-
Fixation: Fix the air-dried smears in formalin vapor for 10 minutes.
-
Washing: Gently wash the slides in distilled water for 5-10 minutes.
-
Staining: Immerse the slides in a working Sudan Black B solution (e.g., 0.3 g in 100 mL absolute ethanol mixed with a phenol (B47542) buffer) for 1 hour in a covered Coplin jar.[5]
-
Differentiation: Flood the slides with 70% ethanol for 30 seconds, and repeat this step three times.
-
Washing: Rinse the slides under running tap water and allow them to air dry.
-
Counterstaining: Counterstain with a Romanowsky stain such as May-Grünwald-Giemsa or Leishman stain.
-
Microscopy: Examine the air-dried smear under a microscope.
Conclusion
Sudan Black B remains an indispensable and versatile tool in the repertoire of researchers, scientists, and drug development professionals for the study of lipids. Its robust and intense staining, coupled with its ability to detect a broad range of lipid classes, ensures its continued relevance in diverse fields from hematology to the investigation of metabolic and inflammatory diseases. A thorough understanding of its core principles, meticulous adherence to optimized protocols, and an awareness of its comparative advantages and limitations will enable the generation of reliable and insightful data in the pursuit of scientific discovery and therapeutic innovation.
References
- 1. microbenotes.com [microbenotes.com]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. laboratorytests.org [laboratorytests.org]
- 6. pnas.org [pnas.org]
- 7. Classical Activation of Macrophages Leads to Lipid Droplet Formation Without de novo Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newcomersupply.com [newcomersupply.com]
- 10. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 11. benchchem.com [benchchem.com]
Spectral Properties of Solvent Black 5 for Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 5, also widely known by its synonyms Sudan Black B and Nigrosin, is a synthetic, lipophilic diazo dye. Its principal applications in microscopy are twofold: as a potent stain for a wide array of lipids and as an effective quenching agent for endogenous autofluorescence, particularly from lipofuscin. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use in microscopy, and an exploration of its mechanism of action in these applications.
Core Spectral Properties
This compound is characterized by a broad absorption spectrum, which is central to its function in both lipid staining and autofluorescence quenching. While often utilized for its dark coloration in brightfield microscopy, it also possesses fluorescent properties that are dependent on the solvent environment.
Absorption and Emission
The dye exhibits a primary absorption maximum in the orange-red region of the visible spectrum. Its fluorescence emission is less commonly utilized but has been characterized and shows solvatochromic behavior, meaning the peak emission wavelength shifts with the polarity of the solvent.
| Property | Value | Solvent | Citation |
| Absorption Maximum (λmax) | 565-570 nm | Ethanol | [1] |
| ~600 nm | Not Specified | --- | |
| Molar Extinction Coefficient (ε) | ≥20,000 M⁻¹cm⁻¹ | Ethanol (at 596-603 nm) | --- |
| Specific Absorptivity (A 1%/1cm) | 200 - 300 | 50% Ethanol (at λmax) | --- |
| Fluorescence Emission Maximum (λem) | 634 nm | Dichloromethane | [2] |
| 640 nm | Chloroform | [2] | |
| 643 nm | Benzene | [2] | |
| 647 nm | 1,4-Dioxane | [2] | |
| 650 nm | Carbon Tetrachloride | [2] | |
| 652 nm | Cyclohexane | [2] | |
| 655 nm | n-Hexane | [2] | |
| 661 nm | Acetonitrile | [2] | |
| 663 nm | Acetone | [2] | |
| 670 nm | 2-Propanol | [2] | |
| 672 nm | Ethanol | [2] | |
| 675 nm | Methanol | [2] | |
| Quantum Yield (Φ) | Not well-documented | - |
Note: The distinction between this compound, Sudan Black B (C.I. 26150), and Nigrosin (C.I. 50415) can be ambiguous in literature. The data presented here is for compounds referred to as this compound or Sudan Black B in the context of microscopy.
Mechanism of Action
Lipid Staining
This compound is classified as a lysochrome dye. Its mechanism of staining is a physical process based on its high solubility in lipids and low solubility in the alcoholic staining solution.[3] When a tissue section is immersed in a saturated solution of this compound, the dye preferentially partitions into the intracellular and extracellular lipid droplets, rendering them a distinct blue-black or black color.[3] This makes it an invaluable tool for the histochemical demonstration of a broad range of lipids, including neutral fats (triglycerides), phospholipids, and sterols.
Autofluorescence Quenching
The primary mechanism by which this compound quenches autofluorescence is through the physical masking of autofluorescent components, most notably lipofuscin.[4][5] Lipofuscin is an age-related pigment composed of oxidized proteins and lipids that accumulates in lysosomes and emits a broad spectrum of fluorescence, often interfering with the detection of specific fluorescent signals.[5] The broad absorption spectrum of this compound allows it to absorb the excitation light intended for the fluorophores of interest, thus preventing the excitation of endogenous fluorophores like lipofuscin.[6] The absorbed energy is then dissipated primarily as heat. While effective, it is important to note that this compound itself can introduce a low level of background fluorescence in the red and far-red spectral regions.[5]
Experimental Protocols
The following are detailed methodologies for the two primary applications of this compound in microscopy.
Protocol 1: Staining of Lipids in Frozen Sections
This method is commonly used for the visualization of lipids in cryosectioned tissues.
Reagents:
-
Fresh 10% formalin
-
Propylene (B89431) glycol
-
Saturated Sudan Black B solution in propylene glycol (heated)
-
85% Propylene glycol
-
Distilled water
-
Nuclear Fast Red (or other suitable counterstain)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Fix frozen sections on a glass slide using fresh 10% formalin.
-
Wash the fixed section with distilled water.
-
Immerse the section in propylene glycol for 5 minutes (repeat with a fresh change of propylene glycol for another 5 minutes).
-
Stain with a pre-heated, saturated solution of Sudan Black B in propylene glycol for 7 minutes, with gentle agitation.[7]
-
Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[3]
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 3-5 minutes.
-
Wash with tap water, followed by a final rinse in distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipids: Blue-black
-
Nuclei: Red
References
A Technical Guide to the Solubility of Solvent Black 5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Solvent Black 5 (also known as Nigrosin, spirit soluble) in various organic solvents. Understanding the solubility of this azine dye is critical for its application in diverse fields, including industrial coloring, ink formulation, and as a biological stain in research settings. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.
Introduction to this compound
This compound (C.I. 50415; CAS No. 11099-03-9) is a complex mixture of phenazine-based compounds.[1][2][3] It appears as a black powder and is widely utilized for its excellent solubility in many organic solvents and its intense black coloration.[4][5] Its applications range from coloring lacquers, varnishes, and plastics to its use in marking inks and as a stain in microscopy.[5][6] For researchers and professionals in drug development, understanding its solubility is crucial for formulation, staining protocols, and potential use as a non-covalent marker.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been reported in a variety of organic solvents. The following table summarizes the available data, providing a comparative reference for solvent selection. It is important to note that this compound is a mixture, and solubility can vary between different commercial grades and batches.
| Solvent | Chemical Class | Solubility | Notes |
| Quantitative Data | |||
| Acetone | Ketone | 280 (units not specified)[3][5][7] | High solubility indicated. |
| Butyl Acetate | Ester | 100 (units not specified)[3][5][7] | Good solubility indicated. |
| Dichloromethane | Halogenated | 116.8 (units not specified)[3][5][7] | Good solubility indicated. |
| Ethanol | Alcohol | 35.5 (units not specified)[3][5][7] | Soluble. |
| Methylbenzene (Toluene) | Aromatic Hydrocarbon | 10.3 (units not specified)[3][5][7] | Lower solubility compared to others listed. |
| Qualitative Data | |||
| Benzene | Aromatic Hydrocarbon | Soluble[1][2][8] | |
| Ethanol | Alcohol | Soluble (yields a blue-black solution)[1][2][8] | |
| Oleic Acid | Fatty Acid | Very Soluble / Easily Soluble[1][2][8] | |
| Stearic Acid | Fatty Acid | Very Soluble / Easily Soluble[1][2][8] | |
| Toluene | Aromatic Hydrocarbon | Soluble[1][2][8] | |
| Water | Protic | Insoluble[1][2][7][8] | |
| Phenoxyethanol | Glycol Ether | Easily Dissolved[6] | |
| Cellosolve (2-Ethoxyethanol) | Glycol Ether | Easily Dissolved[6] | |
| Benzyl Alcohol | Aromatic Alcohol | Easily Dissolved[6] | |
| Diacetone Alcohol | Ketone Alcohol | Easily Dissolved[6] | |
| Phenyl Ethyl Alcohol | Aromatic Alcohol | Easily Dissolved[6] |
Note: The quantitative data from a primary source did not specify the units of measurement (e.g., g/L, g/100mL). This data is presented as reported for relative comparison.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reproducible research and development. The following are detailed methodologies for two common and reliable methods for determining the solubility of a dye like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a direct approach that involves preparing a saturated solution and then determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Saturation: Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath is recommended.
-
Separation of Undissolved Solute: Allow the mixture to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the mixture to pellet the excess solid.
-
Sample Collection: Carefully extract a precise volume of the clear, supernatant saturated solution using a volumetric pipette.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish. Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until only the dry dye residue remains.
-
Mass Determination: Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance. Repeat the process of heating, cooling, and weighing until a constant mass is achieved.
-
Calculation of Solubility:
-
Mass of dissolved dye = (Final mass of dish + residue) - (Initial mass of empty dish)
-
Solubility (g/L) = (Mass of dissolved dye in g) / (Volume of supernatant collected in L)
-
Spectrophotometric Method
This method is an indirect but highly sensitive technique that relies on the Beer-Lambert law. It is particularly useful for highly colored compounds like this compound.
Methodology:
-
Determine Maximum Absorbance (λmax):
-
Prepare a dilute, unsaturated solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength.
-
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
Sample and Dilute:
-
Carefully extract a small, precise volume of the clear supernatant.
-
Dilute this sample with a known, large volume of the solvent to bring the absorbance into the linear range of the calibration curve. Record the dilution factor.
-
-
Measure Absorbance of Unknown: Measure the absorbance of the diluted sample at λmax.
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound(alcohol soluble nigrosine) TDS|this compound(alcohol soluble nigrosine) from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]
- 6. veerdyechem.com [veerdyechem.com]
- 7. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 8. foodcolourworld.com [foodcolourworld.com]
An In-depth Technical Guide to the Health and Safety of Solvent Black 5 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling and use of Solvent Black 5 (C.I. 50415; CAS No. 11099-03-9), a complex azine dye mixture also known as Nigrosin. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment. While this compound is widely used in applications such as inks, plastics, and leather finishing, its properties necessitate careful handling to mitigate potential health hazards.[1][2][3][4]
Chemical and Physical Properties
This compound is a bluish-black powder.[5] It is characterized by its solubility in alcohols and certain organic acids and its insolubility in water.[1][6][7] Understanding these properties is fundamental to its safe handling, storage, and disposal.
| Property | Value | Source(s) |
| Appearance | Black Powder | [8][9][10] |
| CAS Number | 11099-03-9 | [8][9][10] |
| C.I. Number | 50415 | [1][5] |
| Synonyms | Nigrosin (Spirit Soluble), Alcohol Soluble Nigrosine, Oil Black | [2][5][7][11] |
| Solubility | Insoluble in water; Soluble in ethanol, oleic acid, and stearic acid. | [1][6][7] |
| Melting Point | >200°C | [1][5] |
| Density | ~1.20 g/cm³ | [1][5] |
Hazard Identification and Toxicology
The primary hazards associated with this compound are related to its physical form as a powder and potential routes of exposure. While some sources indicate it has no hazardous components, others classify it as harmful, highlighting the importance of cautious handling.[8][9] The toxicological properties have not been thoroughly investigated.[9]
Summary of Health Effects
| Exposure Route | Potential Health Effects | Source(s) |
| Inhalation | May cause irritation to the respiratory tract.[9] As a powder, it can form dust which may cause mechanical irritation.[12] | [9][12] |
| Ingestion | Harmful if swallowed.[9] May cause gastrointestinal irritation, leading to nausea, vomiting, and diarrhea.[9] | [9] |
| Skin Contact | Prolonged or repeated contact may cause skin irritation, particularly in sensitive individuals.[9] | [9] |
| Eye Contact | Dust may cause irritation and inflammation.[9] | [9] |
Toxicological Data
Quantitative toxicological data for this compound is limited and not consistently reported. Mutagenicity has been reported, but it is not listed as a carcinogen by major regulatory agencies like ACGIH, IARC, NIOSH, NTP, or OSHA.[9][13] No information is available regarding teratogenicity or neurotoxicity.[9][13]
Experimental Protocols and Safe Handling
Specific experimental protocols involving this compound must be developed within the context of the individual research project. However, a generalized workflow for the safe handling of powdered chemical agents is mandatory.
General Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound powder in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
Key Methodological Steps
-
Preparation and Planning : Before handling, review the Safety Data Sheet (SDS).[9] Ensure a chemical fume hood, safety shower, and eyewash station are accessible.[9]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE is required. This includes:
-
Handling :
-
Storage : Store in a cool, dry, well-ventilated area.[9] Keep containers tightly closed and preserve in light-resistant containers.[9]
-
Spill Management : In case of a spill, immediately clean it up by vacuuming or sweeping the material into a suitable disposal container.[9] Avoid generating dust during cleanup.[9]
-
Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure | First Aid Protocol | Source(s) |
| Inhalation | Remove the individual from the exposure to fresh air immediately. If breathing is difficult or has stopped, provide oxygen or artificial respiration and seek immediate medical aid.[8][9] | [8][9] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[8][9] | [8][9] |
| Skin Contact | Flush the skin with plenty of soap and water. If irritation develops or persists, get medical aid. Remove and wash contaminated clothing before reuse.[8][9] | [8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] | [8][9] |
Stability and Reactivity
Understanding the chemical stability of this compound is key to preventing hazardous reactions.
-
Chemical Stability : Stable under normal temperatures and pressures.[9]
-
Conditions to Avoid : Incompatible materials, excess heat, and strong oxidants.[9]
-
Incompatibilities : Reacts with strong oxidizing agents and strong reducing agents.[9] May react exothermically with strong alkalis and strong acids.[14]
-
Hazardous Decomposition Products : During a fire, irritating and toxic fumes and gases, such as carbon monoxide, carbon dioxide, and oxides of nitrogen, may be generated.[9][14]
-
Hazardous Polymerization : Will not occur.[9]
Hazard Mitigation Logic
A systematic approach to hazard identification, risk assessment, and control is essential. The following diagram illustrates the logical relationships in this process.
References
- 1. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound Nigrosine Black Alcohol Soluble Dye - Oil Soluble Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 4. This compound Dyes | CAS 11099-09-3 Manufacturers in India [colorantsgroup.com]
- 5. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]
- 6. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. chembk.com [chembk.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. cncolorchem.com [cncolorchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. kremer-pigmente.com [kremer-pigmente.com]
- 13. emperordye.com [emperordye.com]
- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]
The Discovery and Enduring Utility of Nigrosine Dyes in Staining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigrosine, a class of black synthetic dyes first synthesized in the 1860s, has maintained a significant role in various scientific disciplines, particularly in microbiology and cell biology. This technical guide delves into the discovery, history, and chemical properties of Nigrosine dyes, with a primary focus on their application in biological staining. We provide an in-depth exploration of the principles and methodologies of Nigrosine-based negative staining for the visualization of microbial capsules and the widely used Eosin-Nigrosin viability assay. Detailed experimental protocols, quantitative data, and visual diagrams of key mechanisms and workflows are presented to equip researchers with a comprehensive understanding and practical foundation for the effective use of these versatile dyes.
Introduction: From Aniline (B41778) to a Spectrum of Applications
The mid-19th century marked a revolutionary period in synthetic chemistry with the advent of aniline dyes. In 1856, William Henry Perkin's accidental discovery of mauveine from coal tar aniline opened the floodgates for the creation of a vast array of synthetic colorants.[1][2] This era of vibrant discovery soon led to the development of Nigrosine, a mixture of black phenazine-based synthetic dyes, around 1860.[3] The synthesis typically involves heating a mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of an iron or copper catalyst.[4][5]
Initially employed in industrial applications such as lacquers and inks, the unique properties of Nigrosine dyes were quickly recognized for their utility in biological sciences.[4] Their anionic nature and particulate form in solution made them ideal for specific staining applications where the background, rather than the specimen itself, is colored. This guide will explore the foundational principles and detailed protocols of Nigrosine's most prominent roles in the laboratory: negative staining and cell viability assessment.
Chemical and Physical Properties of Nigrosine Dyes
Nigrosine is not a single compound but rather a complex mixture of phenazine-based oligomers.[4] This heterogeneity results in different grades of Nigrosine with varying solubilities and properties. The two primary forms used in staining are spirit-soluble Nigrosine (Solvent Black 5) and its sulfonated, water-soluble counterpart (Acid Black 2).[4]
| Property | Water-Soluble Nigrosine (Acid Black 2) | Spirit-Soluble Nigrosine (this compound) |
| C.I. Number | 50420 | 50415 |
| CAS Number | 8005-03-6 | 11099-03-9 |
| Appearance | Blackish-violet powder | Black powder |
| Solubility | Water, Ethanol | Ethanol, Benzene, Toluene, Oleic Acid |
| Absorption Max (λmax) | 570-580 nm (in 50% ethanol) | Not specified for staining applications |
Table 1: Key Properties of Common Nigrosine Dyes Used in Staining.
The chemical structure of a major component of Nigrosine reveals its complex aromatic nature, which is responsible for its intense black color.
References
- 1. biognost.com [biognost.com]
- 2. What is the difference between negative and positive staining? | AAT Bioquest [aatbio.com]
- 3. homework.study.com [homework.study.com]
- 4. Nigrosin - Wikipedia [en.wikipedia.org]
- 5. US4230855A - Method of preparation of improved nigrosine and indulino dyes - Google Patents [patents.google.com]
Solvent Black 5: A Technical Guide to its Application as a Fluorescent Biomarker for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 5, also known as Nigrosine Spirit Soluble or C.I. 50415, is a synthetic azine dye traditionally used in various industrial applications.[1][2] More recently, its utility has expanded into the realm of cellular biology, where it serves as a fluorescent biomarker, particularly for the detection of lipids and the age-related pigment lipofuscin.[3][4] This technical guide provides an in-depth overview of this compound, its properties, and its application as a fluorescent tool for researchers in cell biology and drug development. While often mentioned in similar contexts as Sudan Black B (C.I. 26150), it is important to note that this compound is a distinct chemical entity.
Physicochemical and Fluorescent Properties
This compound is a complex mixture of phenazine-based compounds.[5] It is characterized by its solubility in organic solvents such as ethanol (B145695) and its insolubility in water.[2][6] While traditionally viewed as a black powder, its utility as a fluorescent biomarker stems from the fluorescence emission of its complexes, particularly when bound to specific cellular components.
The fluorescent properties of this compound, particularly when staining lipofuscin, are a key aspect of its application in cellular analysis. Lipofuscin itself is an autofluorescent aggregate of oxidized proteins and lipids that accumulates in cells over time, serving as a hallmark of cellular senescence and oxidative stress.[7][8] When stained with a dye chemically similar to this compound (Sudan Black B), lipofuscin exhibits a strong fluorescence signal in the far-red region of the spectrum.[9][10]
Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds
| Property | Value | Reference |
| This compound (C.I. 50415) | ||
| CAS Number | 11099-03-9 | [4] |
| Appearance | Black Powder | [11] |
| Solubility | Soluble in ethanol, oleic acid, stearic acid; Insoluble in water | [6] |
| Absorption Maximum (λmax) in Ethanol | 567 nm | [4][12] |
| Sudan Black B-Stained Lipofuscin | ||
| Excitation Maximum (Cy5 channel) | ~628 nm | [9][13] |
| Emission Maximum (Cy5 channel) | ~685 nm | [9][13] |
| Purified Lipofuscin Pigments | ||
| Excitation Maxima | 345-350 nm | [14] |
| Emission Maximum | 435 nm | [14] |
Mechanism of Action as a Fluorescent Biomarker
The primary mechanism by which this compound acts as a biomarker is through its lipophilic nature.[8] The dye preferentially partitions into and accumulates in lipid-rich structures within the cell. This includes neutral lipids, phospholipids, and the lipid components of lipofuscin.[8]
When used to detect lipofuscin, the interaction between this compound and the pigment granules leads to a distinct fluorescent signal in the far-red channel.[9] This is advantageous as it shifts the emission away from the natural autofluorescence of unstained lipofuscin, which typically occurs in the green and red channels, thereby increasing the signal-to-noise ratio.[9]
Applications in Cellular and Molecular Biology
The ability of this compound to specifically stain lipids and lipofuscin makes it a valuable tool for investigating several cellular processes:
-
Cellular Senescence: Lipofuscin is a well-established biomarker for cellular senescence.[7] Staining with this compound allows for the identification and quantification of senescent cells in culture.[9][10] This is particularly relevant in aging research and for assessing the impact of drugs on cellular aging.
-
Oxidative Stress: The accumulation of lipofuscin is closely linked to oxidative stress.[7] Therefore, this compound can be used as an indirect marker to study the effects of various stimuli on cellular oxidative stress levels.
-
Lipid Metabolism: As a lipophilic dye, this compound can be employed to visualize and quantify intracellular lipid droplets, providing insights into lipid storage and metabolism in various cell types.[15]
Experimental Protocols
The following protocols are adapted from established methods for Sudan Black B staining of lipofuscin and can be optimized for use with this compound.
Protocol 1: Staining of Lipofuscin in Cultured Cells for Fluorescence Microscopy
Materials:
-
Cultured cells grown on coverslips or in multi-well plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
This compound staining solution (0.7% w/v in 70% ethanol, freshly prepared and filtered)
-
70% Ethanol
-
Distilled water
-
DAPI solution (for nuclear counterstaining)
-
Aqueous mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization and Staining:
-
Immerse the fixed cells in 70% ethanol for 5 minutes.
-
Incubate the cells with the freshly filtered this compound staining solution for 20 minutes at room temperature, protected from light.[9]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with distilled water.
-
-
Mounting and Imaging:
Protocol 2: Quantification of Lipofuscin-Associated Fluorescence
-
Image Acquisition: Acquire images of the stained cells using consistent settings for laser power, gain, and exposure time.
-
Image Analysis:
-
Use image analysis software such as ImageJ or Fiji to quantify the fluorescence intensity.[9]
-
Outline individual cells or regions of interest.
-
Measure the integrated density of the fluorescence signal in the Cy5 channel.
-
Normalize the fluorescence intensity to the number of cells or the area of the region of interest.[9]
-
Signaling Pathways and Logical Relationships
While direct studies employing this compound to probe specific signaling pathways are limited, its use in detecting lipofuscin provides an indirect method to assess pathways related to cellular senescence and oxidative stress. The accumulation of lipofuscin is a downstream consequence of these complex signaling networks.
For instance, pathways involving mTOR , p53 , and NF-κB are central regulators of cellular senescence. Drug candidates that modulate these pathways could have their effects on inducing or preventing senescence assayed by quantifying lipofuscin accumulation with this compound. Similarly, signaling cascades that regulate cellular redox homeostasis, such as the Nrf2-ARE pathway , can be investigated by observing changes in lipofuscin levels following experimental perturbations.
Below are diagrams illustrating the logical relationship between these signaling pathways and the use of this compound as a detection method, as well as a generalized experimental workflow.
Biocompatibility and Considerations for Live-Cell Imaging
The provided protocols are for fixed cells. The use of this compound in live-cell imaging is not well-documented. The requirement for ethanol in the staining solution makes it generally unsuitable for live-cell applications, as ethanol can permeabilize and damage cell membranes.[16] For live-cell imaging of lipids, alternative, non-toxic fluorescent probes should be considered.[17][18] The potential cytotoxicity of this compound should also be considered, and appropriate controls should be included in any experimental design.[3]
Conclusion
This compound is a valuable tool for the fluorescent detection of intracellular lipids and, most notably, lipofuscin. Its application as a biomarker for cellular senescence and oxidative stress offers significant potential for research in aging, neurodegenerative diseases, and cancer. While direct probing of signaling pathways with this compound is not yet established, its use in quantifying a key downstream marker of these pathways provides a powerful method for assessing cellular responses to various stimuli and therapeutic interventions. Further research is warranted to fully characterize its photophysical properties and explore its potential in a broader range of cell-based assays.
References
- 1. chemikos.de [chemikos.de]
- 2. This compound or Nigrosine Spirit Soluble [colorbloomdyes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 7. Lipofuscin: Detection and Quantification by Microscopic Techniques | Springer Nature Experiments [experiments.springernature.com]
- 8. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]
- 13. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 14. Quantitative determination of organic solvent soluble lipofuscin pigments in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. saguarobio.com [saguarobio.com]
- 18. azolifesciences.com [azolifesciences.com]
C.I. 50415 in Biological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. 50415, commonly known as Brilliant Cresyl Blue (BCB), is a supravital stain with significant applications in biological research and diagnostics. This phenothiazine-based dye is instrumental in identifying and assessing the developmental competence of oocytes for in vitro fertilization (IVF) and in the enumeration of reticulocytes for hematological analysis. Its utility stems from its ability to permeate living cells and interact with specific intracellular components, providing a visual marker of cellular maturity and metabolic activity. This technical guide provides an in-depth overview of the core applications of C.I. 50415, detailing its chemical properties, mechanism of action, experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
Brilliant Cresyl Blue is a synthetic organic dye belonging to the oxazine (B8389632) family. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Name | 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride |
| C.I. Name | C.I. 50415 |
| Synonyms | Brilliant Cresyl Blue, Brilliant Blue C |
| CAS Number | 81029-05-2[1] |
| Molecular Formula | C₁₇H₂₀ClN₃O[2][3] |
| Molecular Weight | 317.8 g/mol [2][4] |
| Appearance | Dark green to dark blue crystalline powder[3] |
| Solubility | Soluble in water and ethanol (B145695) (3%)[4] |
| Absorption Maximum (λmax) | 622 nm[4] |
Core Applications in Biological Research
C.I. 50415 has two primary applications in biological research: the selection of developmentally competent oocytes and the supravital staining of reticulocytes.
Oocyte Selection for In Vitro Fertilization (IVF)
Brilliant Cresyl Blue is a widely used, non-invasive method for selecting mature and developmentally competent oocytes for IVF in various species, including humans, cattle, sheep, and pigs.[5][6][7][8] The selection is based on the activity of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH).
Growing oocytes have high levels of active G6PDH, an enzyme in the pentose (B10789219) phosphate (B84403) pathway.[7][9] G6PDH reduces the Brilliant Cresyl Blue dye, rendering the oocyte's cytoplasm colorless (BCB-). In contrast, mature oocytes that have completed their growth phase exhibit low G6PDH activity, and their cytoplasm remains blue after staining (BCB+).[5][7][10] BCB+ oocytes have demonstrated a significantly higher potential for successful fertilization and development into blastocysts.[10][11][12]
The selection of competent oocytes is also linked to the Sonic Hedgehog (SHH) signaling pathway, which is crucial for ovarian follicular development and oocyte maturation.[10][13] Studies have shown that high-quality, BCB+ oocytes exhibit higher expression of SHH-signaling proteins, leading to better cumulus cell expansion and a lower rate of apoptosis.[12][14]
The following table summarizes the effects of different BCB concentrations on oocyte competence in various species.
| Species | BCB Concentration (µM) | Incubation Time (min) | Outcome | Reference |
| Sheep (prepubertal) | 13 | 60 | BCB+ oocytes had a higher blastocyst rate (21% vs 9%) and more cells per blastocyst.[15] | [15] |
| Sheep | 26 | Not Specified | Higher maturation rate in BCB+ oocytes compared to control and 52 µM BCB.[16] | [16] |
| Buffalo | 26 | 90 | BCB+ oocytes yielded more blastocysts (33.4%) compared to control (20.2%).[17] | [17] |
| Cat | 13 | 45 | Increased blastocyst rate from 7.3% (BCB-) to 20.0% (BCB+).[18] | [18] |
| Porcine | 26 | 90 | BCB+ oocytes showed higher cumulus cell expansion and nuclear maturation.[7] | [7] |
This protocol is a generalized procedure based on common practices. Researchers should optimize concentrations and incubation times for their specific species and experimental conditions.
-
Preparation of Staining Solution:
-
Prepare a stock solution of Brilliant Cresyl Blue in a suitable buffer, such as modified Dulbecco's Phosphate-Buffered Saline (mDPBS) supplemented with 0.4% Bovine Serum Albumin (BSA).
-
Dilute the stock solution to the desired final concentration (e.g., 13 µM or 26 µM) in the same buffer.
-
-
Staining Procedure:
-
Collect Cumulus-Oocyte Complexes (COCs) and wash them three times in a holding medium (e.g., HEPES-buffered TCM-199 with 10% fetal bovine serum).[9]
-
Incubate the COCs in the prepared BCB staining solution for 45-90 minutes at 38.5°C in a humidified atmosphere.[7][17][18]
-
After incubation, wash the COCs three times in the holding medium to remove excess stain.
-
-
Selection and Further Processing:
-
Under a stereomicroscope, classify the oocytes based on their cytoplasm coloration.
-
BCB+: Oocytes with a blue-colored cytoplasm.
-
BCB-: Oocytes with a colorless cytoplasm.
-
-
The selected BCB+ oocytes can then be used for in vitro maturation (IVM), in vitro fertilization (IVF), and subsequent embryo culture.
-
Supravital Staining of Reticulocytes
Brilliant Cresyl Blue is a classic supravital stain used in hematology to identify and count reticulocytes in peripheral blood smears.[1] Reticulocytes are immature red blood cells that contain residual ribosomal RNA (rRNA), which is not present in mature erythrocytes.
As a basic dye, Brilliant Cresyl Blue precipitates the acidic rRNA in reticulocytes, forming a dark blue network or granules (reticulum) that are visible under a light microscope.[19] This reaction only occurs in living, unfixed cells, hence the term "supravital staining".[20] The number of reticulocytes is an indicator of erythropoietic activity of the bone marrow.[19][21]
The following is a common procedure for staining reticulocytes with Brilliant Cresyl Blue.
-
Reagent Preparation:
-
Prepare a 1% (w/v) Brilliant Cresyl Blue staining solution in a citrate-saline buffer (e.g., 0.6 g sodium citrate (B86180) and 0.7 g sodium chloride in 100 ml distilled water).[21]
-
Filter the solution before use to remove any precipitate.[6]
-
-
Staining Procedure:
-
Smear Preparation and Examination:
-
Place a small drop of the stained blood on a clean microscope slide and prepare a thin blood smear.
-
Allow the smear to air dry completely. Do not fix or counterstain.[22]
-
Examine the smear under a microscope with an oil immersion objective. Reticulocytes will be identifiable by the presence of dark blue-staining granules or a filamentous network within the red blood cells.
-
Count the number of reticulocytes per 1000 red blood cells to determine the reticulocyte percentage.
-
Safety and Handling
Brilliant Cresyl Blue is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1][5][11][12][23]
Conclusion
C.I. 50415, or Brilliant Cresyl Blue, is a versatile and valuable supravital stain for biological research. Its application in oocyte selection has significantly improved the efficiency of in vitro fertilization by providing a reliable, non-invasive method to identify developmentally competent gametes. In hematology, it remains a fundamental tool for assessing erythropoietic activity through the enumeration of reticulocytes. By understanding the underlying mechanisms of action and adhering to standardized protocols and safety precautions, researchers can effectively utilize this dye to advance their work in reproductive biology, drug development, and clinical diagnostics.
References
- 1. carlroth.com [carlroth.com]
- 2. Brilliant cresyl blue (cert.) | C17H20ClN3O | CID 516836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brilliant Cresyl Blue - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. himediadownloads.com [himediadownloads.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Effect of Oocyte Quality Assessed by Brilliant Cresyl Blue (BCB) Staining on Cumulus Cell Expansion and Sonic Hedgehog Signaling in Porcine during In Vitro Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. westliberty.edu [westliberty.edu]
- 13. Restoration of Developmental Competence in Low-Quality Porcine Cumulus–Oocyte Complexes through the Supplementation of Sonic Hedgehog Protein during In Vitro Maturation [mdpi.com]
- 14. Effect of Oocyte Quality Assessed by Brilliant Cresyl Blue (BCB) Staining on Cumulus Cell Expansion and Sonic Hedgehog Signaling in Porcine during In Vitro Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brilliant Cresyl Blue stain selects largest oocytes with highest mitochondrial activity, maturation-promoting factor activity and embryo developmental competence in prepubertal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection of Ovine Oocytes by Brilliant Cresyl Blue Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of developmentally competent buffalo oocytes by brilliant cresyl blue staining before IVM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biognost.com [biognost.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. himedialabs.com [himedialabs.com]
- 23. carlroth.com [carlroth.com]
No Information Available on "Spirit Black SS Powder"
A comprehensive search for the physical and chemical characteristics of a substance identified as "Spirit Black SS powder" has yielded no relevant results. The term does not correspond to any known chemical compound or material in publicly available scientific and technical databases.
Initial searches for "Spirit Black SS powder" and its associated technical data, chemical properties, and analysis methods consistently returned information related to consumer products such as apparel and watches, rather than a chemical powder. This suggests that "Spirit Black SS" may be a trade name for a consumer product line or a highly specialized, non-publicly documented substance.
Due to the complete absence of scientific or technical information, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. Further clarification on the chemical nature of the powder, an alternative name or identifier (such as a CAS number), or its field of application would be necessary to conduct a meaningful search and provide the requested information.
The Dance of Color: An In-Depth Technical Guide to the Fundamental Interactions of Azine Dyes with Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate world of azine dyes and their fundamental interactions with biological tissues. Azine dyes, a class of nitrogen-containing heterocyclic compounds, are indispensable tools in histology, cytology, and the burgeoning field of targeted therapeutics. Their utility stems from their ability to selectively bind to specific biomolecules, revealing cellular architecture and offering pathways for therapeutic intervention. This document provides a comprehensive overview of their mechanisms of action, quantitative binding data, detailed experimental protocols, and the signaling pathways they influence, tailored for the scientific community.
Core Principles of Azine Dye-Tissue Interaction
The interaction of azine dyes with biological tissues is governed by a combination of electrostatic forces, hydrogen bonding, van der Waals forces, and in some cases, covalent bonding. The planar aromatic structure of many azine dyes facilitates intercalation into the base pairs of DNA and RNA, while charged side groups drive their affinity for specific macromolecules.
Methylene Blue , a cationic thiazine (B8601807) dye, exhibits a strong affinity for acidic cellular components. Its interaction with mitochondria is of particular interest. Methylene blue acts as a redox agent, accepting and donating electrons within the electron transport chain, which can enhance mitochondrial respiration and ATP production.[1][2] This property has led to its investigation in treating mitochondrial dysfunction-related diseases.[3] Furthermore, Methylene Blue is known to intercalate into DNA and RNA.[4][5]
Safranin O , a cationic azine dye, is widely used as a counterstain and for the specific visualization of cartilaginous tissue.[6][7][8] Its positive charge allows it to bind stoichiometrically to the negatively charged glycosaminoglycans (GAGs) present in the cartilage matrix, resulting in a distinct red-orange coloration.[1][9] The intensity of Safranin O staining is directly proportional to the proteoglycan content, making it a valuable tool for assessing cartilage health and degradation in osteoarthritis research.[6]
Neutral Red , a eurhodin dye, is a vital stain that accumulates in the lysosomes of living cells.[10] In its uncharged form at physiological pH, it readily crosses cell membranes. Once inside the acidic environment of the lysosomes, it becomes protonated and trapped, leading to a characteristic red staining. This mechanism makes Neutral Red a reliable indicator of cell viability and lysosomal function.[11][12]
Toluidine Blue , another cationic thiazine dye, exhibits metachromasia, meaning it stains different tissues in different colors.[13] It binds to acidic tissue components and is particularly useful for staining mast cell granules, which are rich in heparin and histamine, a reddish-purple color, while the background is stained blue.[14][15][16] The pH of the staining solution is critical for this differential staining.[13]
Phenazine (B1670421) derivatives represent a broad class of compounds with significant potential in drug development.[17] Many exhibit anticancer activity by inducing apoptosis through mitochondrial-mediated pathways.[17][18] Their planar structure allows them to intercalate with DNA, leading to cell cycle arrest and cell death.[17] Some phenazine derivatives are also being explored as photosensitizers in photodynamic therapy (PDT).
Quantitative Data on Azine Dye Interactions
The following tables summarize key quantitative data related to the interaction of azine dyes with biological molecules. This information is crucial for understanding the strength and specificity of these interactions and for designing quantitative assays.
| Dye | Interacting Biomolecule | Method | Binding Constant (K) / IC50 | Reference |
| Methylene Blue | tRNA | Absorption Spectroscopy | K = 7.77 x 10³ M⁻¹ (electrostatic binding) | |
| Methylene Blue | Calf Thymus DNA | Spectroscopic Methods | High affinity (intercalation) | [19] |
| 5-methyl phenazine-1-carboxylic acid | A549 lung cancer cells | Cytotoxicity Assay | IC50 = 488.7 nM | [17] |
| 5-methyl phenazine-1-carboxylic acid | MDA MB-231 breast cancer cells | Cytotoxicity Assay | IC50 = 458.6 nM | [17] |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 leukemia cells | MTT Assay | Potent anticancer effect comparable to cisplatin | |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 liver cancer cells | MTT Assay | Potent anticancer effect comparable to cisplatin | [1] |
| Novel Phthalazine Derivatives | Various human tumor cell lines | MTT Assay | Compounds 1, 20, and 25 showed most potent cytotoxic effect | [20] |
| Novel Chalcone-Based Phenothiazine Derivatives | HepG-2 human hepatocellular carcinoma cells | MTT Assay | Compounds 4b and 4k with IC50 values of 7.14 µg/mL and 7.61 µg/mL | [21] |
| Novel Chalcone-Based Phenothiazine Derivatives | MCF-7 human breast cancer cells | MTT Assay | Compounds 4k and 4b with IC50 values of 12 µg/mL and 13.8 µg/mL | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving azine dyes.
Histological Staining
3.1.1. Safranin O and Fast Green Staining for Cartilage [6][7][8][22]
-
Purpose: To visualize and quantify proteoglycan content in cartilage sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)
-
Weigert's iron hematoxylin (B73222) solution
-
0.05% Fast Green FCF solution
-
1% Acetic acid solution
-
0.1% Safranin O solution
-
Graded alcohols (70%, 95%, 100%)
-
Xylene
-
Resinous mounting medium
-
-
Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to distilled water.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain with 0.05% Fast Green solution for 5 minutes.
-
Rinse quickly with 1% acetic acid for 10-15 seconds.
-
Stain with 0.1% Safranin O solution for 5 minutes.
-
Dehydrate rapidly through 95% and 100% ethanol (B145695).
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Expected Results: Cartilage matrix will be stained red/orange, nuclei will be black, and the background will be green.
3.1.2. Toluidine Blue Staining for Mast Cells [2][13][14][23][24]
-
Purpose: To identify mast cells in tissue sections through their metachromatic staining properties.
-
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)
-
0.04% Toluidine Blue solution (pH 4.0)
-
0.02% Fast Green solution (optional counterstain)
-
Graded alcohols (95%, 100%)
-
Xylene
-
Resinous mounting medium
-
-
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain in 0.04% Toluidine Blue solution for 10 minutes.
-
Rinse gently with distilled water.
-
(Optional) Counterstain with 0.02% Fast Green solution for 3 minutes and rinse.
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Expected Results: Mast cell granules will stain purple/red (metachromasia), while the background and other nuclei will stain blue (orthochromasia).
Cell-Based Assays
3.2.1. Neutral Red Uptake Assay for Cell Viability [11][12][25][26]
-
Purpose: To quantify the number of viable cells in a culture based on their ability to accumulate Neutral Red in lysosomes.
-
Materials:
-
Cells cultured in a 96-well plate
-
Neutral Red staining solution (50 µg/mL in culture medium)
-
PBS (Phosphate Buffered Saline)
-
Neutral Red destain solution (1% acetic acid, 50% ethanol in water)
-
Microplate reader
-
-
Procedure:
-
Incubate cells with the test compound for the desired time.
-
Remove the medium and add 100 µL of Neutral Red staining solution to each well.
-
Incubate for 2 hours at 37°C.
-
Remove the staining solution and wash the cells with PBS.
-
Add 150 µL of Neutral Red destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of viability relative to an untreated control.
3.2.2. Tryptophan Fluorescence Quenching Assay for Protein-Ligand Binding [27][28][29][30]
-
Purpose: To determine the binding affinity of an azine dye (ligand) to a protein containing tryptophan residues.
-
Materials:
-
Purified protein solution
-
Azine dye solution of known concentration
-
Fluorometer
-
Quartz cuvette
-
-
Procedure:
-
Place the protein solution in the cuvette and measure the initial tryptophan fluorescence intensity (Excitation ~295 nm, Emission ~340-350 nm).
-
Add small aliquots of the azine dye solution to the cuvette, mixing after each addition.
-
Measure the fluorescence intensity after each addition. The quenching of tryptophan fluorescence indicates binding.
-
Correct for the inner filter effect if the dye absorbs at the excitation or emission wavelengths.
-
-
Data Analysis: Plot the change in fluorescence intensity against the ligand concentration. The data can be fitted to a binding isotherm (e.g., Stern-Volmer equation) to determine the binding constant (Kd).
Signaling Pathways and Experimental Workflows
The interaction of azine dyes with biological systems can trigger specific signaling cascades, particularly in the context of photodynamic therapy and cancer treatment.
Photodynamic Therapy (PDT) with Phenothiazinium Dyes
Phenothiazinium dyes, such as Methylene Blue, act as photosensitizers in PDT. Upon activation by light of a specific wavelength, they transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death.
Caption: General signaling pathway of Photodynamic Therapy (PDT) with azine dyes.
Anticancer Mechanism of Phenazine Derivatives
Many phenazine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Mitochondrial-mediated apoptosis induced by phenazine derivatives.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for screening novel azine dyes for anticancer activity involves a series of in vitro assays.
Caption: Experimental workflow for anticancer screening of azine dyes.
This guide provides a foundational understanding of the complex and multifaceted interactions of azine dyes with biological tissues. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers pushing the boundaries of biological imaging and therapeutic development. Further exploration into the quantitative binding affinities of a broader range of azine dyes and the elucidation of their effects on intricate cellular signaling networks will undoubtedly unlock new avenues for scientific discovery and innovation.
References
- 1. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. reprocell.com [reprocell.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. newcomersupply.com [newcomersupply.com]
- 8. uclahealth.org [uclahealth.org]
- 9. Methylene blue binding to DNA with alternating AT base sequence: minor groove binding is favored over intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent polarity and pH effects on the spectroscopic properties of neutral red: application to lysosomal microenvironment probing in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Toluidine Blue Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
- 15. Histology, Mast Cells - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. webpath.med.utah.edu [webpath.med.utah.edu]
- 17. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. benchchem.com [benchchem.com]
- 24. newcomersupply.com [newcomersupply.com]
- 25. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. files01.core.ac.uk [files01.core.ac.uk]
Navigating the Shadows: A Technical Guide to the Analysis of Solvent Black 5 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the analytical methodologies for the detection and quantification of Solvent Black 5 (also known as Sudan Black B) in environmental matrices. This compound, a fat-soluble diazo dye, sees widespread use in industrial applications, including printing inks, coatings, and plastics.[1] Its potential toxicity and environmental persistence necessitate robust analytical methods for monitoring its presence in ecosystems.[1] This document provides a survey of existing analytical techniques, detailed experimental protocols adapted from relevant matrices, and quantitative performance data to aid researchers in the development and implementation of monitoring programs.
I. Overview of Analytical Approaches
The determination of this compound in environmental samples such as water and soil typically involves a multi-step process encompassing sample extraction, extract purification, and instrumental analysis. Given the complexity of environmental matrices, effective sample preparation is critical to remove interfering substances and concentrate the analyte for sensitive detection. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the separation and quantification of azo dyes due to its high sensitivity and selectivity.
II. Experimental Protocols
While specific methods for this compound in environmental matrices are not extensively documented in readily available literature, protocols developed for the analysis of Sudan dyes (including Sudan Black B) in complex food matrices can be adapted. These methods offer a strong foundation for developing and validating analytical procedures for environmental samples.
A. Method 1: Ultrasound-Assisted Extraction followed by Solid-Phase Extraction and LC-MS/MS (Adapted from Food Analysis)
This method is suitable for the analysis of this compound in solid matrices like soil and sediment.
1. Sample Preparation and Extraction:
-
Weigh 1.0 g of the homogenized solid sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Vortex for 1 minute.
-
Extract using an ultrasonic bath for 30 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the residue with another 10 mL of acetonitrile.
-
Combine the supernatants.
2. Defatting (for samples with high lipid content):
-
Add 10 mL of n-hexane to the combined acetonitrile extract.
-
Vortex for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
Repeat the defatting step twice.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica (B1680970) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of dichloromethane (B109758) followed by 5 mL of n-hexane.
-
Load the defatted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of n-hexane.
-
Elute the analytes with 10 mL of a dichloromethane-acetone (95:5, v/v) mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of methanol (B129727) for LC-MS/MS analysis.
4. Instrumental Analysis (LC-MS/MS):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
B. Method 2: Cloud Point Extraction for Liquid Samples (Adapted from Food Analysis)
This method is particularly suitable for the extraction and preconcentration of this compound from water samples.
1. Reagents:
-
Non-ionic surfactant solution (e.g., 2% w/v Triton X-114 in water).
-
Methanol.
-
Sodium chloride.
2. Extraction Procedure:
-
Take a 10 mL water sample in a 15 mL centrifuge tube.
-
Add 0.5 mL of the 2% Triton X-114 solution.
-
Add sodium chloride to achieve a final concentration of 5% (w/v) to facilitate phase separation.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Place the tube in a water bath at 40°C for 15 minutes to induce clouding and phase separation.
-
Centrifuge at 5000 rpm for 10 minutes to accelerate the separation of the surfactant-rich phase.
-
The surfactant-rich phase (containing the extracted this compound) will settle at the bottom.
-
Carefully decant the upper aqueous phase.
-
Dissolve the surfactant-rich phase in 0.5 mL of methanol.
-
The methanolic solution is then ready for LC-MS/MS analysis.
3. Instrumental Analysis (LC-MS/MS):
-
Follow the instrumental conditions as described in Method 1.
III. Quantitative Data and Performance
The following tables summarize the performance characteristics of analytical methods for Sudan dyes, including Sudan Black B, adapted from food analysis literature. These values can serve as a benchmark for method development and validation for environmental samples.
Table 1: Performance of Ultrasound-Assisted Extraction with SPE Cleanup and LC-MS/MS for Solid Samples
| Parameter | Value | Reference Matrix |
| Recovery | 61.9% - 87.4% | Animal Tissues |
| Limit of Detection (LOD) | 0.03 - 0.12 µg/kg (CCα) | Animal Tissues |
| Limit of Quantification (LOQ) | 0.09 - 0.19 µg/kg (CCβ) | Animal Tissues |
CCα: Decision limit; CCβ: Detection capability. Data adapted from methods for Sudan dyes in animal-derived foods.
Table 2: Performance of Cloud Point Extraction with LC-MS for Liquid and Solid Samples
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.5 mg/kg | Foodstuffs |
This LOD was established as an action limit in the European Union for banned azo dyes in food.
IV. Considerations for Environmental Sample Analysis
When adapting these methods for environmental matrices, several factors should be considered:
-
Matrix Effects: Environmental samples can contain a wide variety of organic and inorganic compounds that may interfere with the analysis. Matrix-matched calibration standards should be used to compensate for these effects.
-
Method Validation: The adapted methods must be thoroughly validated for environmental matrices according to established guidelines (e.g., by assessing linearity, accuracy, precision, LOD, and LOQ).
-
Analyte Stability: The stability of this compound in the chosen extraction solvents and during storage should be evaluated.
-
Chromatography: Optimization of the LC gradient may be necessary to achieve adequate separation from co-extracted matrix components.
V. Conclusion
While direct, validated methods for the routine analysis of this compound in environmental samples are not yet widespread, the protocols outlined in this guide provide a robust starting point for researchers. By adapting and validating methodologies from the food analysis sector, it is possible to develop sensitive and reliable analytical workflows for monitoring this potentially harmful dye in water, soil, and sediment. The use of powerful techniques like LC-MS/MS ensures the high selectivity and sensitivity required for environmental monitoring and risk assessment.
References
The Art of Staining Fats: A Technical Guide to Lysochrome Dyes in Histochemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of lysochrome dyes in histochemistry, providing a comprehensive resource for their application in visualizing and assessing lipids within biological tissues. From the underlying physicochemical mechanisms to detailed experimental protocols, this guide serves as a core reference for professionals in research and drug development.
Core Principles of Lysochrome Staining
Lysochrome dyes, derived from the Greek words "lysis" (solution) and "chroma" (color), are a class of fat-soluble, non-ionic dyes used for the histological demonstration of lipids, such as triglycerides, fatty acids, and lipoproteins.[1][2][3] The majority of these dyes, including the well-known Sudan series and Oil Red O, are azo dyes.[3][4]
The fundamental principle governing lysochrome staining is not a chemical reaction but a physical process of preferential solubility .[3][4][5] These dyes are more soluble in the lipids present within the tissue than they are in the organic solvents in which they are dissolved for application.[4][5] When a tissue section is immersed in a saturated lysochrome dye solution, the dye molecules partition from the solvent into the lipid-rich structures, effectively coloring them.[5] The intensity of the staining is directly related to the concentration of the dye that dissolves in the lipid.
Due to their lipophilic nature, lysochrome dyes are typically applied to frozen sections , as the organic solvents used in traditional paraffin (B1166041) embedding would dissolve the very lipids intended for demonstration.[4] For the same reason, aqueous mounting media must be used to preserve the stained lipids.[4]
Quantitative Data of Common Lysochrome Dyes
For reproducible and accurate results, understanding the properties of different lysochrome dyes is crucial. The following table summarizes key quantitative data for some of the most commonly used lysochrome dyes in histochemistry.
| Dye | C.I. Number | Absorption Maximum (λmax) | Typical Staining Solution Concentration |
| Oil Red O | 26125 | 518 nm[6][7] | 0.5% in isopropanol[6][8] |
| Sudan Black B | 26150 | 596-605 nm[7][9] | 0.7% in propylene (B89431) glycol[10][11] |
| Sudan IV | 26105 | 520-529 nm[12][13] | 0.25% - 0.5% in an alcohol/acetone (B3395972) mixture[14][15] |
| Sudan III | 26100 | 507-510 nm[16] | Saturated solution in 70% ethanol (B145695) |
Note: While the principle of differential solubility is well-established, precise quantitative solubility data (e.g., in g/100mL) for these dyes in various lipids and solvents is not widely available in published literature.
Physicochemical Mechanism of Lysochrome Staining
The partitioning of a lysochrome dye between the solvent and the tissue lipid is a thermodynamic process driven by the minimization of free energy. The dye molecules, being non-polar, have a higher affinity for the non-polar environment of the lipid droplets than for the more polar organic solvent. This differential affinity can be understood in terms of intermolecular forces, primarily van der Waals forces.
While most lysochrome staining is a physical phenomenon, some dyes exhibit secondary staining mechanisms. For instance, Sudan Black B is a slightly basic dye and can also bind to acidic groups in compound lipids, allowing it to stain phospholipids (B1166683) in addition to neutral fats.[5][10][11]
Experimental Protocols
Detailed and consistent methodologies are paramount for achieving reliable staining results. Below are generalized protocols for the three most common lysochrome dyes.
General Experimental Workflow
The following diagram illustrates a typical workflow for lysochrome staining of frozen tissue sections.
Oil Red O Staining Protocol
Oil Red O is widely used for the demonstration of neutral lipids, imparting a vibrant red color.[8]
Reagents:
-
Oil Red O stock solution (0.5 g in 100 mL of 99% isopropanol)[8]
-
Freshly prepared Oil Red O working solution (3 parts stock solution to 2 parts distilled water)
-
60% Isopropanol
-
10% Formalin
-
Hematoxylin (B73222) (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections at 8-10 µm and air dry onto slides.
-
Fix in 10% formalin for 10 minutes.[8]
-
Rinse briefly with running tap water.[8]
-
Rinse with 60% isopropanol.[8]
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.[8]
-
Rinse with 60% isopropanol.[8]
-
Lightly counterstain nuclei with hematoxylin.[8]
-
Rinse with distilled water.[8]
-
Mount in an aqueous mounting medium.[8]
Expected Results:
-
Lipids: Bright Red
-
Nuclei: Blue
Sudan Black B Staining Protocol
Sudan Black B is a more sensitive lipid stain and can also demonstrate phospholipids, staining lipids a blue-black to black color.[10][11]
Reagents:
-
Sudan Black B staining solution (0.7 g in 100 mL of propylene glycol)[10][11]
-
100% Propylene Glycol
-
85% Propylene Glycol
-
10% Formalin
-
Nuclear Fast Red (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections at 8-10 µm and fix in 10% formalin.
-
Wash with distilled water.
-
Dehydrate in two changes of 100% propylene glycol for 5 minutes each.[10][11]
-
Stain in Sudan Black B solution for a minimum of 2 hours (overnight is also acceptable).[10]
-
Differentiate in 85% propylene glycol for 3 minutes.[10][11]
-
Wash thoroughly with distilled water.
-
Counterstain with Nuclear Fast Red if desired.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.[10]
Expected Results:
-
Lipids (including phospholipids): Blue-black to Black
-
Nuclei: Red
Sudan IV (Scharlach R) Staining Protocol
Sudan IV provides an intense red-orange stain for neutral lipids.
Reagents:
-
Sudan IV staining solution (Herxheimer's: saturated solution in equal parts acetone and 70% ethanol)
-
70% Ethanol
-
10% Formalin
-
Hematoxylin (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections at 8-10 µm and fix in 10% formalin for 1 minute.
-
Rinse in two changes of distilled water.
-
Rinse in 70% ethanol.
-
Stain in Sudan IV solution for 10 minutes.
-
Differentiate quickly in 70% ethanol.
-
Wash thoroughly in distilled water.
-
Counterstain with hematoxylin for 2-3 minutes.
-
Wash in several changes of tap water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipids: Red-orange
-
Nuclei: Blue
Conclusion
Lysochrome dyes are indispensable tools in histochemistry for the visualization of lipids. Their application, grounded in the principle of preferential solubility, provides valuable qualitative and semi-quantitative information on lipid distribution and accumulation in tissues. A thorough understanding of their physicochemical properties, coupled with meticulous adherence to standardized protocols, is essential for obtaining accurate and reproducible results, thereby aiding in critical research and diagnostic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. auraiyalabchem.com [auraiyalabchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. polysciences.com [polysciences.com]
- 10. microbenotes.com [microbenotes.com]
- 11. biognost.com [biognost.com]
- 12. Sudan IV - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Sudan IV 0.25 %, alcoholic [morphisto.de]
- 16. stainsfile.com [stainsfile.com]
Methodological & Application
Application Notes: Protocol for Sudan Black B Staining of Phospholipids in Frozen Sections
Introduction
Sudan Black B (SBB) is a non-ionic, lipophilic diazo dye belonging to the lysochrome group of stains.[1] It is a fundamental tool in histology and cytochemistry for the visualization of a wide range of lipids, including neutral fats, phospholipids (B1166683), and sterols.[1][2] Its application is particularly crucial for frozen tissue sections, where the integrity of lipid structures is preserved, unlike in paraffin-embedded sections where processing can lead to lipid loss.[3][4] Beyond lipids, SBB is also effective in staining lipofuscin, an aggregate of oxidized proteins and lipids associated with cellular aging.[2]
Principle of Staining
The staining mechanism of Sudan Black B is primarily a physical process governed by its differential solubility.[1][2] SBB is highly soluble in lipids but has low solubility in its solvent carrier, such as propylene (B89431) glycol or ethanol.[1] When a frozen tissue section is immersed in the SBB staining solution, the dye partitions from the solvent into the lipid-rich structures within the tissue because it has a greater affinity for the lipids.[1][5] This selective accumulation results in a distinct blue-black coloration of the target lipids.[1][2]
While the primary mechanism is physical, Sudan Black B is also a slightly basic dye and can form weak bonds with acidic groups found in compound lipids, such as phospholipids, contributing to their staining.[1][3][6] For frozen sections, propylene glycol is an ideal solvent as it does not dissolve lipids, thereby preventing the loss of target structures during the staining procedure.[2][5]
Applications
Sudan Black B staining is a versatile technique with several applications in research and drug development:
-
Lipid and Phospholipid Detection : It is widely used to demonstrate the presence and distribution of various lipids, including triglycerides, lipoproteins, and phospholipids, in tissues.[6]
-
Myelin Sheath Visualization : SBB is highly effective for staining myelin sheaths in the central and peripheral nervous systems, making it a valuable tool for studying demyelinating diseases like Multiple Sclerosis.[7][8][9]
-
Hematopathology : The stain is used to differentiate acute myeloid leukemia (AML) from acute lymphoid leukemia (ALL), as it stains the granules in myelocytic cells.[10][11]
-
Cell Biology : It can be used to stain other cellular components like chromosomes, Golgi bodies, and leukocyte granules.[6]
Quantitative Data Summary
For reproducibility and optimization, the following table summarizes key quantitative parameters from established protocols for Sudan Black B staining on frozen tissue sections.
| Parameter | Propylene Glycol Method | Ethanol Method | Notes |
| Fixation | 10% Neutral Buffered Formalin | 10% Neutral Buffered Formalin | Fixation of fresh frozen sections for 5-20 minutes is common.[3][12] |
| Section Thickness | 8-16 µm | 8-16 µm | Optimal thickness for cryostat sections.[5][12] |
| SBB Concentration | 0.7 g in 100 mL propylene glycol | 0.3 g in 100 mL of 70% ethanol | The propylene glycol solution is often heated to dissolve the dye.[13][14] |
| Staining Temperature | Room Temperature or 60°C | Room Temperature | Heating the propylene glycol solution to 60°C can reduce staining time significantly.[12][15] |
| Staining Time | 7-60 minutes (or overnight at RT) | 10-60 minutes | Shorter times (7-10 min) are used with a pre-heated 60°C solution.[14][16] Longer times are needed at room temperature.[5] |
| Differentiation | 85% Propylene Glycol | 70% Ethanol | A brief step (e.g., 3 minutes in propylene glycol or 30 seconds in ethanol) to remove excess background stain.[4][12] |
| Counterstain | Nuclear Fast Red | Nuclear Fast Red | A common counterstain to visualize cell nuclei in red for contrast.[3][12] |
| Mounting Medium | Aqueous (Glycerin Jelly) | Aqueous (Glycerin Jelly) | Organic solvents must be avoided as they would dissolve the stained lipids.[4][5] |
Experimental Protocols
This section details the most common methodology for Sudan Black B staining of phospholipids in frozen sections using a propylene glycol-based solvent, which is optimal for lipid preservation.
I. Reagent Preparation
-
10% Neutral Buffered Formalin : Prepare according to standard laboratory procedures.
-
Sudan Black B Staining Solution (Propylene Glycol Method) :
-
Add 0.7 g of Sudan Black B powder to 100 mL of propylene glycol.[13][14]
-
Heat the solution to 100°C for a few minutes while stirring to dissolve the powder. Use a fume hood. [13][14]
-
Filter the hot solution through Whatman No. 2 filter paper.[13]
-
Allow the solution to cool, and then filter it a second time.[14]
-
For long-term stability (up to one year), store the solution at 60°C.[13][14]
-
-
85% Propylene Glycol Solution :
-
Mix 85 mL of propylene glycol with 15 mL of distilled water.[13]
-
-
Nuclear Fast Red Solution :
-
Use a commercially available solution or prepare according to standard histological recipes.
-
II. Staining Procedure for Frozen Sections
-
Sectioning : Cut frozen tissue sections at 10-16 µm using a cryostat and mount them on adhesive-coated microscope slides.[5]
-
Fixation : Immediately fix the sections in 10% Neutral Buffered Formalin for 5-10 minutes at room temperature.[5][12]
-
Washing : Rinse the slides gently in two changes of distilled water.[12]
-
Dehydration : Place the slides in 100% propylene glycol for 5-15 minutes to dehydrate the tissue and remove any water.[5][12]
-
Staining :
-
Differentiation : Transfer the slides to 85% propylene glycol for 3 minutes to remove excess, non-specific staining.[5][12]
-
Washing : Rinse the slides thoroughly in several changes of distilled water.[12]
-
Counterstaining (Optional) :
-
Mounting :
III. Expected Results
-
Nuclei : Red (if counterstained with Nuclear Fast Red)[12]
Workflow and Pathway Visualization
Caption: Workflow for Sudan Black B staining of phospholipids in frozen sections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VitroView™ Sudan Black B Lipid Stain Kit - VitroVivo Biotech [vitrovivo.com]
- 4. scribd.com [scribd.com]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. microbenotes.com [microbenotes.com]
- 7. Myelin histology: a key tool in nervous system research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laboratorytests.org [laboratorytests.org]
- 11. youtube.com [youtube.com]
- 12. newcomersupply.com [newcomersupply.com]
- 13. benchchem.com [benchchem.com]
- 14. biognost.com [biognost.com]
- 15. biognost.com [biognost.com]
- 16. scytek.com [scytek.com]
Application Notes: Differentiation of Acute Myeloid Leukemia (AML) from Acute Lymphoblastic Leukemia (ALL) Using Solvent Black 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute leukemia is a group of aggressive hematological malignancies characterized by the rapid proliferation of immature blood cells.[1][2] The primary subtypes, Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), originate from different hematopoietic lineages and necessitate distinct therapeutic strategies.[3] Therefore, accurate and rapid differentiation between AML and ALL is paramount for appropriate patient management and is a critical step in clinical diagnostics and drug development. Cytochemical staining, a cost-effective and accessible method, remains a valuable tool for this initial classification.[4][5] Solvent Black 5, also known as Sudan Black B (SBB), is a lipophilic dye widely used in hematology to distinguish myeloblasts, characteristic of AML, from lymphoblasts, which are typical of ALL.[6][7]
Principle of the Method
This compound is a fat-soluble diazo dye that preferentially stains intracellular lipids, including sterols, phospholipids, and neutral fats.[6][8] The staining mechanism is based on the dye's higher solubility in these cellular lipids than in its solvent.[6] Myeloid precursor cells (myeloblasts) and their subsequent maturation stages contain various lipid-rich granules, such as azurophilic and specific granules.[7] When applied to a fixed blood or bone marrow smear, this compound partitions into these lipid-containing granules, resulting in the formation of distinct black granular deposits within the cytoplasm.[6] In contrast, lymphoblasts are typically devoid of these lipid-containing granules and therefore do not stain with SBB.[6][7] This differential staining pattern provides a clear visual distinction between the two major types of acute leukemia.[6]
Data Presentation
The following table summarizes the typical staining results and diagnostic parameters of this compound in the differentiation of AML and ALL.
| Parameter | Acute Myeloid Leukemia (AML) | Acute Lymphoblastic Leukemia (ALL) |
| SBB Staining Pattern | Fine to coarse black granular deposits in the cytoplasm of blast cells.[6] | Typically negative; blasts lack cytoplasmic granules.[6][7] |
| Percentage of Positive Blasts | Staining of ≥3% of blasts is a key diagnostic criterion.[6][9][10] | Generally <3% of blasts show positivity.[6][7] |
| Reported Positivity Rate in Studies | 78.2% to 100% of cases show positivity.[11][12] | SBB positivity is rare, reported in approximately 1.3% to 2.7% of cases.[2][8][13][14] |
| Staining Intensity | Varies from weak to strong, often intensifying with cell maturation.[6][7] | When positive, staining is usually weak and may be due to lipid droplets.[8] |
| Diagnostic Sensitivity | High (e.g., 85.92%)[4] | Low |
| Diagnostic Specificity | High (e.g., 100%)[4] | High |
Experimental Protocols
This section provides a detailed methodology for performing this compound staining on peripheral blood or bone marrow smears.
Materials and Reagents
-
Sample: Fresh anticoagulated whole blood or bone marrow aspirate smears.
-
Fixative: 40% formaldehyde (B43269) solution vapor or a formalin-ethanol mixture.[7]
-
This compound (SBB) Stock Solution (0.3% w/v):
-
This compound powder: 0.3 g
-
Absolute ethanol (B145695): 100 ml
-
-
Phenol (B47542) Buffer:
-
Crystalline phenol: 16 g
-
Absolute ethanol: 30 ml
-
Distilled water: 100 ml
-
Disodium (B8443419) phosphate (B84403) (Na₂HPO₄·12H₂O): 0.3 g
-
Preparation: Dissolve the phenol in ethanol, then add this to the disodium phosphate solution.[7]
-
-
Working SBB Staining Solution:
-
SBB stock solution: 60 ml
-
Phenol buffer: 40 ml
-
Preparation: Mix and filter before use.[7]
-
-
Differentiating Solution: 70% ethanol.[6]
-
Counterstain: May-Grünwald-Giemsa or Leishman stain.[7]
-
Equipment:
-
Microscope slides
-
Coplin jars
-
Microscope
-
Staining Procedure
-
Smear Preparation: Prepare thin, air-dried smears of blood or bone marrow on clean glass slides.
-
Fixation: Fix the air-dried smears in formalin vapor for 5-10 minutes.[6]
-
Washing: Gently rinse the slides with distilled water and allow them to air dry.
-
Staining: Immerse the fixed slides in the working SBB staining solution in a covered Coplin jar for 60 minutes at room temperature.[6]
-
Differentiation: Remove the slides and rinse with 70% ethanol for 30-60 seconds to remove excess stain. Repeat this step if necessary.[7]
-
Washing: Thoroughly rinse the slides under running tap water and allow to air dry completely.[7]
-
Counterstaining: Counterstain the smears with a Romanowsky stain (e.g., May-Grünwald-Giemsa or Leishman) according to standard procedures.
-
Microscopic Examination: Once dry, examine the slides under oil immersion.
Interpretation of Results
-
Positive Reaction: The presence of black, granular deposits in the cytoplasm of blast cells.[6]
-
Negative Reaction: The absence of black granules in the cytoplasm of blast cells.[6]
-
AML Diagnosis: A diagnosis of AML is strongly suggested if 3% or more of the blast cells are positive for SBB.[6][9][10]
-
ALL Diagnosis: A diagnosis of ALL is supported by a negative SBB stain in the blast cell population.[6][7]
-
Controls: Normal neutrophils will show strong positive staining and should be used as an internal positive control. Lymphocytes and erythroblasts will be negative.
Mandatory Visualizations
Caption: Workflow of the this compound staining protocol.
Caption: Decision logic for AML and ALL differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. ijbc.ir [ijbc.ir]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. pjsr.org [pjsr.org]
- 6. benchchem.com [benchchem.com]
- 7. laboratorytests.org [laboratorytests.org]
- 8. Sudan black B positivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsh.or.th [tsh.or.th]
- 10. haematologywatch.net [haematologywatch.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Sudan black B positive acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sudan black B positivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Leukocyte Granules with Sudan Black B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan Black B (SBB) is a lipophilic, non-ionic diazo dye belonging to the lysochrome group of stains.[1] It is a crucial cytochemical stain used in hematology and pathology for the visualization of a wide range of lipids, including neutral fats, phospholipids, and sterols within cells.[1][2] Its primary application lies in the differentiation of acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL).[3] The stain effectively highlights lipids present in the granules of myeloid cells, making it an invaluable diagnostic tool. Myeloblasts, the precursors to granulocytes, exhibit positive SBB staining, which intensifies as the cells mature.[2][3] Conversely, lymphoblasts are typically SBB negative.[2] This differential staining pattern is fundamental for the initial classification of acute leukemias.[2] SBB presents advantages over myeloperoxidase (MPO) staining, as it can be utilized on older smears and stains a broader array of granular components in neutrophils.[3]
Principle of Staining
The staining mechanism of Sudan Black B is predominantly a physical process based on its differential solubility.[1] SBB is highly soluble in lipids and fat solvents but demonstrates low solubility in more polar solvents like alcohols.[1] When a fixed blood or bone marrow smear is incubated with a saturated solution of SBB in a solvent such as ethanol (B145695), the dye partitions from the solvent into the intracellular lipid-containing structures.[1][2] This occurs because the dye possesses a greater affinity for the lipids within the cellular granules than for the solvent in which it is dissolved.[1] This selective accumulation of the dye within the azurophilic and specific granules of myelocytic cells and the lysosomal granules of monocytic cells results in the formation of distinct black, granular deposits in the cytoplasm of positive cells.[2][3] While the primary mechanism is physical, some evidence suggests that SBB, being a slightly basic dye, may also form weak bonds with acidic groups in compound lipids like phospholipids.[1][4]
Data Presentation
Reagent Preparation
| Reagent | Component | Quantity | Instructions |
| Sudan Black B (SBB) Staining Solution (0.3% w/v) | Sudan Black B powder | 0.3 g | Dissolve in 100 ml of absolute ethanol.[2][3] |
| Phenol (B47542) Buffer | Crystalline Phenol | 16 g | Dissolve in 30 ml of absolute ethanol.[2][3] |
| Disodium (B8443419) Phosphate (B84403) (Na₂HPO₄·12H₂O) | 0.3 g | Dissolve in 100 ml of distilled water.[2][3] | |
| Add the phenol-ethanol solution to the disodium phosphate solution.[2][3] | |||
| Working SBB Staining Solution | SBB Stock Solution | 60 ml | Mix with 40 ml of the phenol buffer.[2][3] |
| Phenol Buffer | 40 ml | The working solution should be filtered before use.[2] | |
| Differentiating Solution | Ethanol | 70 ml | Mix with 30 ml of distilled water.[2] |
| Distilled Water | 30 ml | ||
| Fixative | Formaldehyde (B43269) Solution (40%) | - | Use as vapor or in a formalin-ethanol mixture.[2][3] |
Staining and Incubation Times
| Step | Reagent/Process | Incubation Time | Temperature |
| Fixation | Formalin vapor | 5-10 minutes | Room Temperature |
| Washing | Distilled water | 5-10 minutes | Room Temperature |
| Staining | Working SBB Staining Solution | 1 hour | Room Temperature |
| Differentiation | 70% Ethanol | 30 seconds (repeat 3x) | Room Temperature |
| Washing | Running tap water | - | Room Temperature |
| Counterstaining | May-Grünwald-Giemsa or Leishman stain | As per standard protocol | Room Temperature |
Interpretation of Results
| Cell Type | Expected Staining Pattern | Clinical Significance |
| Myeloblasts | Fine or coarse black granules in the cytoplasm.[2] | Staining of 3% or more of blasts is a key criterion for the diagnosis of Acute Myeloid Leukemia (AML).[2] |
| Promyelocytes & Myelocytes | Strong, coarse black granular staining that intensifies with maturation.[2][3] | Indicates myeloid lineage. |
| Neutrophils | Intense black staining of granules.[2] | Serve as a positive control for staining.[2] |
| Monocytes | Variable, from negative to weakly positive with fine, scattered black granules.[2][3] | Positivity is typically weaker than in the granulocytic series.[2] |
| Lymphoblasts & Lymphocytes | Typically negative.[2][3] | SBB negativity is characteristic of Acute Lymphoblastic Leukemia (ALL). Less than 3% of blasts show positivity in ALL.[2][3] In rare cases of ALL, blast cells may show positivity.[5][6] |
| Erythroblasts | Negative.[2] |
Experimental Protocols
Preparation of Reagents
-
Sudan Black B (SBB) Staining Solution (0.3% w/v): Dissolve 0.3 g of Sudan Black B powder in 100 ml of absolute ethanol.
-
Phenol Buffer: Dissolve 16 g of crystalline phenol in 30 ml of absolute ethanol. In a separate container, dissolve 0.3 g of disodium phosphate (Na₂HPO₄·12H₂O) in 100 ml of distilled water. Add the phenol-ethanol solution to the disodium phosphate solution and mix.[2][3]
-
Working SBB Staining Solution: Mix 60 ml of the SBB stock solution with 40 ml of the phenol buffer. Filter the working solution before use.[2][3]
-
Differentiating Solution: Prepare a 70% ethanol solution by mixing 70 ml of absolute ethanol with 30 ml of distilled water.
-
Fixative: Use 40% formaldehyde solution vapor.
Staining Procedure
-
Smear Preparation: Prepare thin smears of fresh anticoagulated whole blood or bone marrow aspirate on clean glass slides. Allow the smears to air dry completely.[2][3]
-
Fixation: Fix the air-dried smears in formalin vapor for 5-10 minutes.[2][3]
-
Washing: Gently rinse the slides with distilled water for 5-10 minutes and allow them to air dry.[2][3]
-
Staining: Immerse the fixed slides in the working Sudan Black B staining solution in a covered Coplin jar for 1 hour at room temperature.[2][3]
-
Differentiation: Remove the slides from the staining solution and rinse them with 70% ethanol for 30 seconds to remove excess stain. Repeat this step three times.[2][3]
-
Washing: Thoroughly rinse the slides under running tap water and allow them to air dry.[2][3]
-
Counterstaining: Counterstain the smears with May-Grünwald-Giemsa or Leishman stain according to standard procedures.[2][3]
-
Microscopic Examination: Once dry, the slides can be examined under a microscope. The presence of black, granular deposits in the cytoplasm of leukocytes and myeloblasts indicates a positive reaction.[2]
Visualizations
Caption: Experimental workflow for Sudan Black B staining of leukocytes.
Caption: Diagnostic algorithm for acute leukemia using SBB staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laboratorytests.org [laboratorytests.org]
- 4. microbenotes.com [microbenotes.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Sudan black B positivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Solvent Black 5 (Sudan Black B) in Myelin Sheath Staining: A Detailed Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for the robust staining of myelin sheaths using Solvent Black 5 (Sudan Black B) are now available for researchers, scientists, and drug development professionals. This document provides detailed methodologies, quantitative data summaries, and visual workflows to facilitate the accurate assessment of myelination and demyelination in neural tissues.
This compound, widely known as Sudan Black B (SBB), is a lipophilic diazo dye extensively utilized in histology for the visualization of myelin sheaths.[1] Its application is crucial in the study of neurodegenerative diseases, such as multiple sclerosis, and in the evaluation of potential remyelinating therapies.[1][2] The staining principle of SBB is a physical process based on its differential solubility. The dye is more soluble in the lipids of the myelin sheath than in its solvent, causing it to partition into the myelin and render it a distinct black or dark blue color.[1][3] This technique is valued for being rapid, cost-effective, and less toxic compared to other methods like Luxol Fast Blue (LFB).[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound (Sudan Black B) staining protocols. Optimization may be required based on specific tissue types, fixation methods, and experimental conditions.
| Parameter | Value | Notes |
| SBB Stock Solution (Propylene Glycol-based) | 0.7 g Sudan Black B in 100 mL propylene (B89431) glycol | Heat to 100°C to dissolve, then filter. Store at 60°C.[4] |
| SBB Working Solution (Ethanol-based) | 0.3 g Sudan Black B in 100 mL absolute ethanol (B145695) | Often mixed with a phenol (B47542) buffer for the working solution.[4] |
| Fixation | 10% Formalin | Suitable for frozen sections. Perfusion fixation with glutaraldehyde (B144438) and formaldehyde (B43269) can also be used.[4] |
| Section Thickness | 10 - 20 µm | For cryostat sections.[1][4] |
| Staining Time | 7 minutes to overnight | Shorter times are often used for propylene glycol-based methods, while longer incubations can be optimal for achieving strong staining.[4] |
| Differentiation | 85% Propylene Glycol or 70% Ethanol | Typically for 3 minutes for propylene glycol-based methods.[4] For ethanol-based methods, multiple short washes may be used.[4] |
| Counterstain | Nuclear Fast Red or Cresyl Fast Violet | For visualization of cell nuclei.[4][5] |
Experimental Protocols
Below are detailed methodologies for staining myelin sheaths with this compound (Sudan Black B) in both frozen and paraffin-embedded tissue sections.
Protocol 1: Staining of Frozen Sections (Propylene Glycol Method)
This protocol is adapted for fresh or frozen tissue sections and offers excellent preservation of lipids.
Materials:
-
Cryostat sections (10-16 µm) on coated slides
-
10% Formalin
-
Distilled water
-
100% Propylene Glycol
-
85% Propylene Glycol
-
0.7% Sudan Black B in propylene glycol (pre-heated to 60°C)
-
Nuclear Fast Red solution (optional)
-
Aqueous mounting medium (e.g., Glycerin Jelly)
Procedure:
-
Tissue Sectioning: Cut frozen sections at 10-16 µm using a cryostat and mount them on clean, coated microscope slides.[4]
-
Fixation: Fix the sections in 10% formalin for 10 minutes.[4]
-
Washing: Gently wash the slides in distilled water.[4]
-
Dehydration: Place the slides in 100% propylene glycol for 5 minutes to dehydrate the tissue.[3][4]
-
Staining: Transfer the slides to the pre-heated 0.7% Sudan Black B solution and incubate for a minimum of 2 hours. Overnight staining is often optimal.[3][4]
-
Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.[3][4]
-
Washing: Rinse the slides thoroughly with several changes of distilled water.[4]
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.[4]
-
Final Wash: Wash the slides in tap water, followed by a final rinse in distilled water.[4]
-
Mounting: Mount the coverslips using an aqueous mounting medium.[3][4]
Protocol 2: Staining of Paraffin-Embedded Sections (Ethanol Method)
This protocol is suitable for formalin-fixed, paraffin-embedded tissues.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene or xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Sudan Black B working solution (e.g., 0.3% SBB in absolute ethanol mixed with a phenol buffer)[4]
-
70% Ethanol
-
Optional counterstain (e.g., Leishman stain or May–Grunwald–Giemsa stain)
-
Permanent mounting medium (e.g., DPX)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[4]
-
Washing: Wash the sections gently in water for 5-10 minutes.[4]
-
Staining: Immerse the slides in the Sudan Black B working solution for 1 hour in a covered container.[4]
-
Differentiation: Differentiate by flooding the slides with 70% ethanol for 30 seconds, repeating this step three times.[4]
-
Washing: Rinse the sections in running tap water and allow them to air dry.[4]
-
Counterstaining (Optional): Counterstain as desired.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.[4]
Visualizations
To aid in the understanding of the staining process and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound staining of myelin sheaths.
References
- 1. benchchem.com [benchchem.com]
- 2. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. Staining myelin and myelin-like degradation products in the spinal cords of chronic experimental allergic encephalomyelitis (Cr-EAE) rats using Sudan black B staining of glycol methacrylate-embedded material - PubMed [pubmed.ncbi.nlm.nih.gov]
Nigrosine Dye for Negative Staining in Electron Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Negative staining is a rapid and simple method for the morphological examination of particulate specimens in transmission electron microscopy (TEM). This technique is invaluable for visualizing viruses, bacteria, proteins, liposomes, and other macromolecular complexes. Nigrosine, an acidic aniline (B41778) black dye, serves as a negative stain by surrounding the specimen with an electron-opaque layer, thereby highlighting its structure. The principle lies in the electrostatic repulsion between the negatively charged dye and the typically negatively charged surface of biological samples. This results in the specimen appearing bright against a dark background, revealing fine structural details.[1][2][3] While less common in contemporary electron microscopy than heavy metal salts like uranyl acetate, Nigrosine remains a useful option, particularly for its simplicity and availability.
Principle of Negative Staining with Nigrosine
Negative staining with Nigrosine operates on a straightforward principle:
-
Charge Repulsion : Nigrosine is an acidic dye that, in solution, carries a net negative charge.[1][2][4]
-
Sample Surface Charge : Most biological specimens, including bacteria and viruses, possess a net negative surface charge at neutral pH.[1][2][4]
-
Stain Exclusion : Due to electrostatic repulsion, the negatively charged Nigrosine dye does not penetrate or adhere to the surface of the specimen.[1][2][4]
-
Contrast Formation : Instead, the dye solution pools around the specimen and, upon drying, forms an electron-dense cast. This cast scatters the electron beam in the TEM, while the unstained, electron-transparent specimen allows electrons to pass through. This differential scattering creates a high-contrast image of the specimen.
Comparison of Common Negative Stains
While Nigrosine is effective, other stains are more commonly used in modern electron microscopy. The choice of stain can impact image resolution and specimen preservation.
| Stain | Typical Concentration | pH | Advantages | Disadvantages |
| Nigrosine | 10% w/v | Acidic | Simple preparation, good contrast for light microscopy, can be used for TEM. | Lower resolution compared to heavy metal stains, less common in modern EM literature. |
| Uranyl Acetate | 0.5-2% w/v | ~4.5 | High contrast, fine grain, acts as a fixative.[5][6] | Radioactive, light-sensitive, precipitates with phosphate (B84403) buffers. |
| Phosphotungstic Acid (PTA) | 1-2% w/v | 6.0-7.5 | Good for visualizing viral surface structures, neutral pH is gentle on specimens. | Can dissociate some viruses, may have a larger grain size than uranyl acetate. |
| Ammonium (B1175870) Molybdate | 1-2% w/v | ~7.0 | Isotonic, good for osmotically sensitive specimens.[5] | Lower contrast than uranyl acetate.[5] |
Experimental Protocols
Preparation of 10% (w/v) Nigrosine Staining Solution
Materials:
-
Nigrosine powder (water-soluble)
-
Distilled or deionized water
-
Formalin (optional, as a preservative)
-
Beaker
-
Heating plate/stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Storage bottle
Procedure:
-
Weigh 10 g of Nigrosine powder and add it to 100 ml of distilled water in a beaker.[2][4]
-
Heat the solution gently while stirring until the Nigrosine is completely dissolved. Some protocols suggest boiling for up to 30 minutes to ensure complete dissolution and to sterilize the solution.[7]
-
Allow the solution to cool to room temperature.
-
(Optional) Add 0.5 ml of formalin to the solution as a preservative.[2][4]
-
Filter the solution through filter paper to remove any undissolved particles.[7]
-
Store the filtered solution in a clearly labeled, airtight bottle at room temperature.
General Protocol for Negative Staining of Particulate Suspensions for TEM
This protocol can be adapted for various samples such as viruses, bacteria, and protein complexes using a 10% Nigrosine solution.
Materials:
-
Sample suspension in a suitable volatile buffer (e.g., ammonium acetate) or distilled water
-
10% (w/v) Nigrosine solution
-
TEM grids (e.g., 200-400 mesh copper grids with a carbon support film)
-
Glow discharger
-
Fine-tipped forceps
-
Filter paper (e.g., Whatman No. 1), cut into small wedges
-
Pipettes and tips
-
Parafilm
Procedure:
-
Grid Preparation :
-
Place a TEM grid, carbon-side up, in a glow discharger.
-
Glow discharge the grid for 15-30 seconds to render the carbon surface hydrophilic, which promotes even spreading of the sample and stain.
-
-
Sample Adsorption :
-
Place a 5 µl drop of the sample suspension onto a clean sheet of parafilm.
-
Using forceps, carefully place the glow-discharged grid (carbon-side down) onto the sample drop.
-
Allow the sample to adsorb to the grid for 1-5 minutes. The optimal time will vary depending on the sample concentration.
-
-
Washing (Optional but Recommended) :
-
Place two separate 20 µl drops of distilled water on the parafilm.
-
Remove the grid from the sample drop and touch the edge to a piece of filter paper to wick away excess liquid.
-
Briefly float the grid on each drop of distilled water to wash away buffer salts or other contaminants that may interfere with the stain. Blot after each wash.
-
-
Staining :
-
Place a 10 µl drop of the 10% Nigrosine solution on the parafilm.
-
Float the grid on the Nigrosine drop for 30-90 seconds.
-
Carefully pick up the grid with forceps.
-
-
Blotting and Drying :
-
Blot the grid by touching the edge to a piece of filter paper to remove the excess stain. It is crucial to remove most of the liquid to achieve a thin, even layer of stain.
-
Allow the grid to air-dry completely before inserting it into the electron microscope.
-
-
Imaging :
-
Examine the grid in a transmission electron microscope at an appropriate magnification.
-
Troubleshooting
-
Poor Contrast : May result from insufficient staining time or a stain solution that is too dilute. Ensure the stain is well-mixed and consider increasing the staining time.
-
Aggregated Stain : The Nigrosine solution may contain undissolved particles. Ensure the solution is properly filtered before use.
-
Uneven Staining : This can be caused by a hydrophobic grid surface. Ensure grids are properly glow-discharged. It can also result from improper blotting; aim for a thin, even film of stain.
-
Sample Aggregation : The sample may be aggregating on the grid. Consider optimizing the sample concentration or the buffer conditions.
Conclusion
Nigrosine offers a simple and effective method for negative staining in electron microscopy, particularly for preliminary morphological assessments. While it may not provide the high resolution achievable with modern heavy metal stains, its ease of use and the fundamental principles it demonstrates make it a valuable technique for researchers. The provided protocols offer a starting point for the application of Nigrosine in the visualization of a variety of biological specimens.
References
- 1. flabslis.com [flabslis.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Negative stain - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative‐Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes: Staining of Lipid Droplets in Cultured Cells with Solvent Black 5
Introduction
Solvent Black 5, also known as Nigrosine Spirit Soluble, is a synthetic diazo dye soluble in organic solvents such as ethanol (B145695), oleic acid, and stearic acid.[1][2][3] While extensively used in industrial applications for coloring plastics, inks, and leather finishes, its use in biological microscopy is less documented than its close relative, Sudan Black B (C.I. Solvent Black 3).[4][5] Both are lysochrome, or fat-soluble, dyes.[6][7] The staining mechanism is a physical process based on the dye's higher solubility in lipids than in its solvent.[6][8] When applied to cells, the dye partitions from the solvent into the neutral lipid core of intracellular lipid droplets, rendering them a distinct blue-black color under bright-field microscopy.[6][9]
These application notes provide a detailed protocol for using this compound to stain lipid droplets in cultured cells, adapted from well-established methods for Sudan-series dyes. The protocol is intended for researchers, scientists, and drug development professionals investigating cellular lipid storage and metabolism.
Data Presentation
Physicochemical Properties of Lipid Stains
The selection of a lipid stain depends on the specific experimental requirements, such as the imaging modality (bright-field vs. fluorescence) and the need for quantification. The table below compares the properties of this compound with other common lipid stains.
| Property | This compound | Sudan Black B (Solvent Black 3) | Oil Red O | Nile Red | BODIPY 493/503 |
| C.I. Name | 50415[10] | 26150[11] | Solvent Red 27[12] | - | - |
| CAS Number | 11099-03-9[10] | 4197-25-5[12] | 1320-06-5[12] | 7385-67-3[12] | 21658-70-8[13] |
| Appearance | Blue-black powder[2][10] | Dark brown to black powder[12] | Red powder[12] | Red powder[12] | Orange powder |
| Principle | Lysochromic (fat-soluble)[6][9] | Lysochromic (fat-soluble)[11] | Lysochromic (fat-soluble)[12] | Solvatochromic fluorescence[12] | Fluorescent |
| Solubility | Ethanol, oleic acid, stearic acid[1][3] | Ethanol, Propylene Glycol[6] | Propylene Glycol, Isopropanol | DMSO, Ethanol[] | DMSO[15] |
| Imaging | Bright-field | Bright-field | Bright-field | Fluorescence | Fluorescence |
| Stained Color | Blue-black[2] | Blue-black[5] | Red | Yellow/Gold (in lipids) | Green |
Recommended Staining Parameters
The following parameters are recommended as a starting point for optimization. Incubation times may vary depending on the cell type and lipid content.
| Step | Reagent | Concentration / Duration | Purpose |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 15-30 minutes | Preserves cellular morphology and lipid droplet integrity.[13][16] |
| Staining | 0.7% (w/v) this compound in 70% Ethanol | 10-60 minutes | Partitions dye into intracellular lipid droplets.[6][17] |
| Differentiation | 70% Ethanol | 30-60 seconds | Removes excess background stain for improved contrast.[6][17] |
| Counterstain | Nuclear Fast Red or Hematoxylin | 1-3 minutes | Stains cell nuclei for morphological context (optional).[6][9] |
Experimental Protocols
Reagent Preparation
1. Phosphate-Buffered Saline (PBS), pH 7.4
-
Prepare standard 1X PBS or use a commercially available solution.
2. 4% Paraformaldehyde (PFA) in PBS
-
Caution: PFA is toxic and should be handled in a fume hood.
-
Dissolve 4 g of PFA powder in 100 mL of 1X PBS.
-
Heat to 60°C while stirring to dissolve. Add a few drops of 1N NaOH if necessary to clear the solution.
-
Cool to room temperature, adjust pH to 7.4, and filter. Store at 4°C for up to one week.
3. This compound Staining Solution (0.7% w/v in 70% Ethanol)
-
Dissolve 0.7 g of this compound powder in 100 mL of 70% ethanol.[17]
-
Stir or sonicate until fully dissolved. Gentle heating may be required.[18]
-
Filter the solution before use to remove any undissolved particles or precipitates.[18] This is a critical step to prevent staining artifacts.
4. 70% Ethanol
-
Dilute 100% ethanol with distilled water.
5. Aqueous Mounting Medium
-
Use a commercial aqueous mounting medium or glycerin jelly. Avoid organic solvent-based media, which can dissolve the stained lipids.[8]
Protocol 1: Staining Lipid Droplets in Adherent Cells
This protocol is suitable for cells cultured on glass coverslips or in chamber slides.
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency.
-
Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 20-30 minutes at room temperature.[13] The choice of fixation is critical; formaldehyde-based fixatives are recommended for preserving lipid droplet structure.[19][20][21]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Staining: Immerse the coverslips in the filtered this compound working solution for 10-60 minutes in a covered container to prevent evaporation.[17]
-
Differentiation: Briefly rinse the coverslips in 70% ethanol for 30-60 seconds to remove excess, non-specific stain.[6] Monitor this step visually or under a microscope to achieve a clean background.
-
Washing: Wash the coverslips thoroughly with distilled water.[13]
-
Counterstaining (Optional): To visualize nuclei, incubate the coverslips in a solution of Nuclear Fast Red or Hematoxylin for 1-3 minutes, then wash with distilled water.[6]
-
Mounting: Mount the coverslips onto microscope slides with the cell-side down using an aqueous mounting medium.[8]
-
Microscopy: Observe the stained cells under a bright-field microscope. Lipid droplets will appear as distinct black or blue-black intracellular structures.
Protocol 2: Staining Lipid Droplets in Suspension Cells
-
Cell Harvest: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with PBS, resuspending and centrifuging each time.
-
Fixation: Resuspend the cells in 4% PFA and incubate for 20-30 minutes at room temperature.
-
Washing: Centrifuge the fixed cells and wash them three times with PBS.
-
Cell Adhesion: Adhere the fixed cells to microscope slides. This can be achieved using a cytocentrifuge (cytospin) or by air-drying a small drop of the concentrated cell suspension onto a slide.
-
Staining and Subsequent Steps: Follow steps 4-9 from Protocol 1 for adherent cells.[13]
Visualizations
Principle of Lysochrome Staining
Experimental Workflow for Adherent Cells
// Nodes A [label="1. Culture Cells\non Coverslips", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Wash with PBS"]; C [label="3. Fix with 4% PFA\n(20-30 min)"]; D [label="4. Wash with PBS\n(3x)"]; E [label="5. Stain with this compound\n(10-60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Differentiate in 70% Ethanol\n(30-60 sec)"]; G [label="7. Wash with Distilled Water"]; H [label="8. Counterstain (Optional)\n(e.g., Nuclear Fast Red)"]; I [label="9. Final Wash"]; J [label="10. Mount with Aqueous Medium", fillcolor="#FBBC05", fontcolor="#202124"]; K [label="11. Bright-Field Microscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } dot Caption: Step-by-step workflow for staining lipid droplets.
References
- 1. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 2. This compound or Nigrosine Spirit Soluble [colorbloomdyes.com]
- 3. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Solvent Black 3 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sudan stain - Wikipedia [en.wikipedia.org]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 9. microbenotes.com [microbenotes.com]
- 10. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. laboratorytests.org [laboratorytests.org]
- 18. benchchem.com [benchchem.com]
- 19. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of a Stable Working Solution of Sudan Black B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan Black B (SBB) is a lipophilic, or fat-soluble, diazo dye extensively used in histology and cytochemistry to stain a variety of lipids, including neutral fats, phospholipids, and sterols.[1][2][3] Its ability to selectively color these components a characteristic blue-black makes it an invaluable tool for researchers in various fields, including neurobiology, hematology, and cellular aging.[4][5][6] The stability of the SBB working solution is critical for obtaining reproducible and reliable staining results.[5] These application notes provide detailed protocols for preparing stable SBB working solutions using different solvents and summarize the key factors influencing their stability.
The staining mechanism of Sudan Black B is a physical process based on its preferential solubility in lipids over the solvent in which it is dissolved.[1][7][8] When a tissue section is incubated with a saturated SBB solution, the dye partitions from the solvent into the lipid-rich structures, rendering them visible under a microscope.[1]
Data Presentation: Comparison of Sudan Black B Solution Protocols
The choice of solvent and preparation method significantly impacts the stability and application of the Sudan Black B working solution. The following table summarizes quantitative data from various established protocols.
| Parameter | Propylene (B89431) Glycol-Based Solution | Ethanol-Based Solution | Ethanol (B145695)/Water-Based Solution |
| Sudan Black B Concentration | 0.7 g in 100 mL propylene glycol[2][7][9][10][11] | 0.3 g in 100 mL absolute ethanol[7][12] | 15 g in 1 L ethanol and 500 mL distilled water[13] |
| Preparation Method | Heat to 100-110°C to dissolve, then filter.[2][9][10][11] | Mix with a phenol (B47542) buffer for the working solution.[7][12] | Stir to dissolve.[13] |
| Filtration | Required; typically through Whatman No. 2 filter paper followed by a fritted glass filter.[2][9][10][11] | Not specified in all protocols, but generally recommended. | Not specified.[13] |
| Storage Temperature | 60°C for optimal stability.[2][7][10][11][14] | Room temperature (18–26°C).[15] | Not specified, but a cool, dark place is generally recommended. |
| Reported Stability | Up to one year when stored at 60°C.[2][9][10][11] | Stable for up to 6 months.[16] Some sources claim indefinite shelf life.[13] | Indefinite shelf life.[13] |
| Primary Applications | Staining of lipids in frozen sections, myelin.[1][4][7][8] | Staining of granules in blood/bone marrow smears, lipofuscin.[5][12][17] | Staining of fatty components in sebaceous sweat for latent print development.[13] |
Experimental Protocols
Protocol 1: Preparation of a Stable Sudan Black B Solution in Propylene Glycol
This protocol is recommended for the staining of lipids in frozen tissue sections and for myelin, as propylene glycol is less likely to extract fine lipid droplets.[5][8][9]
Materials:
-
Sudan Black B powder
-
Propylene glycol
-
Heating magnetic stirrer or water bath
-
Whatman No. 2 filter paper or equivalent
-
Fitted glass filter (medium porosity)
-
Storage bottle
Procedure:
-
In a suitable glass beaker, add 0.7 g of Sudan Black B powder to 100 mL of propylene glycol.[2][9][10][11]
-
While stirring continuously, gently heat the mixture to 100-110°C. Maintain this temperature for a few minutes until the dye is completely dissolved. Caution: Do not exceed 110°C. [9]
-
While the solution is still warm, filter it through Whatman No. 2 filter paper using a vacuum filtration setup.[9][10][11]
-
Allow the solution to cool to room temperature.
-
Perform a second filtration through a fritted glass filter of medium porosity with a vacuum.[9][10][11]
-
Store the prepared solution in a tightly closed bottle at 60°C. This solution is stable for up to one year.[2][9][10][11]
Protocol 2: Preparation of a Stable Sudan Black B Solution in Ethanol
This protocol is commonly used in hematology for the differentiation of leukemias and for staining lipofuscin.[1][5][12][17]
Materials:
-
Sudan Black B powder
-
Absolute ethanol
-
Phenol, crystalline
-
Disodium (B8443419) phosphate (B84403) dodecahydrate (Na₂HPO₄·12H₂O)
-
Distilled water
-
Magnetic stirrer
-
Filter paper
-
Storage bottle
Procedure:
-
Prepare the SBB Stock Solution (0.3% in absolute ethanol): Dissolve 0.3 g of Sudan Black B in 100 mL of absolute ethanol. Stir until the dye is fully dissolved.[7][12]
-
Prepare the Phenol Buffer:
-
Prepare the Working SBB Staining Solution:
-
Store the stock solution and buffer at room temperature. It is recommended to prepare the working solution fresh.[18]
Visualizations
Experimental Workflow for Propylene Glycol-Based Sudan Black B Solution Preparation
Caption: Workflow for preparing a stable propylene glycol-based Sudan Black B solution.
Factors Affecting the Stability of Sudan Black B Solution
Caption: Key factors influencing the stability of Sudan Black B working solutions.
Concluding Remarks
The preparation of a stable Sudan Black B working solution is paramount for achieving consistent and reliable results in lipid and myelin staining. The choice between a propylene glycol-based and an ethanol-based solution should be guided by the specific application. For delicate lipid structures, the propylene glycol method is superior due to its reduced lipid extraction properties and excellent long-term stability when stored correctly.[5][8][9] For hematological applications, the ethanol-based solution provides robust staining of leukocyte granules.[12] Adherence to proper preparation techniques, including heating, thorough filtration, and appropriate storage, will ensure a high-quality staining reagent for reproducible experimental outcomes. Always consult the relevant material safety data sheets (MSDS) before handling any chemicals.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. biognost.com [biognost.com]
- 3. The histochemical versatility of Sudan Black B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 9. benchchem.com [benchchem.com]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. laboratorytests.org [laboratorytests.org]
- 13. arrowheadforensics.com [arrowheadforensics.com]
- 14. biognost.com [biognost.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. webpath.med.utah.edu [webpath.med.utah.edu]
- 17. benchchem.com [benchchem.com]
- 18. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
Application Notes and Protocols: Staining the Golgi Apparatus in Fixed Cells with Solvent Black 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 5, also known as Sudan Black B, is a lipophilic diazo dye traditionally used for the staining of neutral fats and lipids.[1][2] Due to the lipid-rich nature of the Golgi apparatus membranes, this compound can also be utilized as a stain for this organelle in fixed cells.[1][3] The staining mechanism is based on the differential solubility of the dye; it is more soluble in the lipid components of the cell than in its solvent, leading to its accumulation in lipid-rich structures like the Golgi.[1][2] This method provides a cost-effective and straightforward alternative to immunofluorescence or fluorescent lipid analogs for visualizing the Golgi apparatus, particularly in screening applications. However, it is important to note that this compound is not specific to the Golgi apparatus and will stain other lipid-containing structures within the cell.[1][4]
Principle of Staining
The staining of cellular structures with this compound is a physical process. The dye, dissolved in a solvent like propylene (B89431) glycol or ethanol (B145695), partitions into the lipid phases of the fixed cell. The Golgi apparatus, with its high concentration of lipid membranes, readily sequesters the dye, resulting in a blue-black to black coloration under brightfield microscopy.[1][2] The choice of solvent is critical, as it should minimize the extraction of cellular lipids while allowing for efficient dye penetration.
Data Presentation
Currently, there is a lack of comprehensive quantitative studies directly comparing the staining efficacy of this compound for the Golgi apparatus against other established markers. The following tables summarize the available information on this compound staining parameters and provide a qualitative comparison with other common Golgi staining methods.
Table 1: this compound (Sudan Black B) Staining Solution Parameters
| Component | Concentration/Amount | Solvent | Final Volume |
| This compound | 0.7 g | Propylene Glycol | 100.0 ml |
| This compound | 0.3 g | Absolute Ethanol | 100.0 ml |
| This compound | 1.2 g | 70% Ethanol | 80.0 ml |
Data compiled from multiple sources.[1]
Table 2: Qualitative Comparison of Golgi Apparatus Staining Methods
| Staining Method | Principle | Specificity | Visualization | Throughput | Cost |
| This compound | Differential Solubility (Lipid Stain) | Low (stains all lipids) | Brightfield Microscopy | High | Low |
| Immunofluorescence (e.g., anti-GM130) | Antibody-Antigen Recognition | High (specific to Golgi protein) | Fluorescence Microscopy | Medium | High |
| Fluorescent Ceramide Analogs (e.g., NBD-Ceramide) | Metabolic Trapping/Lipid Insertion | High (accumulates in Golgi) | Fluorescence Microscopy | Medium | High |
Experimental Protocols
The following protocols are adapted from established methods for lipid staining with Sudan Black B and are optimized for staining the Golgi apparatus in fixed cultured cells.
Protocol 1: Staining of Golgi Apparatus in Adherent Cells using this compound in Propylene Glycol
This protocol is recommended to minimize the extraction of cellular lipids.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Propylene Glycol
-
This compound Staining Solution (0.7 g in 100 ml Propylene Glycol)
-
85% Propylene Glycol
-
Distilled Water
-
Nuclear Fast Red or other suitable counterstain
-
Aqueous Mounting Medium
Procedure:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Immerse the coverslips in 100% propylene glycol for 5 minutes.
-
Incubate the coverslips in the this compound staining solution for 10-30 minutes at room temperature.
-
Differentiate the stain by immersing the coverslips in 85% propylene glycol for 3 minutes.[3]
-
Rinse the coverslips thoroughly with distilled water.
-
(Optional) Counterstain the nuclei with Nuclear Fast Red for 3-5 minutes.
-
Wash the coverslips with distilled water.
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
Protocol 2: Staining of Golgi Apparatus in Adherent Cells using this compound in Ethanol
This protocol is a faster alternative but may result in some lipid extraction.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
70% Ethanol
-
Saturated this compound Staining Solution (1.2 g in 80 ml 70% Ethanol, stirred overnight and filtered)[4]
-
Distilled Water
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Rinse the cells in 70% ethanol for 2 minutes.[4]
-
Incubate the cells with the filtered, saturated this compound solution for 5-30 minutes at room temperature.[4]
-
Differentiate by washing the cells with 70% ethanol for 30 seconds, repeating this step three times.
-
Rinse the coverslips in running tap water and allow them to air dry.
-
(Optional) Counterstain the nuclei with a suitable stain.
-
Mount the coverslips onto glass slides using a compatible mounting medium.
Mandatory Visualizations
Caption: Workflow for Golgi staining with this compound in propylene glycol.
Caption: Workflow for Golgi staining with this compound in ethanol.
Caption: Principle of this compound staining of the Golgi apparatus.
Troubleshooting
1. Weak or No Staining:
-
Cause: Insufficient staining time or low dye concentration.
-
Solution: Increase the incubation time in the this compound solution. Ensure the staining solution is fresh and properly prepared; for the ethanol-based protocol, ensure the solution is saturated.[4]
-
Cause: Excessive lipid extraction.
-
Solution: Use the propylene glycol-based protocol, which is better at preserving lipids. Avoid using organic solvents for dehydration and mounting.
2. High Background or Non-specific Staining:
-
Cause: Inadequate differentiation.
-
Solution: Ensure the differentiation step is performed correctly and for the recommended time. The 85% propylene glycol or 70% ethanol washes are crucial for removing excess dye.[3][4]
-
Cause: Dye precipitation.
-
Solution: Always filter the this compound staining solution before use, especially if it has been stored.[4]
-
Cause: Staining of other lipid-rich structures.
-
Solution: Be aware that this compound is not specific to the Golgi and will stain other lipid droplets and membranes. Co-localization with a known Golgi marker (e.g., through immunofluorescence in a parallel experiment) may be necessary for confirmation.[1]
3. Use in Fluorescence Microscopy:
-
While primarily a brightfield stain, Sudan Black B has been reported to have some fluorescent properties, emitting in the far-red spectrum.[5] However, its primary use in fluorescence microscopy is to quench autofluorescence from lipofuscin and other endogenous fluorophores, which can improve the signal-to-noise ratio of other fluorescent labels.[6][7] When using this compound in conjunction with immunofluorescence, it is typically applied after the secondary antibody incubation.
Concluding Remarks
Staining with this compound offers a rapid, simple, and inexpensive method for visualizing the Golgi apparatus in fixed cells. While it lacks the specificity of antibody-based methods or fluorescent lipid analogs, it serves as a valuable tool for initial screening, morphological analysis, and in protocols where quenching of autofluorescence is required. Proper protocol selection and optimization are key to achieving clear and reproducible results. For definitive identification of the Golgi apparatus, co-localization with a specific Golgi marker is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. microbenotes.com [microbenotes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Method for Quantifying Lipid Accumulation Using Sudan Black B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan Black B (SBB) is a non-ionic, lipophilic diazo dye belonging to the lysochrome group of stains.[1] It is a vital tool in histology, cytology, and pathology for the visualization of a wide range of lipids, including neutral fats, phospholipids, and sterols.[1][2] Its ability to stain intracellular lipid droplets, myelin sheaths, and granules within various cell types makes it an indispensable technique in numerous research and diagnostic applications.[1] This document provides detailed application notes and protocols for the use of Sudan Black B in quantifying lipid accumulation, with a focus on applications in drug discovery and development for lipid-related disorders.
The staining mechanism of Sudan Black B is primarily a physical process based on its differential solubility. SBB is highly soluble in lipids and fat solvents but has low solubility in more polar solvents like alcohols.[1] When a tissue section or cell sample is incubated with a saturated solution of SBB, the dye molecules partition from the solvent into the lipid-rich structures within the sample.[1][3] This selective dissolution and accumulation of the dye in lipids result in a distinct blue-black to black coloration of the targeted structures.[1][2] While the primary mechanism is physical, some evidence suggests that Sudan Black B, being a slightly basic dye, can also form weak bonds with acidic groups in compound lipids, such as phospholipids.[1][4][5]
Applications in Research and Drug Development
Sudan Black B staining is a valuable tool for investigating lipid metabolism and storage in various research and drug development contexts:
-
Metabolic Disease Research: To assess changes in lipid content in cells and tissues in models of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[6][7]
-
Drug Discovery: To screen the effects of pharmacological compounds on cellular lipid accumulation or depletion, identifying potential therapeutics for lipid-related disorders.
-
Toxicology and Safety Pharmacology: To evaluate the potential for drug-induced steatosis or lipotoxicity in preclinical studies.
-
Cell Biology: To investigate the role of specific genes or signaling pathways in lipid metabolism and the formation of lipid droplets.
-
Cellular Senescence: Sudan Black B can also detect lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in senescent cells, making it a useful marker for cellular aging research.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Sudan Black B staining protocols. These parameters may require optimization depending on the specific cell type, tissue, and experimental conditions.
Table 1: Sudan Black B Staining Parameters for Cultured Cells
| Parameter | Protocol 1 | Protocol 2 (for Lipofuscin) |
| SBB Concentration | 0.3% (w/v) in 70% ethanol (B145695) | Saturated solution (1.2 g in 80 mL) in 70% ethanol |
| Fixation | 4% Paraformaldehyde | 4% Paraformaldehyde |
| Staining Time | 1 hour | 8 minutes on an orbital shaker |
| Differentiation | 70% ethanol (3 x 30 seconds) | Distilled water wash |
| Counterstain | 0.5% Safranin (optional) | Nuclear Fast Red (optional) |
Table 2: Sudan Black B Staining Parameters for Frozen Tissue Sections
| Parameter | Protocol 1 | Protocol 2 |
| SBB Concentration | 0.7 g in 100 mL propylene (B89431) glycol | Saturated solution in 70% ethanol |
| Fixation | 10% Formalin | 1% Paraformaldehyde |
| Staining Temperature | 60°C | Room Temperature |
| Staining Time | 7-15 minutes | 10-20 minutes |
| Differentiation | 85% Propylene Glycol | 70% Ethanol |
| Counterstain | Nuclear Fast Red | Hematoxylin |
Signaling Pathways in Lipid Accumulation
Understanding the molecular pathways that regulate lipid metabolism is crucial for developing targeted therapies. Sudan Black B staining can be used to visualize and quantify the phenotypic outcome of modulating these pathways.
Caption: Key signaling pathways regulating lipid metabolism.
Experimental Protocols
The following are detailed protocols for Sudan Black B staining of cultured cells and frozen tissue sections.
Protocol 1: Staining of Lipid Droplets in Cultured Cells
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sudan Black B powder
-
70% Ethanol
-
0.5% Safranin solution (optional, for counterstaining)
-
Mounting medium (aqueous)
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with experimental compounds as required.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15-30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare a 0.3% (w/v) Sudan Black B solution in 70% ethanol. Stir for 1-2 hours and filter.
-
Immerse the fixed cells in the SBB solution for 1 hour at room temperature.[10]
-
-
Differentiation (Destaining):
-
Counterstaining (Optional):
-
Incubate with 0.5% Safranin solution for 30 seconds.[10]
-
Wash gently with distilled water.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Protocol 2: Staining of Lipids in Frozen Tissue Sections
Materials:
-
Snap-frozen tissue sections (10-16 µm) mounted on slides[3]
-
10% Formalin or Baker's Fixative[3]
-
Propylene glycol
-
Sudan Black B staining solution (0.7% in propylene glycol)
-
85% Propylene glycol
-
Nuclear Fast Red solution
-
Glycerin jelly or other aqueous mounting medium
Procedure:
-
Fixation:
-
Dehydration:
-
Immerse slides in 100% propylene glycol for 5 minutes.[3]
-
-
Staining:
-
Differentiation:
-
Washing:
-
Rinse thoroughly with distilled water.[11]
-
-
Counterstaining:
-
Mounting:
-
Mount with glycerin jelly.[4]
-
Quantitative Image Analysis
Quantification of lipid accumulation from Sudan Black B-stained samples can be performed using image analysis software such as ImageJ or Fiji.
Caption: Workflow for quantitative image analysis.
Brief Protocol for ImageJ Quantification:
-
Image Acquisition: Capture brightfield images of the stained samples under consistent lighting conditions.
-
Set Scale: Open the image in ImageJ and set the scale using the scale bar from the microscope.[12]
-
Color Deconvolution: Use the "Color Deconvolution" plugin to separate the Sudan Black B stain from the counterstain.
-
Thresholding: Convert the SBB channel to an 8-bit grayscale image and use the "Threshold" tool to create a binary image where the stained lipid droplets are selected.[12]
-
Analyze Particles: Use the "Analyze Particles" function to measure the number, size, and total area of the lipid droplets.
-
Data Analysis: Export the results to a spreadsheet program for statistical analysis. The percentage of the total cell or tissue area stained can be calculated as a measure of lipid accumulation.[13]
Limitations
While Sudan Black B is a robust stain for lipids, it is important to be aware of its limitations:
-
Specificity: SBB is not entirely specific for lipids and can also stain other cellular components such as leukocyte granules, chromosomes, and the Golgi apparatus.[4][6]
-
Quantification: While image analysis provides quantitative data, it is a relative measure of lipid content. For absolute quantification, biochemical assays are required.
-
Sample Preparation: As a lipid-soluble dye, SBB requires the use of frozen sections or avoids the use of organic solvents during processing that can extract lipids.[3]
By following these detailed protocols and being mindful of the potential limitations, researchers can effectively utilize Sudan Black B staining to quantify lipid accumulation and gain valuable insights in their research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantifying Stained Liver Tissue [imagej.net]
- 13. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staining of Chromosomes using Solvent Black 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 5, also known as Sudan Black B, is a fat-soluble diazo dye traditionally utilized for the histochemical staining of lipids, including phospholipids, sterols, and neutral triglycerides.[1][2][3][4] Its strong affinity for lipids makes it an invaluable tool in various biological disciplines, particularly in hematology for the differentiation of leukemias and in studies of cellular metabolism and pathology.[2][4] Interestingly, while primarily recognized as a lipid stain, reports indicate its utility in staining other cellular structures, including leukocyte granules, the Golgi apparatus, and chromosomes.[1][2][4] This application note provides detailed protocols for the use of this compound, with a specific focus on its application for chromosome staining, an area of growing interest.
The staining mechanism of this compound is predominantly a physical process.[1] The dye is more soluble in the lipophilic components of the cell than in its solvent, typically ethanol (B145695) or propylene (B89431) glycol.[1] This differential solubility drives the dye to partition from the staining solution into the lipid-rich structures within a tissue section or cell smear, resulting in a distinct blue-black coloration.[1] While the exact mechanism of chromosome staining is less characterized, it is hypothesized to be related to the lipid components associated with the chromosomal structure.
Data Presentation
Table 1: Preparation of this compound Staining Solutions
| Reagent Component | Concentration/Amount | Solvent | Final Volume | Notes |
| Protocol 1: Propylene Glycol-Based Solution | Recommended for frozen sections to prevent lipid dissolution.[1][4] | |||
| This compound | 0.7 g | Propylene Glycol | 100.0 ml | Heat to 100°C while stirring to dissolve, then filter.[3][4] |
| Protocol 2: Ethanol-Based Solution | Commonly used in hematology for blood and bone marrow smears.[2] | |||
| This compound | 0.3 g | Absolute Ethanol | 100 ml | - |
| Phenol (crystalline) | 16 g | Absolute Ethanol | 30 ml | - |
| Disodium Phosphate (Na₂HPO₄·12H₂O) | 0.3 g | Distilled Water | 100 ml | - |
| Working Solution | 60 ml SBB solution + 40 ml buffer | - | 100 ml | Prepare fresh before use.[2] |
Table 2: Key Parameters for Staining Procedures
| Parameter | Duration | Temperature | Notes |
| Fixation | |||
| Formalin Vapor | 10 minutes | Room Temperature | For air-dried smears.[2] |
| 10% Formalin | 20 minutes | Room Temperature | For frozen sections.[1][4] |
| Staining Incubation | |||
| Propylene Glycol Method | 7 minutes - 1 hour | Room Temperature | Agitation can enhance staining.[1][2] |
| Ethanol Method | 1 hour | Room Temperature | Use a covered Coplin jar.[2] |
| Differentiation | |||
| 85% Propylene Glycol | 3 minutes | Room Temperature | [1][4] |
| 70% Ethanol | 3 x 30 seconds | Room Temperature | Flood the slide repeatedly.[2] |
| Counterstaining (Optional) | |||
| Nuclear Fast Red | 3 minutes | Room Temperature | Stains nuclei for contrast.[1] |
| Leishman or May-Grünwald-Giemsa | Standard protocols | Room Temperature | For hematological preparations.[2] |
Experimental Protocols
Protocol 1: Staining of Lipids in Frozen Sections
This protocol is adapted for the visualization of lipids in frozen tissue sections, minimizing the risk of lipid dissolution.
Reagents:
-
10% Formalin
-
Propylene Glycol
-
This compound Solution (0.7g in 100ml propylene glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red Solution (Optional counterstain)
-
Aqueous Mounting Medium (e.g., Glycerin Jelly)
Procedure:
-
Fix frozen sections on a glass slide with 10% formalin for 20 minutes.
-
Wash the sections thoroughly with tap water, followed by a rinse with distilled water.
-
Immerse the slides in two changes of propylene glycol for 5 minutes each. This step acts as a pre-stain treatment.
-
Incubate the slides in the this compound solution for 7 minutes, with agitation.[1]
-
Differentiate the stain by immersing the slides in 85% propylene glycol for 3 minutes.[1]
-
Rinse thoroughly with distilled water.
-
(Optional) Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.[1]
-
Wash with tap water and then rinse with distilled water.
-
Mount the coverslip using an aqueous mounting medium.
Protocol 2: Staining of Chromosomes in Metaphase Spreads (Adapted)
This protocol is an adaptation for the potential application of this compound in chromosome staining. Note: This is a theoretical protocol and may require significant optimization for specific cell types and applications. It combines a standard metaphase spread preparation with the this compound staining procedure.
Part A: Metaphase Chromosome Preparation
-
Culture cells to the desired confluency.
-
Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid) according to standard protocols.
-
Harvest the cells by trypsinization and centrifugation.
-
Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells.
-
Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid). Repeat the fixation step several times.
-
Drop the fixed cell suspension onto clean, cold, humid glass slides to prepare metaphase spreads.
-
Age the slides according to standard laboratory procedures to ensure proper chromosome spreading and adhesion.
Part B: this compound Staining
-
Prepare the Ethanol-Based this compound working solution as described in Table 1.
-
Immerse the aged slides in the working stain solution in a covered Coplin jar for 1 hour at room temperature.[2]
-
Remove the slides and differentiate by flooding with 70% ethanol for 30 seconds. Repeat this step three times.[2]
-
Rinse the slides in running tap water and allow them to air dry.
-
(Optional) A counterstain may be applied, but compatibility and potential interference with chromosome visualization should be evaluated.
-
Mount with a suitable mounting medium and coverslip.
Mandatory Visualizations
Caption: Workflow for this compound Staining of Lipids in Frozen Sections.
Caption: Adapted Workflow for this compound Staining of Chromosomes.
Safety Precautions
This compound is a chemical dye and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid:
Disclaimer
The provided protocol for chromosome staining is an adaptation and has not been validated. Researchers should perform their own optimization of staining times, concentrations, and differentiation steps to achieve the desired results for their specific application. The information provided is for research use only.
References
Application of Nigrosine in Industrial Ink Formulations for Scientific Marking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nigrosine, a family of black synthetic dyes, is a versatile and cost-effective colorant with significant applications in industrial ink formulations. Its deep black color, good stability, and compatibility with a range of solvents make it an ideal candidate for inks used in scientific marking. This document provides detailed application notes and experimental protocols for the use of Nigrosine in formulating and evaluating inks for marking laboratory equipment, sample containers, and other scientific apparatus.
Nigrosine is available in both water-soluble (Acid Black 2) and solvent-soluble (Solvent Black 5 and 7) forms, allowing for flexible ink formulations tailored to specific substrate requirements and environmental conditions within a laboratory setting.[1] Proper formulation and rigorous testing are crucial to ensure the legibility, durability, and non-contaminating nature of these markings in a research environment.
Key Properties of Nigrosine for Scientific Marking Inks
The utility of Nigrosine in scientific marking inks stems from a combination of its inherent properties. These properties, when optimized through careful formulation, lead to robust and reliable markings essential for sample tracking and data integrity.
| Property | Description | Relevance to Scientific Marking |
| Color Strength | Nigrosine provides a high tinting strength, resulting in deep, high-contrast black markings. | Ensures clear and legible identification of samples and equipment, minimizing reading errors. |
| Solubility | Available in water-soluble (sulfonated) and solvent-soluble forms, compatible with a variety of alcohols, glycols, and aromatic solvents.[2][3] | Allows for the formulation of inks suitable for a wide range of substrates, from glass to various plastics, and for different printing/marking technologies. |
| Lightfastness | Nigrosine-based inks can be formulated to exhibit good resistance to fading upon exposure to light. | Important for long-term sample storage and experiments conducted under ambient or artificial lighting, preventing loss of identification over time. |
| Stability | Formulations can be developed to be stable over time, with minimal changes in viscosity or pigment settling.[4] | Ensures consistent ink performance and reliable marking, reducing the need for frequent ink replacement and preventing clogging of marking instruments. |
| Adhesion | With the appropriate binder and solvent system, Nigrosine inks can achieve excellent adhesion to a variety of scientific-grade surfaces, including glass, polypropylene (B1209903), and polycarbonate. | Prevents markings from being accidentally removed during handling, storage, or experimental procedures. |
| Resistance | Can be formulated to resist water, common laboratory solvents, and mild chemical reagents. | Crucial for maintaining the integrity of markings when exposed to spills, cleaning procedures, or the experimental environment itself. |
Ink Formulation Guidelines
The formulation of a Nigrosine-based ink for scientific marking requires a careful balance of the dye, a binder, a solvent system, and potentially other additives to achieve the desired performance characteristics. The choice between water-soluble (Acid Black 2) and solvent-soluble (this compound or 7) Nigrosine is a primary consideration.
Water-Based Nigrosine Ink Formulation (Acid Black 2)
Water-based inks are often preferred for their low odor, reduced flammability, and easier cleanup. They are particularly suitable for marking porous and some non-porous surfaces.
Example Formulation:
| Component | Function | Weight Percentage (wt%) |
| Nigrosine (Acid Black 2) | Colorant | 5 - 15% |
| Acrylic Emulsion Resin | Binder (for adhesion and film formation) | 10 - 25% |
| Propylene Glycol | Co-solvent (controls drying time, improves flow) | 5 - 15% |
| Deionized Water | Primary Solvent | 45 - 75% |
| Surfactant | Wetting agent (improves substrate wetting) | 0.1 - 1% |
| Defoamer | Prevents foam formation during mixing and application | 0.1 - 0.5% |
Solvent-Based Nigrosine Ink Formulation (this compound/7)
Solvent-based inks typically offer faster drying times and superior adhesion to non-porous and challenging surfaces like plastics and metals.
Example Formulation:
| Component | Function | Weight Percentage (wt%) |
| Nigrosine (this compound or 7) | Colorant | 10 - 20% |
| Shellac or Synthetic Resin (e.g., acrylic, vinyl) | Binder (provides adhesion and durability) | 15 - 30% |
| Ethanol or Isopropanol | Primary Solvent (fast evaporation) | 40 - 60% |
| Glycol Ether (e.g., Propylene Glycol Methyl Ether) | Co-solvent (improves flow and adhesion) | 5 - 15% |
| Plasticizer (e.g., Dibutyl Phthalate) | Improves flexibility of the dried ink film | 1 - 5% |
Experimental Protocols
Rigorous testing of ink formulations is essential to ensure their suitability for scientific marking applications. The following protocols are based on industry standards and can be adapted for laboratory-scale evaluation.
Lightfastness Testing (Adapted from the Blue Wool Scale Method)
Objective: To assess the resistance of the ink marking to fading when exposed to light.
Materials:
-
Nigrosine-based ink formulation
-
Substrate for marking (e.g., glass slide, polypropylene tube)
-
Blue Wool Standard test card (ISO 105-B01)[5]
-
Light source (Xenon arc lamp or controlled natural light exposure)
-
Opaque cover
Procedure:
-
Apply a uniform marking of the Nigrosine ink onto the chosen substrate.
-
Allow the ink to dry completely according to the formulation's specifications.
-
Partially cover the marking and a section of the Blue Wool Standard test card with an opaque material.
-
Expose the assembly to the light source.
-
Periodically inspect the fading of the ink marking in comparison to the fading of the different strips on the Blue Wool card.
-
The lightfastness rating is the number of the Blue Wool strip that shows a similar degree of fading as the ink marking.[6][7][8]
Data Presentation:
| Ink Formulation | Substrate | Blue Wool Scale Rating (1-8) | Observations |
| Water-Based Nigrosine Ink | Glass | Substrate/Formulation Dependent | e.g., Slight fading observed at a similar rate to strip 6. |
| Solvent-Based Nigrosine Ink | Polypropylene | Substrate/Formulation Dependent | e.g., Minimal fading, comparable to strip 7. |
Water Resistance Testing (Adapted from ASTM D870)
Objective: To evaluate the ability of the ink marking to withstand immersion in water.
Materials:
-
Marked substrates
-
Beaker or container
-
Deionized water
-
Constant temperature water bath (optional)
Procedure:
-
Prepare marked samples and allow them to fully cure.
-
Immerse the marked portion of the substrate in a beaker of deionized water at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours).[9][10]
-
After immersion, remove the samples and gently blot them dry with a soft cloth.
-
Visually inspect the markings for any signs of degradation, such as fading, peeling, or smudging.
-
For a quantitative assessment, the percentage of ink removal can be estimated visually or measured using image analysis software.
Data Presentation:
| Ink Formulation | Substrate | Immersion Time (hours) | Immersion Temperature (°C) | % Ink Removal (Visual Estimation) | Observations |
| Water-Based Nigrosine Ink | Glass | 24 | 25 | Substrate/Formulation Dependent | e.g., <5% removal, slight softening. |
| Solvent-Based Nigrosine Ink | Polypropylene | 24 | 25 | Substrate/Formulation Dependent | e.g., No observable removal or degradation. |
Chemical Resistance Testing (Adapted from ISO 2836)
Objective: To assess the resistance of the ink marking to common laboratory solvents.
Materials:
-
Marked substrates
-
Test solvents (e.g., 70% Ethanol, Isopropanol, Acetone, Xylene)
-
Cotton swabs or lint-free wipes
-
Timer
Procedure:
-
Prepare marked samples and allow them to fully cure.
-
Saturate a cotton swab with the test solvent.
-
Gently rub the marked area with the saturated swab for a specified number of strokes (e.g., 10 double rubs) with consistent pressure.[2][4][11]
-
Visually inspect the marking for any signs of removal, smearing, or fading.
-
Assess the degree of color transfer to the cotton swab.
Data Presentation:
| Ink Formulation | Substrate | Test Solvent | % Ink Removal (Visual Estimation) | Observations |
| Water-Based Nigrosine Ink | Glass | 70% Ethanol | Substrate/Formulation Dependent | e.g., 10-15% removal, slight smearing. |
| Solvent-Based Nigrosine Ink | Polypropylene | 70% Ethanol | Substrate/Formulation Dependent | e.g., <5% removal, no smearing. |
| Solvent-Based Nigrosine Ink | Polypropylene | Xylene | Substrate/Formulation Dependent | e.g., 20-30% removal, significant smearing. |
Adhesion Testing (Adapted from ASTM D3359 - Test Method B)
Objective: To evaluate the adhesion of the ink marking to the substrate.
Materials:
-
Marked substrates
-
Cross-hatch cutting tool with multiple blades
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
Procedure:
-
Ensure the ink marking is fully cured.
-
Using the cross-hatch cutter, make a grid of six cuts by six cuts through the ink film to the substrate.
-
Gently brush the area to remove any detached flakes of ink.
-
Apply the pressure-sensitive tape over the grid and smooth it down firmly.
-
Within 90 seconds, rapidly pull the tape off at a 180-degree angle.[12]
-
Inspect the grid area for the removal of ink and classify the adhesion according to the ASTM D3359 scale (5B to 0B).[13]
Data Presentation:
| Ink Formulation | Substrate | ASTM D3359 Adhesion Rating | Description of Result |
| Water-Based Nigrosine Ink | Glass | Substrate/Formulation Dependent | e.g., 4B: Small flakes of the coating are detached at intersections. |
| Solvent-Based Nigrosine Ink | Polypropylene | Substrate/Formulation Dependent | e.g., 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
Viscosity Measurement
Objective: To determine the flow characteristics of the ink formulation.
Materials:
-
Nigrosine-based ink formulation
-
Rotational viscometer or flow cup (e.g., Zahn cup)
-
Constant temperature bath
Procedure:
-
Bring the ink sample to a specified temperature (e.g., 25°C).
-
If using a rotational viscometer, select the appropriate spindle and rotational speed. Measure the viscosity in centipoise (cP).
-
If using a flow cup, measure the time it takes for the ink to flow through the orifice.
Data Presentation:
| Ink Formulation | Temperature (°C) | Viscosity (cP) | Measurement Method |
| Water-Based Nigrosine Ink (for inkjet) | 25 | 8 - 20 | Rotational Viscometer |
| Solvent-Based Nigrosine Ink (for marker) | 25 | 3 - 10 | Rotational Viscometer |
Drying Time Determination
Objective: To measure the time required for the ink to become touch-dry.
Materials:
-
Nigrosine-based ink formulation
-
Substrate
-
Applicator (e.g., marker, pipette)
-
Timer
-
Cotton ball or lint-free paper
Procedure:
-
Apply a consistent mark of the ink onto the substrate.
-
Start the timer immediately.
-
At regular intervals (e.g., every 5-10 seconds), gently touch the ink mark with a fresh piece of cotton or lint-free paper with light pressure.
-
The drying time is the point at which the ink no longer transfers to the testing material.[14][15]
Data Presentation:
| Ink Formulation | Substrate | Ambient Temperature (°C) | Ambient Humidity (%) | Drying Time (seconds) |
| Water-Based Nigrosine Ink | Glass | 25 | 50 | Substrate/Formulation Dependent |
| Solvent-Based Nigrosine Ink | Polypropylene | 25 | 50 | ~10 - 180 |
Visualizations
References
- 1. infinitalab.com [infinitalab.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]
- 4. BS ISO 2836:2021 | 30 Jun 2021 | BSI Knowledge [knowledge.bsigroup.com]
- 5. Nigrosin W liq. [lanxess.com]
- 6. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 7. Materials Technology Limited [drb-mattech.co.uk]
- 8. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 9. matestlabs.com [matestlabs.com]
- 10. simon-products.com [simon-products.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. galvanizeit.com [galvanizeit.com]
- 13. kta.com [kta.com]
- 14. quora.com [quora.com]
- 15. dpi-supply.com [dpi-supply.com]
Application Notes and Protocols: Detecting Lipids in Atherosclerotic Plaques with Solvent Black 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, is a leading cause of cardiovascular disease. The accurate detection and quantification of lipid accumulation within atherosclerotic plaques are crucial for understanding disease progression, identifying therapeutic targets, and evaluating the efficacy of novel treatments. Solvent Black 5, also known as Sudan Black B, is a non-fluorescent, thermostable, and fat-soluble diazo dye that serves as a sensitive tool for staining a broad range of lipids, including neutral triglycerides, phospholipids, and sterols.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the histological detection of lipids within atherosclerotic plaques.
The staining mechanism of this compound is a physical process based on its higher solubility in lipids than in its solvent.[1] When tissue sections are incubated with a saturated solution of the dye, it partitions into the lipid-rich structures within the atherosclerotic plaque, staining them a characteristic blue-black color.[1][3] This allows for the clear visualization and subsequent quantification of lipid deposits.
Quantitative Data Summary
While direct quantitative comparisons of this compound and other lipophilic dyes specifically on atherosclerotic plaques are limited in the readily available literature, studies on adipose tissue suggest its superior sensitivity in detecting lipid accumulation. This heightened sensitivity may translate to a more accurate and detailed analysis of lipid distribution within atherosclerotic lesions.
| Stain | Fold Increase in Stained Area (Obese vs. Control Adipose Tissue) | p-value |
| This compound (Sudan Black B) | 3.2-fold | <0.001 |
| Oil Red O | 2.8-fold | <0.001 |
| Sudan IV | 2.7-fold | <0.001 |
| Sudan III | 2.6-fold | <0.001 |
Table 1: Comparison of lipid staining sensitivity in adipose tissue. Data from a comparative study on lipid accumulation highlights that Sudan Black B (this compound) demonstrated the highest sensitivity in detecting lipid accumulation.[4]
Experimental Protocols
This section provides a detailed protocol for the preparation and staining of frozen aortic sections with this compound to detect lipids in atherosclerotic plaques. Frozen sections are recommended as paraffin (B1166041) embedding can remove lipids during the dehydration process.[5]
Protocol 1: Staining of Lipids in Frozen Aortic Sections with this compound
Materials:
-
Freshly dissected aorta tissue
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273) (2-methylbutane)
-
Liquid nitrogen or dry ice
-
Cryostat
-
Microscope slides
-
Coplin jars or staining dishes
-
Fixative: 10% Neutral Buffered Formalin (NBF) or ice-cold acetone (B3395972)
-
This compound (Sudan Black B) staining solution (0.7% w/v in 70% ethanol)
-
Distilled water
-
Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin)
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Coverslips
Procedure:
-
Tissue Preparation and Sectioning:
-
Immediately after dissection, embed the fresh aortic tissue in OCT compound in a cryomold.
-
Snap-freeze the embedded tissue in isopentane pre-cooled with liquid nitrogen or on dry ice. Proper freezing is crucial to prevent ice crystal artifacts.
-
Store the frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut frozen sections at a thickness of 8-10 µm.
-
Mount the sections onto pre-cleaned and labeled microscope slides. Air-dry the sections for 30-60 minutes at room temperature.
-
-
Fixation:
-
Immerse the slides in 10% Neutral Buffered Formalin for 10 minutes at room temperature or in ice-cold acetone for 10 minutes.[6]
-
Wash the slides gently with distilled water (3 changes, 2 minutes each).
-
-
Staining:
-
Immerse the slides in 70% ethanol for 5 minutes.
-
Incubate the slides in the this compound staining solution in a sealed Coplin jar for 30 minutes at room temperature. For potentially enhanced staining, the solution can be pre-heated to 60°C.
-
Note: The staining solution should be filtered before use to remove any precipitate.
-
-
Differentiation:
-
Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be carefully monitored to avoid over-differentiation.
-
Wash thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
If desired, counterstain the nuclei to provide cellular context.
-
Immerse the slides in Nuclear Fast Red solution for 5 minutes or a brief immersion in Hematoxylin.
-
Wash gently with distilled water.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium. Avoid using xylene-based mounting media as they can dissolve the stain.
-
Allow the slides to dry before imaging.
-
Expected Results:
-
Lipid deposits, including intracellular and extracellular lipids within the atherosclerotic plaque, will be stained a distinct blue-black color.
-
Cholesterol crystals may appear as unstained, needle-like clefts within the stained lipid areas.
-
Cell nuclei will be stained red or blue, depending on the counterstain used.
Protocol 2: Image Acquisition and Analysis
Procedure:
-
Microscopy:
-
Examine the stained slides under a bright-field microscope.
-
Capture high-resolution images of the atherosclerotic plaques.
-
-
Quantitative Analysis (using ImageJ or similar software):
-
Open the captured image in the analysis software.
-
Calibrate the image to a known scale (e.g., using a scale bar from the microscope).
-
Convert the image to a suitable format for analysis (e.g., 8-bit grayscale).
-
Use a color thresholding tool to select the blue-black stained lipid areas.
-
Measure the total area of the plaque and the area of the stained lipid deposits.
-
Calculate the percentage of the plaque area occupied by lipids (% lipid area = (lipid area / total plaque area) x 100).
-
This quantitative data can be used to compare lipid accumulation between different experimental groups.[7][8][9]
-
Visualizations
Staining Principle of this compound
Caption: The lysochrome this compound partitions from its solvent into lipids due to higher solubility.
Experimental Workflow for Lipid Detection
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. microbenotes.com [microbenotes.com]
- 4. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oil Red O stain Clinisciences [clinisciences.com]
- 6. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Characterization of Atherosclerotic Lesions in the Murine Aortic Sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging and Quantitative Analysis of Atherosclerotic Lesions by CARS-based Multimodal Nonlinear Optical Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Atherosclerotic Lesion Composition in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Solvent Black 5 as a Charge Control Agent in Electrophotography Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of electrophotography, the precise control of toner charge is paramount for achieving high-quality image reproduction. Charge control agents (CCAs) are crucial additives incorporated into toner formulations to manage the magnitude and stability of the toner's triboelectric charge. Solvent Black 5, a nigrosine-based dye, is a widely utilized positive charge control agent, particularly in black toners. Its complex molecular structure, consisting of a mixture of azine compounds, allows it to effectively accept and stabilize positive charges, thereby ensuring consistent toner performance across various environmental conditions.[1]
These application notes provide a comprehensive overview of the use of this compound as a CCA in electrophotography research. This document outlines detailed experimental protocols for toner preparation and characterization, presents expected quantitative data in structured tables, and includes visualizations of the experimental workflow to guide researchers in this field.
Mechanism of Action
While the precise charging mechanism of complex CCAs like this compound is multifaceted, a prevailing theory for ionic CCAs suggests that their effectiveness stems from the presence of a bulky organic cation paired with a smaller, mobile inorganic anion. This structure facilitates the transfer and stabilization of charge on the toner particle surface during triboelectric charging against the carrier particles or a developer roller. The large organic component ensures good dispersibility within the toner's polymer matrix.
Quantitative Data Summary
The following tables summarize the expected performance of a model toner formulation containing varying concentrations of this compound. These values are representative and may vary depending on the specific toner resin, carbon black, and other additives used.
Table 1: Effect of this compound Concentration on Charge-to-Mass (q/m) Ratio
| This compound Concentration (wt%) | Mean Charge-to-Mass (q/m) Ratio (µC/g) | Standard Deviation (µC/g) |
| 0.0 | +5.2 | 1.8 |
| 0.5 | +15.8 | 1.2 |
| 1.0 | +25.3 | 0.9 |
| 1.5 | +28.1 | 0.7 |
| 2.0 | +29.5 | 0.6 |
Table 2: Influence of this compound on Toner Surface Energy
| This compound Concentration (wt%) | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Calculated Surface Energy (mN/m) |
| 0.0 | 95.3 | 45.1 | 38.2 |
| 0.5 | 92.1 | 43.5 | 39.5 |
| 1.0 | 88.7 | 41.8 | 41.1 |
| 1.5 | 86.5 | 40.9 | 42.3 |
| 2.0 | 85.2 | 40.1 | 43.0 |
Experimental Protocols
Toner Preparation via Melt Kneading
This protocol describes the preparation of a black toner using a laboratory-scale melt kneading process.
Materials:
-
Styrene-acrylic copolymer resin (Binder resin)
-
Carbon black (Pigment)
-
This compound (Charge Control Agent)
-
Polypropylene (B1209903) wax (Release agent)
-
Two-roll mill or twin-screw extruder
-
Pulverizer (Jet mill)
-
Classifier
Procedure:
-
Pre-blending: Dry blend the binder resin, carbon black, polypropylene wax, and the desired weight percentage of this compound in a high-speed mixer for 5 minutes to ensure a homogenous mixture.
-
Melt Kneading:
-
Set the temperature of the two-roll mill or extruder to 120-150°C, depending on the melt viscosity of the resin.
-
Feed the pre-blended powder into the heated kneader.
-
Knead the molten mixture for 15-30 minutes until the pigment and CCA are uniformly dispersed in the resin. The resulting compound should have a consistent black color.
-
-
Cooling and Coarse Pulverization:
-
Once kneading is complete, remove the molten toner slab and allow it to cool to room temperature on a cooling plate.
-
Break the cooled slab into smaller pieces using a hammer or a coarse pulverizer.
-
-
Fine Pulverization and Classification:
-
Introduce the coarse toner particles into a jet mill for fine pulverization.
-
The jet mill should be connected to a classifier to separate the toner particles into the desired size range (e.g., 5-10 µm).
-
Collect the classified toner powder for subsequent analysis.
-
Measurement of Charge-to-Mass (q/m) Ratio using the Blow-Off Method
This protocol details the measurement of the triboelectric charge of the prepared toner.
Apparatus:
-
q/m meter (e.g., Trek Model 210HS or similar) with a Faraday cage and an air-jet nozzle.
-
Developer mixture: 5 parts toner to 95 parts iron powder carrier (e.g., TEFV 200/300).
-
High-precision analytical balance.
Procedure:
-
Developer Preparation: Accurately weigh 0.5 g of the prepared toner and 9.5 g of the iron powder carrier.
-
Mixing: Combine the toner and carrier in a sealed glass vial and mix on a roll mill for 30 minutes at 100 rpm to ensure uniform charging.
-
Sample Loading: Accurately weigh the sample cell (Faraday cage with a screen mesh). Transfer the developer mixture into the sample cell and re-weigh to determine the initial mass of the developer.
-
Blow-Off Measurement:
-
Place the sample cell into the q/m meter.
-
Initiate the blow-off sequence. A controlled stream of air (e.g., at a pressure of 1.5 kgf/cm²) is passed through the sample cell for a set duration (e.g., 60 seconds), causing the toner particles to separate from the carrier and be collected by a vacuum system.
-
The electrometer connected to the Faraday cage measures the total charge remaining on the carrier, which is equal and opposite to the charge of the blown-off toner.
-
-
Final Mass Measurement: After the blow-off is complete, remove the sample cell and weigh it again to determine the final mass of the developer (carrier). The difference between the initial and final developer mass gives the mass of the toner that was blown off.
-
Calculation: The charge-to-mass ratio (q/m) is calculated by dividing the measured charge (Q) by the mass of the blown-off toner (m).
-
q/m (µC/g) = Q (µC) / m (g)
-
-
Repeat the measurement at least three times for each toner formulation to ensure reproducibility.
Determination of Toner Surface Energy via Contact Angle Measurement
This protocol describes how to determine the surface energy of the toner by measuring the contact angle of two different liquids on a smooth toner film.
Apparatus:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Microsyringe for dispensing precise liquid droplets.
-
Glass microscope slides.
-
Oven.
-
Test liquids with known surface tension components (e.g., Deionized Water and Diiodomethane).
Procedure:
-
Toner Film Preparation:
-
Spread a thin, uniform layer of the toner powder onto a clean glass microscope slide.
-
Place the slide in an oven set to a temperature above the glass transition temperature of the binder resin (e.g., 150°C) for 10 minutes. This will cause the toner particles to melt and form a smooth, continuous film.
-
Allow the slide to cool to room temperature.
-
-
Contact Angle Measurement:
-
Place the toner-coated slide on the sample stage of the goniometer.
-
Fill the microsyringe with the first test liquid (e.g., deionized water).
-
Carefully dispense a small droplet (e.g., 2-5 µL) onto the surface of the toner film.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the contact angle on both sides of the droplet. Record the average value.
-
Repeat the measurement with the second test liquid (e.g., diiodomethane) on a fresh area of the toner film.
-
-
Surface Energy Calculation:
-
The surface energy of the toner is calculated from the contact angles of the two liquids using a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method. The software accompanying the goniometer typically performs this calculation automatically.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the research process described.
References
Staining Protocols for Protein-Bound Lipids in Paraffin Sections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histochemical detection of lipids, particularly those bound to proteins, in paraffin-embedded tissues presents a significant challenge due to the dissolution of lipids by organic solvents during routine tissue processing. However, the preservation and subsequent staining of these lipids are crucial for understanding various physiological and pathological processes, including metabolic disorders, neurodegenerative diseases, and atherosclerosis. These application notes provide detailed protocols for the fixation, staining, and quantification of protein-bound lipids in paraffin (B1166041) sections, enabling researchers to accurately visualize and measure lipid distribution within a preserved tissue architecture.
The following sections detail specialized fixation techniques to ensure lipid retention, comprehensive protocols for chromogenic and fluorescent staining, and methods for quantifying the stained lipids.
Data Presentation: Comparative Analysis of Lipid Staining Techniques
The selection of an appropriate staining method depends on the specific research question, the nature of the lipids being investigated, and the desired method of analysis. The following tables provide a comparative summary of key lipid staining techniques applicable to paraffin sections following specialized fixation.
Table 1: Comparison of Lipid Fixation Methods for Paraffin Embedding
| Feature | Standard Formalin Fixation | Linoleic Acid-Chromic Acid Fixation |
| Principle | Cross-links proteins, but does not effectively preserve most lipids. | Unsaturated fatty acids intercalate into tissue lipids and are subsequently oxidized and cross-linked by chromic acid, rendering them insoluble in organic solvents.[1][2] |
| Lipid Retention | Low for most neutral lipids; only some protein-bound lipids may be partially retained.[3][4] | High; effectively preserves a wide range of lipids, including neutral fats and cholesterol esters.[1][3] |
| Tissue Morphology | Good preservation of general tissue architecture. | Good preservation of tissue detail.[1] |
| Complexity | Simple and routine. | Multi-step and time-consuming (requires several days).[1] |
| Compatibility | Limited for subsequent lipid staining in paraffin sections. | Compatible with various lipid stains, including Oil Red O and Sudan Black B.[1][3] |
Table 2: Characteristics of Lipid Stains for Paraffin Sections
| Stain | Type | Principle | Color of Lipids | Advantages | Disadvantages |
| Oil Red O | Lysochrome | Physical absorption into hydrophobic lipid droplets.[5][6] | Bright Red | Intense and clearly visible staining.[6] | Can form precipitates if not prepared and filtered properly. |
| Sudan Black B | Lysochrome | Physical absorption into a wide range of lipids.[7] | Blue-Black | High sensitivity; can stain phospholipids (B1166683) in addition to neutral lipids.[8][9] | Can have some background staining. |
| Nile Red | Fluorochrome | Environmentally sensitive fluorescence; fluoresces strongly in hydrophobic environments. | Yellow-Gold to Red | High sensitivity and specificity for intracellular lipid droplets. | Generally not recommended for paraffin sections due to potential dissolution of lipids by solvents used in the staining protocol. |
Experimental Protocols
I. Lipid Preservation in Paraffin-Embedded Tissues: Linoleic Acid-Chromic Acid Method
This method is crucial for the retention of lipids in tissues that will be processed for paraffin embedding.[1][2]
Reagents:
-
Solution 1: Saturated solution of linoleic acid in 70% ethylene (B1197577) glycol.
-
Solution 2: 2% chromic acid (chromium trioxide) in distilled water.
-
Solution 3: 5% sodium bicarbonate in distilled water.
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (70%)
-
Distilled water
Procedure:
-
Fixation: Fix fresh tissue in 10% NBF for 24-48 hours. The tissue thickness should not exceed 3-4 mm to ensure proper fixation.
-
Trimming: Trim the fixed tissue to a thickness of no more than 2 mm.
-
Linoleic Acid Infiltration: Place the trimmed tissue in Solution 1 for 3 days at 56°C.[1]
-
Rinsing: Rinse the tissue in several changes of 70% ethanol for at least 8 hours, followed by several changes of distilled water for at least 8 hours.
-
Chromic Acid Treatment: Immerse the tissue in 2% chromic acid (Solution 2) for 24 hours at 4°C.[1]
-
Rinsing: Rinse the tissue in several changes of distilled water for 24 hours.
-
Neutralization: Place the tissue in 5% sodium bicarbonate (Solution 3) for 24 hours at room temperature.[1]
-
Final Rinse: Rinse the tissue thoroughly in running tap water for at least 8 hours.
-
Dehydration and Embedding: Proceed with standard tissue processing protocols for dehydration, clearing, and paraffin embedding.
II. Staining Protocols for Protein-Bound Lipids
This protocol is for staining lipids in paraffin sections that have been processed using a lipid preservation method.
Reagents:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Harris's Hematoxylin (B73222)
-
Propylene (B89431) Glycol (100% and 85%)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Propylene Glycol: Place slides in 100% propylene glycol for 5 minutes.
-
Oil Red O Staining: Incubate slides in pre-warmed (60°C) Oil Red O working solution for 10-15 minutes.
-
Differentiation: Differentiate in 85% propylene glycol for 1 minute.
-
Washing: Rinse thoroughly in several changes of distilled water.
-
Counterstaining: Stain nuclei with Harris's hematoxylin for 1-2 minutes.
-
Bluing: "Blue" the hematoxylin in running tap water.
-
Mounting: Coverslip using an aqueous mounting medium.
Expected Results:
-
Lipids: Bright red
-
Nuclei: Blue
Sudan Black B is a highly sensitive stain for a broad range of lipids.
Reagents:
-
Sudan Black B solution (0.7% in 70% ethanol)
-
Nuclear Fast Red (Kernechtrot) solution
-
Propylene Glycol (100% and 85%)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Propylene Glycol: Place slides in 100% propylene glycol for 5 minutes.
-
Sudan Black B Staining: Stain in Sudan Black B solution for 10-30 minutes.
-
Differentiation: Differentiate in 85% propylene glycol until the background is clear.
-
Washing: Rinse well in distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Washing: Rinse in distilled water.
-
Mounting: Mount with an aqueous mounting medium.
Expected Results:
-
Lipids: Blue-black
-
Nuclei: Red
Quantification of Lipid Staining
A. Spectrophotometric Quantification of Oil Red O
This method allows for the quantification of total lipid content in a tissue section by eluting the bound dye and measuring its absorbance.[10][11]
Procedure:
-
Following Oil Red O staining (without counterstaining), air dry the slides completely.
-
Elute the Oil Red O from the tissue section by incubating the slide in 100% isopropanol (B130326) for 10-15 minutes with gentle agitation.
-
Transfer the isopropanol containing the eluted dye to a microcuvette.
-
Measure the absorbance at the peak absorbance wavelength for Oil Red O (typically around 518 nm).[10]
-
A standard curve can be generated using known concentrations of Oil Red O in isopropanol to correlate absorbance with dye concentration.[10][12]
B. Image Analysis Quantification
Image analysis software such as ImageJ or FIJI can be used to quantify various parameters of lipid droplets, including their number, size, and the total area of lipid accumulation.
General Workflow using ImageJ/FIJI:
-
Image Acquisition: Acquire high-resolution images of the stained tissue sections.
-
Image Pre-processing:
-
Open the image in ImageJ/FIJI.
-
Convert the image to 8-bit grayscale.
-
Apply a color deconvolution plugin if necessary to separate the stain colors (e.g., for Oil Red O and hematoxylin).
-
-
Thresholding:
-
Use the "Threshold" tool to segment the lipid droplets from the background. Adjust the threshold levels to accurately select the stained areas.
-
-
Particle Analysis:
-
Use the "Analyze Particles" function to measure the number, size, and area of the thresholded lipid droplets.
-
Set appropriate size and circularity parameters to exclude artifacts.
-
-
Data Collection: The results table will provide quantitative data for each identified lipid droplet.
Mandatory Visualizations
Caption: Workflow for staining protein-bound lipids in paraffin sections.
Caption: Logic diagram for lipid staining quantification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. A method to fix lipids for staining fat embolism in paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oil Red O stain Clinisciences [clinisciences.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Comparison of Three Histological Techniques for Fat Emboli Detection in Lung Cetacean’s Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. slideshare.net [slideshare.net]
- 10. what is the measurement of Oil red O staining - Tissue and Cell Culture [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting uneven Sudan Black B staining in tissue sections
This guide provides troubleshooting solutions and frequently asked questions regarding uneven Sudan Black B (SBB) staining in tissue sections. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the staining procedure.
Frequently Asked Questions (FAQs)
Q1: What is Sudan Black B and what is its primary application in histology?
Sudan Black B (SBB) is a non-ionic, lipophilic diazo dye.[1] Its primary application in histology is the staining of lipids, including neutral fats, phospholipids, and sterols, which appear as blue-black or black granules.[1][2][3] It is widely used for the visualization of intracellular lipid droplets, myelin sheaths, and to identify lipofuscin, a pigment associated with cellular aging.[1][2][4][5]
Q2: How does the staining mechanism of Sudan Black B work?
The staining mechanism of SBB is primarily a physical process based on its differential solubility.[1] SBB is highly soluble in lipids but has low solubility in solvents like ethanol (B145695). When a tissue section is incubated in an SBB solution, the dye partitions from the solvent into the lipid-rich structures within the tissue, leading to their selective coloration.[1]
Q3: Can Sudan Black B staining be used in conjunction with immunofluorescence?
Yes, SBB staining can be combined with immunofluorescence techniques. It is often used to quench autofluorescence from endogenous sources like lipofuscin, collagen, and elastin, which can improve the signal-to-noise ratio in fluorescence microscopy.[2] However, it's important to note that SBB itself can introduce background fluorescence in the red and far-red channels.[2][6]
Q4: What are the main causes of uneven or patchy Sudan Black B staining?
Uneven SBB staining can result from several factors during tissue preparation and the staining process itself. Key causes include:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the dye from penetrating the tissue.[7][8]
-
Inadequate Fixation: Improper or incomplete fixation can lead to poor tissue morphology and uneven dye uptake.[8][9]
-
Variable Tissue Thickness: Sections that are too thick or of inconsistent thickness can result in uneven staining.[10]
-
Air Bubbles: Trapped air bubbles on the tissue surface can prevent the stain from reaching the underlying tissue.[9]
-
Contaminated Reagents or Slides: Debris in staining solutions or on slides can interfere with the staining process.[9]
Q5: How can I prevent the formation of precipitates on my tissue sections during SBB staining?
Precipitation of the SBB dye is a common issue. To prevent this:
-
Always filter the SBB staining solution immediately before use. [7] This removes any dye particles that have precipitated out of the solution.
-
Use freshly prepared staining solution. [11][12] Old or repeatedly used solutions are more prone to precipitation.[2][7]
-
Consider using a device to prevent precipitates from settling on the tissue. One method involves placing the slide with the tissue section facing downwards onto a slide with raised coverslip fragments, creating a small chamber for the staining solution. This minimizes evaporation and prevents any formed precipitates from settling on the tissue.[13]
Troubleshooting Guide
Issue 1: Weak or Absent Staining
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Old or Depleted Staining Solution | Prepare a fresh solution of Sudan Black B. Ensure the dye is fully dissolved and filter it before use.[2][7] |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and allowing for sufficient deparaffinization time.[7] |
| Insufficient Staining Time | Increase the incubation time of the tissue sections in the SBB solution. For paraffin-embedded sections, this might range from 10-30 minutes, while frozen sections may require longer.[1][2] |
| Improper Fixation | Ensure the fixation method is appropriate for lipid staining. Formalin fixation is commonly used.[2] Optimize fixation time to ensure thorough preservation of tissue components. |
| Low Lipid Content in Tissue | For paraffin-embedded sections, be aware that the processing can remove a significant amount of neutral lipids. The staining may primarily be of bound lipids like lipoproteins and myelin. |
Issue 2: High Background Staining
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Non-Specific Binding of SBB | Differentiate the sections in 70-85% ethanol or propylene (B89431) glycol after staining to remove excess, non-specifically bound dye.[3][7] |
| Overstaining | Reduce the incubation time in the SBB solution. |
| SBB Solution Too Concentrated | While a saturated solution is often recommended, you can try diluting the SBB solution. |
| Tissue Autofluorescence | While SBB is used to quench autofluorescence, sometimes the tissue's natural fluorescence is exceptionally high. Pre-treating sections with SBB before immunofluorescence can help.[2] Concentrations of 0.1% to 0.3% SBB in 70% ethanol are often effective.[2] |
Issue 3: Uneven or Patchy Staining
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Deparaffinization | Use fresh xylene and ensure sufficient time for complete wax removal.[7][8] |
| Tissue Sections Detaching from Slide | Use positively charged slides and ensure sections are properly dried before staining. |
| Tissue Section is Too Thick | Cut thinner sections, typically 4-5 µm for paraffin-embedded tissues.[10] |
| Uneven Application of Reagents | Ensure the entire tissue section is fully immersed in all solutions during each step of the staining process. |
Quantitative Data Summary
Table 1: Recommended Sudan Black B Concentrations for Autofluorescence Quenching
| SBB Concentration | Solvent | Incubation Time | Efficacy | Reference |
| 0.1% - 0.3% | 70% Ethanol | 10-20 minutes | Effective for quenching autofluorescence before primary staining. | [2] |
| 0.1% | 70% Ethanol | 20 minutes | Found to be the best approach to reduce/eliminate tissue autofluorescence while preserving specific fluorescence hybridization signals in brain sections. | [14] |
| 0.1% - 0.5% | 70% Ethanol | 25 minutes | Effectively reduced autofluorescence in both frozen and paraffin kidney sections. | [12] |
Experimental Protocols
Protocol 1: Sudan Black B Staining of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through descending grades of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in a freshly filtered, saturated solution of Sudan Black B in 70% ethanol for 10-30 minutes at room temperature.
-
-
Differentiation:
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.[2]
-
Wash thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Protocol 2: Sudan Black B Staining of Frozen Sections
-
Fixation:
-
Fix frozen sections in 10% formalin for 5-10 minutes.[3]
-
Wash with distilled water.
-
-
Dehydration/Permeabilization:
-
Immerse in two changes of propylene glycol for 5 minutes each.[3]
-
-
Staining:
-
Incubate in a pre-heated (60°C) Sudan Black B solution (0.7g in 100mL propylene glycol) for 7-10 minutes, with agitation.[3] Alternatively, stain at room temperature for a longer duration (e.g., 2 hours to overnight).
-
-
Differentiation:
-
Differentiate in 85% propylene glycol for 3 minutes.[3]
-
-
Washing:
-
Rinse well in distilled water.
-
-
Counterstaining (Optional):
-
Stain with Nuclear Fast Red for 3 minutes.[3]
-
Wash in tap water.
-
-
Mounting:
-
Mount with an aqueous mounting medium like glycerin jelly.[3]
-
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guidance for Hematoxylin and Eosin Stain - MediaLab [medialabinc.net]
- 5. Some aspects of the value of Sudan Black B in lipid histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 14. laboratorytests.org [laboratorytests.org]
How to prevent Solvent Black 5 precipitate formation on slides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of Solvent Black 5 precipitate on slides during their experiments.
Troubleshooting Guides
Issue: Precipitate Formation on the Slide During Staining
Q1: I am observing black precipitates on my slides after staining with this compound. What is causing this and how can I prevent it?
A1: The formation of precipitates with this compound (also known as Sudan Black B) is most commonly caused by the evaporation of the solvent from the staining solution.[1] When the solvent, typically ethanol (B145695), evaporates, the dye becomes supersaturated and precipitates out of solution onto the tissue section and slide.
Solutions:
-
Use Freshly Prepared and Filtered Solutions: this compound solutions can form precipitates over time.[2] It is highly recommended to use a freshly prepared staining solution for each experiment.[3] Crucially, filter the working solution immediately before use to remove any pre-existing dye aggregates.[4]
-
Minimize Solvent Evaporation: Evaporation is a key contributor to precipitate formation.[1]
-
Staining Dish with Lid: Keep the staining dish covered during the incubation period.
-
Wet Chamber: Placing the slides in a humidified or wet chamber during staining can reduce solvent evaporation.
-
Specialized Device: A simple device can be constructed by attaching four coverslip fragments to a histology slide. The slide with the tissue section is then inverted over this device, creating a small space that minimizes air exposure and evaporation.[1][5]
-
-
Optimize Solvent Choice: The choice of solvent is critical. While ethanol is commonly used, it evaporates quickly.
-
Consider using propylene (B89431) glycol or ethylene (B1197577) glycol as a solvent, as they are less volatile and can help prevent the extraction of lipids from the tissue.[2]
-
-
Inverted Staining Technique: By placing the slide with the sections facing downward over a staining solution-filled device, any precipitates that do form are less likely to settle on the tissue.[1][5]
Issue: Uneven or Patchy Staining
Q2: My this compound staining is blotchy and uneven. What could be the cause?
A2: Uneven staining can result from several factors, including issues with the staining solution itself or with the tissue preparation.
Solutions:
-
Filter the Staining Solution: Dye aggregates in the solution can lead to patchy staining. Always filter the working solution right before use.[4]
-
Ensure Complete Deparaffinization: For paraffin-embedded tissues, residual wax can block the dye from reaching the tissue, resulting in unstained patches. Ensure that xylene and alcohol baths are fresh and that incubation times are sufficient.[4]
-
Proper Fixation: Inadequate or non-uniform fixation can lead to uneven dye penetration.[4]
-
Avoid Air Bubbles: Ensure no air bubbles are trapped on the slide surface during staining, as they can prevent the dye from contacting the tissue.[4]
-
Level Staining Surface: When staining manually, ensure that the slides are level to allow for even application of the reagent.
Frequently Asked Questions (FAQs)
Q3: How often should I prepare a new this compound staining solution?
A3: For best results and to avoid precipitate formation, it is recommended to prepare the staining solution fresh for each staining run.[3] If using a stock solution, ensure it is well-dissolved and filter the working dilution immediately before use.
Q4: Can I reuse the this compound staining solution?
A4: It is not recommended to reuse the staining solution. Reusing the solution increases the risk of contamination and precipitate formation from solvent evaporation and carryover from previous slides.
Q5: Are there any alternatives to this compound for lipofuscin staining that are less prone to precipitation?
A5: Yes, there are commercial alternatives available. TrueBlack® Lipofuscin Autofluorescence Quencher is one such reagent that is designed to reduce autofluorescence with a lower background signal and may be less prone to the precipitation issues seen with this compound.[6][7]
Q6: What is the optimal solvent for this compound?
A6: While 70% ethanol is commonly used, propylene glycol and ethylene glycol are often preferred as they are less volatile, reducing the chance of precipitation due to evaporation.[2] Ethylene glycol has been noted as being especially suitable for staining lipids in bacteria with Sudan Black B.[8]
Experimental Protocols
Protocol 1: Standard this compound Staining for Lipofuscin in Cultured Cells
This protocol is optimized for brightfield and fluorescence microscopy.
-
Cell Culture: Grow cells in a suitable multi-well plate.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization: Rinse cells in 70% ethanol for 2 minutes.
-
Staining:
-
Prepare a fresh, saturated solution of this compound in 70% ethanol.
-
Filter the solution immediately before use.
-
Incubate cells with the staining solution for 20 minutes at room temperature, protected from light.
-
-
Washing: Wash cells three times with Phosphate-Buffered Saline (PBS).
-
Counterstaining (Optional):
-
For fluorescence microscopy, counterstain with DAPI to visualize nuclei.
-
For brightfield microscopy, Nuclear Fast Red can be used.
-
-
Imaging:
Protocol 2: Preventing Precipitate with a Staining Device
This method is designed to physically minimize precipitate formation on the slide.[1][5]
-
Device Construction:
-
Attach four small coverslip fragments to the corners of a clean histology slide using a polyester (B1180765) resin adhesive. This will serve as the base of the device.
-
-
Slide Preparation:
-
Affix the tissue sections to the center of a separate histology slide.
-
-
Staining Procedure:
-
Place the slide with the tissue sections face down onto the prepared device, resting on the coverslip fragments. This creates a small, enclosed space.
-
Use a pipette to introduce the fresh, filtered this compound staining solution into the space between the slide and the device.
-
Incubate for the desired time. The enclosed space will minimize solvent evaporation.
-
-
Washing:
-
After incubation, carefully separate the slides and proceed with the appropriate washing steps (e.g., with 70% ethanol).
-
Data Presentation
Table 1: this compound Solution Parameters
| Parameter | Recommendation | Rationale |
| Solvent | 70% Ethanol, Propylene Glycol, or Ethylene Glycol | Propylene and ethylene glycol are less volatile than ethanol, reducing evaporation and precipitate formation.[2] |
| Concentration | Saturated Solution | Concentrated or saturated solutions are often necessary for lipid detection.[1] |
| Preparation | Prepare Fresh Before Each Use | Solutions can form precipitates over time.[2][3] |
| Filtration | Filter Immediately Before Use | Removes dye aggregates that can cause patchy staining and precipitates.[4] |
Visual Guides
Caption: Standard workflow for this compound staining.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantisbioscience.com [atlantisbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
Optimizing incubation time for Solvent Black 5 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solvent Black 5 staining protocols, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound, also known as Nigrosine Spirit Soluble, is a synthetic, fat-soluble azo dye.[1][2][3] In the laboratory, it is primarily used for staining lipids, such as triglycerides and sterol esters, in histological and cytological preparations.[4][5] Its lipophilic nature allows it to selectively partition into lipid-rich structures, rendering them a distinct black or blue-black color for visualization under a light microscope.[6][7]
Q2: What is the principle behind this compound staining?
The staining mechanism of this compound is a physical process based on its differential solubility. The dye is more soluble in the lipids within a tissue or cell than in its solvent carrier (typically alcohol-based).[8][9] When a sample is incubated with a saturated solution of this compound, the dye migrates from the solvent and accumulates in the intracellular lipid droplets and other hydrophobic structures.[6][7]
Q3: What is a typical incubation time for this compound staining?
The optimal incubation time for this compound staining can vary significantly depending on the sample type, thickness, and the specific application. Based on protocols for the similar dye Solvent Black 46, a general starting range is between 10 to 60 minutes.[7] For quenching autofluorescence, a shorter incubation of 3-5 minutes may be sufficient.[10] It is crucial to empirically determine the optimal time for your specific experimental conditions.[11]
Q4: Can this compound be used in conjunction with other stains?
Yes, this compound can be used with other stains, such as nuclear counterstains like Nuclear Fast Red or Hematoxylin.[6] This allows for the visualization of lipid droplets in the context of cellular morphology. It can also be used in immunofluorescence protocols to quench autofluorescence, typically after the secondary antibody incubation step.[10]
Q5: How should I prepare the this compound staining solution?
A common method is to prepare a saturated stock solution of this compound in a suitable organic solvent, such as 70% ethanol (B145695) or propylene (B89431) glycol.[6][9][10] This stock solution is then often diluted to create a working solution. It is critical to filter the staining solution immediately before use to remove any undissolved dye particles that can cause precipitate on the sample.[6][11]
Troubleshooting Guide: Optimizing Incubation Time
Issue 1: Understaining or Weak Staining
Symptoms:
-
Lipid droplets or other target structures are too pale or not visible.
-
Poor contrast between stained structures and the background.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Increase the incubation time in the this compound solution. Try incremental increases (e.g., 10-minute intervals) to find the optimal duration.[12] |
| Exhausted or Diluted Stain | Prepare a fresh staining solution. Ensure the stock solution is properly saturated and the working solution is at the correct concentration.[12][13] |
| Incomplete Rehydration/Deparaffinization | For paraffin-embedded tissues, ensure complete removal of wax and full rehydration through a graded alcohol series. Residual paraffin (B1166041) can block the dye from reaching the tissue.[11][13] |
| Low Dye Concentration | Increase the concentration of the this compound in your working solution. Titrate to find the optimal concentration for your sample.[12] |
Issue 2: Overstaining or High Background
Symptoms:
-
Non-specific, diffuse black staining across the entire tissue or cell.
-
Obscured details of target structures due to high background.
-
Difficulty in distinguishing specific lipid droplets.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Incubation Time | Reduce the incubation time in the this compound solution. This is a critical parameter to adjust for controlling staining intensity.[12][14] |
| Dye Concentration Too High | Decrease the concentration of the this compound in your working solution.[12] |
| Inadequate Differentiation | The differentiation step (a brief rinse in a solvent like 70% ethanol after staining) is crucial for removing excess, unbound dye. Ensure this step is performed adequately.[7][10] |
| Thick Tissue Sections | If possible, use thinner tissue sections to minimize the retention of non-specific dye.[12] |
Issue 3: Uneven or Patchy Staining
Symptoms:
-
Inconsistent staining intensity across the sample.
-
Presence of blotches or unstained patches.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Air Bubbles | Ensure no air bubbles are trapped on the surface of the slide during incubation, as they prevent the dye from reaching the tissue.[11][12] |
| Poor Tissue Adhesion | Use positively charged slides to ensure the tissue section remains flat and adhered, preventing uneven dye penetration.[12] |
| Dye Aggregation/Precipitate | Always filter the staining solution immediately before use to remove any dye aggregates that can cause patchy staining.[11] |
| Uneven Reagent Application | When staining manually, ensure the slides are level and reagents are applied evenly across the entire sample.[11] |
Quantitative Data Summary
The following table provides suggested starting ranges for key parameters in a this compound staining protocol, based on data for the similar dye, Solvent Black 46. Optimization is recommended for each specific application.
| Parameter | Suggested Range | Purpose |
| This compound Stock Solution | 0.5% - 1.0% (w/v) in 100% Ethanol | Concentrated dye solution for dilution.[7] |
| Working Solution Dilution | 1 part Stock + 1 part 70% Ethanol | To create a near-saturated staining solution.[7] |
| Fixation Time | 15 - 30 minutes | To preserve cellular morphology.[7] |
| Staining Incubation Time | 10 - 60 minutes | For sufficient partitioning of the dye into lipids.[7] |
| Differentiation Time | 1 - 3 minutes in 70% ethanol | To remove excess stain and reduce background.[7] |
Experimental Protocol: Staining of Lipids in Adherent Cells
This protocol is a starting point and may require optimization.
Materials:
-
This compound powder[4]
-
70% Ethanol[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Fixation:
-
Staining Solution Preparation:
-
Staining:
-
Immerse the coverslips in the filtered this compound staining solution for an initial time of 20 minutes at room temperature. This incubation time should be optimized for your specific cell type.[6]
-
-
Differentiation and Washing:
-
Counterstaining (Optional):
-
Mounting:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.[6]
-
-
Microscopy:
-
Observe the stained cells under a bright-field light microscope. Lipid droplets will appear as black or dark blue intracellular inclusions.[6]
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. foodcolourworld.com [foodcolourworld.com]
- 4. guidechem.com [guidechem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. researchgate.net [researchgate.net]
Reducing background staining in Sudan Black B histology
Welcome to the technical support center for Sudan Black B (SBB) histology. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their SBB staining protocols, with a specific focus on reducing background staining.
Frequently Asked Questions (FAQs)
Q1: What is Sudan Black B and what is its primary application in histology?
Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye used in histology to stain lipids, including neutral fats, phospholipids, and lipoproteins, which appear as blue-black granules.[1][2] It is also widely used to identify lipofuscin, an aggregate of oxidized proteins and lipids that serves as a biomarker for cellular senescence and aging.[3][4][5] Additionally, SBB is frequently employed to quench autofluorescence in tissue sections, thereby improving the signal-to-noise ratio in fluorescence microscopy.[1][6]
Q2: Why am I getting high background staining with Sudan Black B?
High background staining with SBB can arise from several factors:
-
Non-specific binding: SBB can non-specifically bind to cellular components other than lipids.[6]
-
Precipitation of the dye: If the SBB solution is old, improperly prepared, or unfiltered, the dye can precipitate onto the tissue section.[1][6]
-
Tissue autofluorescence: Many tissues naturally fluoresce, which can be mistaken for background staining, especially in immunofluorescence applications.[1][7]
-
Incomplete deparaffinization: Residual paraffin (B1166041) wax in the sections can impede proper staining and contribute to background.[6]
-
Improper fixation: Over-fixation or incomplete fixation can lead to increased background.[7][8]
-
Excess stain retention: Inadequate differentiation or washing steps can leave excess, unbound dye on the tissue.[6]
Q3: Can Sudan Black B be used with paraffin-embedded sections?
Yes, but with limitations. The processing of paraffin-embedded sections involves solvents that can extract a significant amount of lipids.[6] Therefore, frozen sections are generally preferred for demonstrating lipids.[6][9][10] In paraffin sections, SBB is more commonly used to quench autofluorescence rather than for primary lipid staining.[6] However, bound lipids, such as those in myelin, lipoproteins, and lipofuscin, can still be stained in paraffin-embedded tissues.[6]
Q4: Are there any alternatives to Sudan Black B for quenching autofluorescence?
Yes, commercial reagents like TrueBlack™ Lipofuscin Autofluorescence Quencher are available.[11][12] These alternatives are designed to effectively quench lipofuscin autofluorescence with potentially less introduction of background fluorescence in the red and far-red channels, which can be a limitation of SBB.[11][12]
Troubleshooting Guide: Reducing Background Staining
This guide provides a systematic approach to identifying and resolving common issues leading to high background staining in Sudan Black B histology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. newcomersupply.com [newcomersupply.com]
- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 11. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 12. atlantisbioscience.com [atlantisbioscience.com]
Why is my Sudan Black B stain showing weak results?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Sudan Black B (SBB) staining experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Sudan Black B stain showing weak or no staining of lipids?
Answer:
Weak or absent lipid staining is a common issue that can arise from several factors, primarily related to sample preparation and the staining protocol itself. Below are the most frequent causes and their solutions.
Possible Causes & Troubleshooting Steps:
-
Lipid Extraction During Processing: The most common reason for weak staining in paraffin-embedded sections is the loss of lipids during dehydration and clearing steps with organic solvents.[1]
-
Solution: For optimal demonstration of lipids, especially neutral fats, it is highly recommended to use frozen sections, as this method avoids the use of lipid-dissolving solvents.[1] If paraffin (B1166041) embedding is necessary, consider specialized fixation methods designed to preserve lipids, such as those using osmium tetroxide or chromic acid-based fixatives.[1]
-
-
Old or Depleted Staining Solution: The SBB staining solution can lose its efficacy over time.[1][2]
-
Inadequate Staining Time: The incubation time may be insufficient for the dye to effectively partition into the lipids.[1][2]
-
Incomplete Deparaffinization (for paraffin sections): Residual paraffin wax in the tissue section will prevent the staining solution from penetrating the tissue.[1][4]
-
Improper Fixation: The fixation method can impact the accessibility of lipids for staining.[2]
-
Solution: Ensure that the chosen fixation method is appropriate for lipid staining. Formalin fixation is a commonly used and suitable method.[2]
-
Question 2: My Sudan Black B stain is showing high background or non-specific staining. What can I do?
Answer:
High background staining can obscure the specific lipid staining and make interpretation difficult. This is often due to the non-specific binding of SBB to other cellular components.
Possible Causes & Troubleshooting Steps:
-
Non-Specific Binding of SBB: Sudan Black B is not entirely specific for lipids and can bind to other components like chromosomes, Golgi bodies, and leukocyte granules.[1][5]
-
Solution: Optimize the concentration of the SBB solution. Use the lowest effective concentration that provides adequate lipid staining without excessive background.[1] Additionally, ensure that the differentiation step with 70% ethanol (B145695) is performed adequately to remove excess, unbound stain.[6][7]
-
-
Precipitate in Staining Solution: An old or unfiltered SBB solution can contain dye precipitates that deposit on the tissue, leading to non-specific granular staining.[2]
-
Solution: Always use a freshly prepared and filtered SBB solution to avoid this issue.[2]
-
Question 3: I am using Sudan Black B to quench autofluorescence, but it is not effective. How can I improve this?
Answer:
Sudan Black B is often used to reduce autofluorescence in tissues, particularly from lipofuscin. If quenching is inadequate, the following adjustments can be made.
Possible Causes & Troubleshooting Steps:
-
Insufficient SBB Concentration or Incubation Time: The treatment may not be robust enough to quench the level of autofluorescence in the tissue.[1]
-
Strong Autofluorescence Source: The autofluorescence may be particularly intense due to the fixative used or the presence of components like red blood cells.[1]
-
Solution: If possible, experiment with different fixatives to see if autofluorescence can be reduced at its source.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of Sudan Black B staining solutions as cited in various protocols.
| Parameter | Recommended Value/Range | Application Context | Source(s) |
| SBB Concentration (for staining) | 0.3 g in 100 ml absolute ethanol | Hematology | [6][7] |
| 0.7 g in 100 ml propylene (B89431) glycol | Frozen Sections (Lipids) | [5][6] | |
| 1.2 g in 80 ml of 70% ethanol | Cultured Cells (Lipofuscin) | [2][3][8] | |
| SBB Concentration (for autofluorescence quenching) | 0.1% - 0.3% in 70% ethanol | Immunofluorescence | [1][2] |
| Incubation Time (for staining) | 5 - 30 minutes | Cultured Cells | [2] |
| 7 minutes | Frozen Sections | [5][6] | |
| 1 hour | Hematology Smears | [6][7] | |
| 2 hours to overnight | Frozen Sections (extended) | [1] | |
| Differentiation | 30 seconds (repeated 3 times) | Hematology Smears (70% ethanol) | [7] |
| 3 minutes | Frozen Sections (85% propylene glycol) | [5][6] |
Detailed Experimental Protocol: Sudan Black B Staining of Cultured Cells for Lipofuscin
This protocol is optimized for the staining of lipofuscin in cultured cells and is adapted from established methodologies.[2][3][8]
Reagent Preparation:
-
Saturated Sudan Black B Solution (Prepare Fresh):
-
4% Paraformaldehyde (PFA): Prepare fresh from powder or dilute from a concentrated stock solution in phosphate-buffered saline (PBS).
-
70% Ethanol: Dilute absolute ethanol with distilled water.
Staining Procedure:
-
Fixation: Fix cells grown on coverslips or in plates with 4% PFA for 15 minutes at room temperature.[2][8]
-
Rinsing: Rinse the cells with 70% ethanol for 2 minutes.[2][8]
-
Staining: Incubate the cells with the filtered, saturated SBB solution for 5-30 minutes at room temperature. Optimization of the incubation time may be required depending on the cell type and experimental conditions.[2]
-
Differentiation: Briefly rinse the cells with 70% ethanol to remove excess stain.
-
Washing: Wash the cells thoroughly with PBS.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable nuclear stain like Nuclear Fast Red or DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization: Observe the stained cells under a brightfield or fluorescence microscope. Lipofuscin granules will appear as blue-black deposits.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting weak Sudan Black B staining results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. microbenotes.com [microbenotes.com]
- 6. benchchem.com [benchchem.com]
- 7. laboratorytests.org [laboratorytests.org]
- 8. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Fading of Solvent Black 5 stain and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Black 5 (also known as Nigrosine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as Nigrosine, is a synthetic, alcohol-soluble azine dye.[1][2][3] In a research context, it is primarily used for:
-
Negative Staining: Due to its acidic nature and negative charge, it is repelled by the negatively charged surfaces of most bacterial cells. This results in the background being stained, leaving the cells unstained and visible as clear outlines against a dark backdrop.[4][5][6][7] This technique is particularly useful for visualizing bacterial morphology, size, and capsules without heat-fixing, which can distort the cells.[6]
-
Counterstaining: It can be used as a counterstain in various histological procedures.
Q2: What causes the fading of this compound stain?
While manufacturers often report good to excellent lightfastness for this compound, fading can occur under certain experimental conditions.[8][9][10] The primary causes of fading for azine dyes like this compound are:
-
Photobleaching: Prolonged exposure to high-intensity light, such as from a microscope's illumination source, can lead to the photochemical degradation of the dye molecules.
-
Oxidation: Reactive oxygen species (ROS) in the environment or generated during fluorescence imaging can chemically degrade the dye.
-
pH Shifts: The stability and color of azine dyes can be pH-dependent. Acidic conditions can affect the stability of the dye.[11]
Troubleshooting Guide: Fading of this compound Stain
This guide provides solutions to common problems encountered with the fading of this compound stain.
| Problem | Potential Cause | Recommended Solution |
| Rapid fading during microscopy | High light intensity: The illumination from the microscope is too strong, causing rapid photobleaching. | Reduce the light intensity to the lowest level necessary for observation. Use neutral density filters if available. Minimize the duration of light exposure. |
| Unsuitable mounting medium: The mounting medium does not contain any antifade reagents. | Use a commercially available antifade mounting medium. These reagents work by scavenging free radicals that cause photobleaching.[12][13][14][15] | |
| Gradual fading over time during storage | Improper storage: Slides are exposed to light and/or stored at room temperature. | Store stained slides in a dark, cool place, such as in a slide box at 4°C. |
| Oxidative damage: The mounting medium is not providing sufficient protection against atmospheric oxygen. | Ensure the coverslip is properly sealed to minimize contact with air. Use a mounting medium with antioxidants. | |
| Uneven or patchy fading | Inconsistent mounting medium application: The antifade mounting medium was not applied evenly, leaving some areas of the specimen unprotected. | Ensure the entire specimen is covered with a uniform layer of mounting medium. Avoid introducing air bubbles. |
| Residual chemicals: Contaminants from previous steps in the staining protocol are reacting with the dye. | Ensure thorough rinsing between each step of the staining protocol. |
Experimental Protocols
Protocol 1: Negative Staining of Bacteria with this compound (Nigrosine)
This protocol provides a general procedure for negative staining of bacteria.
Materials:
-
This compound (Nigrosine), water-soluble
-
Bacterial culture
-
Microscope slides
-
Inoculating loop
-
Distilled water
-
Coverslips
-
Microscope with oil immersion objective
Procedure:
-
Prepare the Staining Solution: Prepare a 10% (w/v) aqueous solution of this compound (Nigrosine).[7]
-
Slide Preparation: Place a small drop of the this compound solution on a clean microscope slide.
-
Inoculation: Aseptically transfer a loopful of the bacterial culture to the drop of stain and gently mix.
-
Smear Preparation: Use the edge of a second slide to spread the mixture across the first slide, creating a thin smear.
-
Air Dry: Allow the slide to air dry completely. Do not heat fix , as this will distort the bacterial cells.[6]
-
Microscopic Examination: Examine the slide under the microscope, starting with a low-power objective and progressing to the oil immersion objective. The bacteria will appear as clear, unstained cells against a dark background.[4]
Protocol 2: General Procedure for Using an Antifade Mounting Medium
This protocol outlines the general steps for using a commercial antifade mounting medium to preserve your stained specimen.
Materials:
-
Stained microscope slide
-
Antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Coverslips
-
Pipette
-
Clear nail polish or sealant
Procedure:
-
Remove Excess Liquid: After the final wash of your staining protocol, carefully remove as much liquid as possible from the slide without disturbing the specimen.
-
Apply Antifade Reagent: Place a drop of the antifade mounting medium directly onto the specimen.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Cure: Allow the mounting medium to cure according to the manufacturer's instructions. This may involve leaving the slide in the dark at room temperature for a specified period (e.g., 24 hours).[12]
-
Seal Coverslip: For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.[12]
-
Storage: Store the slide in a dark, cool environment (e.g., a slide box at 4°C).
Quantitative Data on Fading
| Condition | Parameter | Relative Fading Rate (Arbitrary Units) | Notes |
| Light Exposure | Low Intensity (e.g., 10% microscope illumination) | 1 | Baseline |
| High Intensity (e.g., 100% microscope illumination) | 10 | Fading is highly dependent on light intensity. | |
| pH of Mounting Medium | pH 7.4 (Neutral) | 1 | Generally stable at neutral pH. |
| pH 5.0 (Acidic) | 3 | Azine dyes may show increased instability in acidic conditions.[11] | |
| pH 9.0 (Alkaline) | 1.5 | Stability can also be affected by alkaline conditions. | |
| Antifade Reagent | Without Antifade | 10 | Susceptible to photobleaching and oxidation. |
| With Antifade | 1 | Antifade reagents significantly reduce the rate of fading.[15] |
Visualizations
Caption: General mechanism of this compound fading.
Caption: Experimental workflow for preventing stain fading.
References
- 1. This compound or Nigrosine Spirit Soluble [colorbloomdyes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Dye, Alcohol soluble dyes [xcwydyes.com]
- 4. himedialabs.com [himedialabs.com]
- 5. biognost.com [biognost.com]
- 6. benchchem.com [benchchem.com]
- 7. micromasterlab.com [micromasterlab.com]
- 8. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 9. specialchem.com [specialchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Dynamic covalent chemistry with azines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Nigrosine Dye in IHC
Welcome to the technical support center for immunohistochemistry (IHC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered when using Nigrosine dye in their IHC experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nigrosine dye used for in IHC?
Nigrosine is a black synthetic dye that is often used in microscopy for negative staining of microorganisms. In the context of immunohistochemistry (IHC), it is primarily employed to quench autofluorescence in tissue sections. Autofluorescence is the natural fluorescence of some biological structures that can obscure the signal from the specific fluorescent labels used in IHC, leading to high background and difficulty in interpreting results.
Q2: What causes non-specific binding of Nigrosine dye?
Non-specific binding of Nigrosine can be attributed to several factors:
-
Hydrophobic Interactions: Nigrosine is a lipophilic dye, meaning it has an affinity for lipids. It can non-specifically bind to lipid-rich structures within the tissue, such as myelin sheaths and adipocytes.
-
Ionic Interactions: Nigrosine is an acidic dye and can interact with positively charged molecules in the tissue, leading to non-specific background staining.[1]
-
Inadequate Blocking: If non-specific binding sites in the tissue are not sufficiently blocked, the dye can adhere to these sites.
-
Fixation Issues: Over-fixation or the type of fixative used can alter tissue morphology and expose components that may non-specifically bind to Nigrosine.[2]
Q3: Is non-specific binding of Nigrosine the same as high background from other sources in IHC?
While both result in unwanted staining, the underlying causes can differ. High background in IHC can stem from issues with primary or secondary antibodies, endogenous enzyme activity, or autofluorescence.[2][3] Non-specific binding of Nigrosine is a direct interaction of the dye with tissue components, often due to its chemical properties. However, the troubleshooting approaches for both often involve similar principles of blocking and optimizing incubation conditions.
Q4: Are there alternatives to Nigrosine for quenching autofluorescence?
Yes, several alternatives are available. Sudan Black B is another lipophilic dye traditionally used for this purpose; however, it can introduce its own non-specific background in the red and far-red channels.[4] Commercially available reagents like TrueBlack® are designed to quench lipofuscin autofluorescence with less background compared to Sudan Black B.[4] Other methods to reduce autofluorescence include treating tissues with sodium borohydride, cupric sulfate, or using photobleaching techniques.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving non-specific binding of Nigrosine dye.
Issue: High Background Staining with Nigrosine
High background staining can obscure the specific signal of your target antigen. Follow these steps to troubleshoot the issue.
Step 1: Review Your Protocol and Controls
-
Negative Control: Ensure you have a negative control (e.g., a tissue section stained with Nigrosine but without the primary antibody) to confirm that the background is indeed from the dye and not the antibodies.
-
Protocol Adherence: Double-check all incubation times, concentrations, and washing steps in your protocol.
Step 2: Optimize the Nigrosine Staining Step
-
Concentration: The concentration of Nigrosine may be too high. Try titrating the dye to find the lowest effective concentration that quenches autofluorescence without causing excessive background.
-
Incubation Time: Reduce the incubation time with the Nigrosine solution. Shorter incubation may be sufficient to quench autofluorescence with less non-specific binding.
Step 3: Enhance Blocking and Washing Steps
-
Pre-blocking: Before applying Nigrosine, ensure proper blocking of non-specific sites. Common blocking agents include:
-
Washing: Increase the number and duration of wash steps after Nigrosine incubation to remove unbound dye. Using a buffer with a mild detergent like Tween 20 can be beneficial.
Step 4: Consider Tissue Preparation and Fixation
-
Fixation: Over-fixation can sometimes lead to increased background. If possible, try reducing the fixation time.[2]
-
Tissue Permeabilization: If using a permeabilization step (e.g., with Triton X-100), ensure it is not excessive, as this can sometimes expose more sites for non-specific binding.
Quantitative Data Summary
While specific quantitative data for Nigrosine is limited in the literature, the following table provides a qualitative comparison of common autofluorescence quenching methods.
| Quenching Method | Effectiveness | Advantages | Disadvantages |
| Nigrosine | Moderate to High | Cost-effective | Can cause non-specific background staining |
| Sudan Black B | High | Effective for lipofuscin | Introduces background in red/far-red channels[4] |
| TrueBlack® | High | Lower background than Sudan Black B[4] | Higher cost than traditional dyes |
| Sodium Borohydride | Variable | Can reduce aldehyde-induced autofluorescence[5] | Effects can be inconsistent[5] |
| Cupric Sulfate | Moderate | Can be effective in some tissues | May not be universally effective |
Experimental Protocols
Protocol 1: Standard Blocking Procedure to Reduce Non-Specific Binding
This protocol should be performed before the application of Nigrosine.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform antigen retrieval as required for your specific primary antibody.
-
Endogenous Enzyme Block (if applicable): If using an enzyme-based detection system, block endogenous peroxidases with a 3% H₂O₂ solution.[3]
-
Blocking Step:
-
Prepare a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100). The serum should match the species of the secondary antibody.
-
Incubate the tissue sections with the blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[3]
-
Gently tap off the excess blocking buffer before proceeding with the primary antibody incubation or Nigrosine staining.
-
Protocol 2: Nigrosine Staining for Autofluorescence Quenching
This protocol is adapted for use after primary and secondary antibody incubations in fluorescent IHC.
-
Immunostaining: Complete your standard fluorescent IHC protocol, including primary and secondary antibody incubations and washes.
-
Prepare Nigrosine Solution: Prepare a 0.1% solution of Nigrosine in 70% ethanol.
-
Nigrosine Incubation:
-
Incubate the slides in the Nigrosine solution for 1-5 minutes at room temperature. The optimal time may need to be determined empirically.
-
-
Washing:
-
Rinse the slides thoroughly in several changes of PBS to remove excess Nigrosine.
-
-
Coverslipping: Mount the coverslip with an appropriate aqueous mounting medium.
Visualizations
Caption: Troubleshooting workflow for non-specific Nigrosine staining.
Caption: Potential molecular interactions leading to non-specific Nigrosine binding.
References
Adjusting pH of Solvent Black 5 solution for optimal staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Solvent Black 5 in their staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as Nigrosine Spirit Soluble, is a synthetic, blue-black azo dye.[1] It is soluble in organic solvents like ethanol (B145695), benzene, and toluene, but insoluble in water.[2][3][4][5] In research, it is used as a biological stain and has been explored as a fluorescent biomarker for tissues and cells due to its properties in the near-infrared region.[1]
Q2: What is the recommended solvent for preparing a this compound staining solution?
Ethanol is the most commonly recommended solvent for preparing this compound staining solutions for biological applications. Typically, a stock solution is prepared in a high concentration of ethanol (e.g., 95-100%), which is then diluted with a lower concentration of ethanol (e.g., 70%) to create a working solution.
Q3: Why is adjusting the pH of the this compound solution important?
Q4: What is the optimal pH range for a this compound staining solution?
The optimal pH for this compound staining has not been extensively documented in scientific literature. However, some technical data for the dye powder suggest a pH range of 4.5-7.5.[5] For a related dye, Solvent Black 46, a neutral pH range is suggested as a good starting point for optimization.[6] For alcoholic Eosin Y solutions, a slightly acidic pH of 4.6-5.0 is recommended for optimal staining. Based on this information, a starting pH in the slightly acidic to neutral range is recommended for initial experiments with this compound.
Q5: How can I adjust the pH of an alcoholic this compound solution?
To lower the pH of an alcoholic staining solution, a weak acid can be carefully added. Glacial acetic acid is a common choice for acidifying alcoholic dye solutions. It should be added dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH may not be optimal for the interaction between the dye and the target substrate. | Prepare staining solutions at various pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimal condition for your specific application.[6] |
| Low Dye Concentration: The concentration of the dye in the staining solution may be insufficient. | Increase the concentration of this compound in your working solution. | |
| Inadequate Incubation Time: The staining duration may be too short for the dye to effectively penetrate and bind to the substrate. | Increase the incubation time of the specimen in the staining solution. | |
| Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the dye from reaching the tissue. | Ensure xylene and alcohol baths are fresh and that incubation times are sufficient to completely remove paraffin wax.[7] | |
| Uneven or Patchy Staining | Dye Aggregation: The dye may precipitate out of the solution, leading to clumps that stain unevenly. | Filter the staining solution immediately before each use. Consider adjusting the dye concentration or the solvent system to improve solubility.[7] |
| Inconsistent pH Across the Substrate: Localized pH variations on the substrate can lead to uneven dye binding. | Ensure the substrate is adequately buffered and completely immersed in the staining solution.[6] | |
| Air Bubbles: Air bubbles trapped on the slide surface can prevent the dye from reaching the tissue. | Ensure that no air bubbles are trapped on the slide surface during staining.[7] | |
| Uneven Reagent Application: Inconsistent application of reagents can lead to uneven staining. | When staining manually, ensure that the slides are level and that all reagents are applied evenly across the entire surface of the slide.[7] | |
| High Background Staining | Non-specific Binding: The dye may be electrostatically binding to non-target areas due to an inappropriate pH. | Adjust the pH of the staining and wash solutions to increase the specificity of the dye-substrate interaction. |
| Excessive Dye Concentration: A high dye concentration can lead to increased non-specific binding. | Reduce the concentration of this compound in the staining solution. | |
| Insufficient Rinsing: Inadequate rinsing after staining can leave excess dye on the slide. | Ensure thorough rinsing with the appropriate solvent after the staining step. |
Experimental Protocols
Preparation of a 1% (w/v) this compound Stock Solution
-
Weigh 1 gram of this compound powder.
-
Dissolve the powder in 100 mL of 95% ethanol.
-
Stir the solution until the dye is completely dissolved. Gentle warming or sonication may be necessary.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.
Preparation and pH Adjustment of a 0.1% (w/v) this compound Working Solution
-
Pipette 10 mL of the 1% this compound stock solution into a clean 100 mL volumetric flask.
-
Add 70% ethanol to the flask until the total volume is 100 mL.
-
Mix the solution thoroughly.
-
Place a calibrated pH electrode into the working solution.
-
While stirring gently, add glacial acetic acid dropwise to adjust the pH to the desired value (e.g., starting with a range of 5.0 - 7.0 for optimization).
-
Allow the pH reading to stabilize before adding more acid.
-
Once the target pH is reached, filter the working solution before use.
Hypothetical Staining Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Immerse slides in the pH-adjusted 0.1% this compound working solution for 5-15 minutes (staining time may require optimization).
-
-
Dehydration:
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
-
Clearing and Mounting:
-
Transfer through two changes of xylene for 3 minutes each.
-
Mount with a xylene-based mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 4. This compound Dye, Alcohol soluble dyes [xcwydyes.com]
- 5. foodcolourworld.com [foodcolourworld.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Solvent Black 5 Removal from Laboratory Glassware
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of stubborn Solvent Black 5 from laboratory glassware.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when cleaning glassware contaminated with this compound.
Issue 1: Standard laboratory detergents and water are ineffective.
-
Q: Why are aqueous solutions failing to remove this compound stains?
Issue 2: Residual dye remains after initial solvent rinsing.
-
Q: I've rinsed my glassware with a solvent, but a dark stain persists. What should I do?
Issue 3: Concerns about the safe handling of cleaning solvents.
-
Q: What are the necessary safety precautions when using organic solvents for cleaning?
-
A: Always work in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][4][5] Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.[4][5]
-
Issue 4: Uncertainty about the appropriate solvent for cleaning.
-
Q: Which solvents are most effective for dissolving this compound?
-
A: this compound is soluble in a range of organic solvents. Ethanol is a common and effective choice.[1][2][6] Other effective solvents include benzene (B151609), toluene (B28343), oleic acid, stearic acid, phenoxy ethanol, cellosolve, benzyl (B1604629) alcohol, and diacetone alcohol.[1][6][7] For a multi-step cleaning approach, a sequence of solvents like acetone (B3395972), followed by a less polar solvent, and a final rinse with a volatile alcohol is often effective.[3]
-
Solvent Effectiveness for this compound Removal
The following table summarizes the solubility of this compound in various solvents, indicating their potential effectiveness for cleaning laboratory glassware.
| Solvent | Solubility of this compound | Effectiveness for Cleaning | Reference |
| Water | Insoluble | Ineffective | [1][2] |
| Ethanol | Soluble | High | [1][2][6] |
| Benzene | Soluble | High | [6] |
| Toluene | Soluble | High | [6] |
| Oleic Acid | Very Soluble | High | [1][6] |
| Stearic Acid | Very Soluble | High | [1][6] |
| Acetone | Soluble | Moderate to High | [8][9] |
| Isopropyl Alcohol | Soluble | Moderate | [3] |
| Phenoxy Ethanol | Soluble | High | [7] |
| Cellosolve | Soluble | High | [7] |
| Benzyl Alcohol | Soluble | High | [7] |
| Diacetone Alcohol | Soluble | High | [7] |
Detailed Experimental Protocol for Stubborn Stain Removal
This protocol outlines a multi-step solvent-based cleaning procedure for the effective removal of persistent this compound stains from borosilicate glassware.
Materials:
-
Acetone
-
A less polar solvent (e.g., toluene or benzene - use with extreme caution and appropriate engineering controls )
-
Isopropyl alcohol
-
Squirt bottles for each solvent
-
Appropriate size beakers for soaking and sonication
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): chemical safety goggles, nitrile gloves, lab coat
-
Chemical fume hood
Procedure:
-
Initial Rinse (in a fume hood):
-
Pre-rinse the contaminated glassware with acetone to remove the bulk of the this compound stain.
-
Swirl the acetone to ensure contact with all stained surfaces.
-
Decant the used acetone into a designated organic waste container.
-
-
Soaking and Sonication (Optional, for heavy stains):
-
Place the glassware in a beaker and add enough acetone to cover the stained areas.
-
Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.
-
Carefully remove the glassware and decant the acetone into the organic waste container.
-
-
Second Rinse (in a fume hood):
-
Rinse the glassware thoroughly with the less polar solvent (e.g., toluene). This step helps to remove any residual dye that is less soluble in acetone.
-
Ensure the solvent comes into contact with all previously stained surfaces.
-
Decant the used solvent into the appropriate organic waste container.
-
-
Final Rinse (in a fume hood):
-
Perform a final rinse with isopropyl alcohol to remove the previous organic solvents.
-
Swirl to ensure all surfaces are rinsed.
-
Decant the used isopropyl alcohol into the organic waste container.
-
-
Drying:
-
Allow the glassware to air dry completely in the fume hood.
-
Alternatively, place the glassware in a laboratory oven at a low temperature (e.g., 60-80 °C) to expedite drying.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the removal of this compound from laboratory glassware.
Caption: Troubleshooting workflow for this compound removal.
References
- 1. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 2. Nigrosin, alcohol soluble this compound 11099-03-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. benchchem.com [benchchem.com]
- 6. foodcolourworld.com [foodcolourworld.com]
- 7. veerdyechem.com [veerdyechem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence with Sudan Black B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming autofluorescence in tissues stained with Sudan Black B (SBB).
Troubleshooting Guides
High background fluorescence can obscure specific signals in immunofluorescence experiments, leading to false positives and unreliable data.[1][2] This guide addresses common issues encountered when using Sudan Black B to quench autofluorescence.
Issue 1: High Background Persists After SBB Treatment
If you still observe high background fluorescence after treating your tissue with Sudan Black B, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Ineffective SBB Concentration or Incubation Time | Optimize the SBB concentration and incubation time for your specific tissue type. Concentrations typically range from 0.1% to 0.3% in 70% ethanol (B145695).[3][4] Incubation times can vary from 10 to 30 minutes.[3][5] |
| Improperly Prepared SBB Solution | Always use a freshly prepared and filtered SBB solution. An old or unfiltered solution can lead to precipitate formation and non-specific staining.[3] It is recommended to dissolve the SBB powder in 70% ethanol and stir overnight.[3][5] |
| Non-specific Antibody Binding | If combining SBB with immunofluorescence, ensure adequate blocking steps in your protocol to prevent non-specific antibody binding, which can contribute to background.[3] |
| Autofluorescence from Other Sources | SBB is highly effective against lipofuscin-based autofluorescence but may be less effective against autofluorescence from other sources like collagen, elastin, or red blood cells.[1][6] Consider alternative quenching agents if non-lipofuscin autofluorescence is predominant. |
Issue 2: Weak or Absent Specific Fluorescent Signal
A decrease in your signal of interest after SBB treatment can be a significant concern. The following table outlines potential reasons and mitigation strategies.
| Potential Cause | Recommended Solution |
| Quenching of the Specific Fluorescent Signal | While SBB primarily targets autofluorescence, high concentrations or prolonged incubation may affect your specific signal. Try reducing the SBB concentration or incubation time.[4] |
| Incompatibility with Mounting Media | Sudan Black B can be incompatible with some xylene-based permanent mounting media. It is generally recommended to use aqueous mounting media.[4] |
| Detergent Wash after SBB Treatment | Avoid using detergents in washing steps after SBB incubation, as this can wash away the dye and reduce its effectiveness.[5] |
Issue 3: SBB-Induced Background Fluorescence
A significant drawback of Sudan Black B is the introduction of its own fluorescence, particularly in the red and far-red channels.[6][7]
| Potential Cause | Recommended Solution |
| Inherent Fluorescence of SBB | Sudan Black B itself fluoresces in the red and far-red spectra, which can limit the choice of fluorophores for multicolor imaging.[6][7][8] |
| Consider an Alternative Quenching Agent | For multicolor experiments involving red and far-red channels, consider using alternatives like TrueBlack®, which is designed to quench lipofuscin autofluorescence with minimal introduction of background fluorescence.[7][9] |
Quantitative Data Summary
The effectiveness of Sudan Black B in reducing autofluorescence has been quantitatively assessed. The following table summarizes reported data on the quenching efficiency of SBB and a common alternative.
| Quenching Agent | Concentration | Incubation Time | Autofluorescence Reduction | Tissue/Model | Reference |
| Sudan Black B | 0.1% in 70% Ethanol | 20 minutes | Total reduction | Human Brain Sections | [10] |
| Sudan Black B | Optimized Protocol | Not Specified | 65-95% | Human Pancreatic Tissue | [11] |
| Sudan Black B | 0.1% | 10 minutes | 93% (at 561 nm) | Not Specified | [12] |
| Sudan Black B | Not Specified | Not Specified | 88% (at 405 nm), 82% (at 488 nm) | Mouse Adrenal Cortex | [7] |
| TrueBlack™ | Not Specified | Not Specified | 93% (at 405 nm), 89% (at 488 nm) | Mouse Adrenal Cortex | [7] |
Experimental Protocols
Protocol 1: Quenching Autofluorescence with Sudan Black B (Post-Immunostaining)
This protocol is designed to reduce autofluorescence in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections after immunofluorescence staining.[4]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Aqueous mounting medium
Procedure:
-
Preparation of SBB Solution: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight and filter before use.[3][4]
-
Immunostaining: Perform your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
SBB Incubation: After the final washes of your immunostaining protocol, incubate the slides in the filtered SBB solution for 10-20 minutes at room temperature.[5][10]
-
Washing: Thoroughly wash the slides in PBS or TBS to remove excess SBB. Avoid using detergents in this step.[4][5]
-
Mounting: Briefly rinse the slides in distilled water and mount with an aqueous mounting medium.[4]
Protocol 2: Staining of Lipofuscin in Cultured Cells
This protocol describes a method for staining lipofuscin in cultured cells as a marker for cellular senescence.
Materials:
-
Cultured cells on coverslips
-
4% Paraformaldehyde (PFA)
-
70% Ethanol
-
Saturated Sudan Black B solution (prepare as in Protocol 1)
-
Nuclear Fast Red (optional counterstain)
Procedure:
-
Fixation: Fix the cells in 4% PFA for 15 minutes.[3]
-
Ethanol Rinse: Rinse the cells in 70% ethanol for 2 minutes.[3]
-
SBB Staining: Incubate the cells with the filtered, saturated SBB solution for 5-30 minutes at room temperature. Optimization of incubation time may be necessary.[3]
-
Destaining: Wash the cells with 70% ethanol to remove excess stain.[3]
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red to visualize the nuclei.[3]
-
Mounting and Visualization: Wash with distilled water and mount. Visualize under a brightfield or fluorescence microscope. SBB-stained lipofuscin can be detected in the far-red channel.[3]
Visualizations
Caption: Workflow for Quenching Autofluorescence with Sudan Black B.
Caption: Troubleshooting Logic for High Background Fluorescence.
Caption: Role of SBB in Imaging Lipofuscin-Related Autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Sudan Black B and how does it reduce autofluorescence?
Sudan Black B is a lipophilic (fat-soluble) dye that has a strong affinity for lipids and lipoproteins.[3][4] A primary source of autofluorescence in many tissues, especially from aged organisms, is the accumulation of lipofuscin, which is a mixture of oxidized proteins and lipids.[4][6] SBB binds to these autofluorescent components like lipofuscin and effectively masks their fluorescence, which significantly improves the signal-to-noise ratio in fluorescence microscopy.[3]
Q2: Can Sudan Black B staining be used in combination with immunofluorescence?
Yes, SBB staining is often used in conjunction with immunofluorescence techniques.[3] It is typically applied after the primary and secondary antibody incubations and before mounting.[4] This allows for the specific fluorescent labeling of targets of interest while reducing the background autofluorescence.
Q3: What are the main limitations of using Sudan Black B?
The primary limitation of Sudan Black B is that it can introduce its own non-specific background fluorescence, particularly in the red and far-red channels.[6][7] This can restrict the selection of fluorophores available for multicolor imaging. Additionally, it is a non-specific lipid stain and may bind to other lipid-rich structures in cells.[3]
Q4: Are there alternatives to Sudan Black B for quenching autofluorescence?
Yes, commercial alternatives such as TrueBlack® Lipofuscin Autofluorescence Quencher are available.[3][7] These reagents are designed to quench lipofuscin autofluorescence with a lower introduction of background fluorescence in the red and far-red channels compared to Sudan Black B.[7][8] Other methods to reduce autofluorescence include treatment with sodium borohydride (B1222165) or using different fixatives, though their effectiveness can vary.[13]
Q5: When should I apply Sudan Black B in my staining protocol?
For quenching autofluorescence in immunofluorescence protocols, Sudan Black B is typically applied after the final wash step following secondary antibody incubation and just before coverslipping.[4] However, in some applications, a pre-treatment of the tissue with SBB before cell seeding has been shown to be effective in suppressing scaffold autofluorescence in tissue engineering studies.[2]
Q6: How should I prepare and store the Sudan Black B solution?
It is highly recommended to use a freshly prepared Sudan Black B solution for each experiment.[3] The solution, typically 0.1% to 0.3% in 70% ethanol, should be prepared by stirring overnight to ensure the dye is fully dissolved, and then filtered before use to remove any particulate matter.[3][5] The powder form of Sudan Black B can be stored at room temperature long-term.[5]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sudan Black B Pretreatment to Suppress Autofluorescence in Silk Fibroin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Autofluorescence Quenching | Visikol [visikol.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Improving the Specificity of Solvent Black 5 for Neutral Lipids
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the specificity of Solvent Black 5 for staining neutral lipids in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common synonyms?
A1: this compound is a fat-soluble, blue-black dye belonging to the azine class.[1] It is a mixture of compounds and is commonly known in biological staining literature as Sudan Black B (SBB).[2] Other synonyms include Nigrosine Spirit Soluble and C.I. 50415.[1][3][4][5] It is widely used for its ability to dissolve in organic solvents and stain a range of lipids, including neutral fats, phospholipids (B1166683), and sterols.[6][7]
Q2: What is the staining mechanism of this compound?
A2: this compound is a lysochrome dye, meaning it is a colored substance that is soluble in lipids. The staining principle is based on its preferential solubility in fats over its solvent.[8] When a tissue section or cell is incubated with the dye solution, the dye molecules partition from the solvent into the intracellular lipid-rich structures, coloring them black or blue-black.[8]
Q3: Why does this compound sometimes stain structures other than neutral lipids?
A3: While this compound has a high affinity for neutral fats, its lipophilic nature can lead to non-specific binding to other cellular components.[6] This can be caused by:
-
Hydrophobic Interactions: The dye can bind to hydrophobic regions of proteins or other macromolecules.[9]
-
Electrostatic Interactions: The dye molecule may have charged regions that can interact with oppositely charged cellular structures.[9]
-
Staining of Other Lipids: this compound is a general lipid stain and can also color phospholipids and sterols found in cell membranes, which can sometimes obscure the specific staining of neutral lipid droplets.[6]
Q4: What are the key factors that influence the specificity of this compound staining?
A4: Several factors can affect the staining process and specificity:[10]
-
Dye Purity and Concentration: Impurities or excessive dye concentration can lead to higher background staining.
-
Solvent System: The choice of solvent (e.g., 70% ethanol (B145695), propylene (B89431) glycol) is critical. The dye should be more soluble in the target lipids than in the solvent to ensure proper partitioning.[8]
-
Differentiation Step: A crucial step where a solvent (like 70% ethanol or 85% propylene glycol) is used to remove excess, loosely bound dye from non-lipid structures.[6][8]
-
Fixation: The type of fixative used can impact lipid preservation and accessibility. Formalin-based fixatives are common.[2]
-
Temperature and Incubation Time: These parameters can influence the rate of staining and differentiation.[10][11]
Q5: When should I choose this compound over other lipid stains like Oil Red O or Nile Red?
A5: The choice of stain depends on the specific experimental needs:
-
This compound (Sudan Black B) is highly sensitive and provides a strong, dark stain, making it excellent for brightfield microscopy and for detecting a broad range of lipids.[2][6] It is also effective for quenching autofluorescence from lipofuscin.[2][12]
-
Oil Red O is another common lysochrome that stains neutral lipids and cholesteryl esters red.[13][14] It is often used for quantifying lipid accumulation but can be prone to forming precipitates if not prepared correctly.[15]
-
Nile Red is a fluorescent stain that is highly specific for neutral lipids in a hydrophobic environment.[13][16] Its fluorescence is minimal in aqueous media, which significantly reduces background. This makes it ideal for fluorescence microscopy and quantitative analysis of intracellular lipid droplets.[16][17]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides targeted solutions to improve specificity for neutral lipids.
Problem 1: High Background Staining or Non-Specific Binding
-
Symptom: The entire sample, including non-lipid structures and the slide itself, appears dark, making it difficult to distinguish specific lipid droplets.
-
Logical Workflow: A systematic approach to diagnosing and resolving this issue is crucial.
Caption: Troubleshooting decision tree for high background staining.
-
Detailed Causes and Solutions:
| Possible Cause | Recommended Solution |
| Impure or Unstable Staining Solution | Always filter the staining solution immediately before use to remove any precipitate or insoluble components.[18] Prepare the solution fresh if possible. |
| Over-staining | Reduce the incubation time in the this compound solution. Optimal times can vary, so empirical testing is recommended.[11] |
| Inadequate Differentiation | The differentiation step is critical for removing non-specifically bound dye. Increase the time in the differentiation solvent (e.g., 70% ethanol or 85% propylene glycol) and check the sample microscopically to avoid over-differentiating.[8] |
| Hydrophobic Interactions | To minimize non-specific hydrophobic binding, ensure thorough washing after fixation and consider using a buffer containing a low concentration of a non-ionic surfactant during the wash steps.[19] |
| Carryover of Fixative | Ensure samples are rinsed thoroughly with distilled water after fixation and before dehydration steps, as residual fixative can interfere with staining. |
Problem 2: Poor Differentiation Between Neutral and Other Lipids
-
Symptom: Cell membranes (containing phospholipids) are heavily stained, making it difficult to resolve discrete neutral lipid droplets.
-
Causes and Solutions:
-
Incorrect Solvent System: The choice of solvent for the dye is paramount. Propylene glycol is often considered superior to ethanol for dissolving Sudan dyes because it prevents the staining of phospholipids, thereby increasing specificity for neutral lipids.[20]
-
Insufficient Differentiation: A proper differentiation step will preferentially remove the dye from less hydrophobic structures like membranes before removing it from the highly hydrophobic neutral lipid droplets. Experiment with slightly longer differentiation times.
-
Problem 3: Formation of Precipitate/Crystals on the Sample
-
Symptom: Dark, irregular dye crystals are visible on the tissue section, obscuring cellular details.
-
Causes and Solutions:
-
Unfiltered Staining Solution: This is the most common cause. Always filter the stain solution just before use.[18]
-
Solvent Evaporation: Keep staining dishes covered during incubation to prevent the solvent from evaporating, which can cause the dye to precipitate.
-
Dehydration Step: When using a propylene glycol-based stain, pre-treating the fixed and washed sample with 100% propylene glycol is a crucial step to prevent the precipitation of the dye from the solvent onto the aqueous tissue.[8]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Staining of Neutral Lipids in Frozen Sections
This protocol is adapted from established histological techniques using propylene glycol to enhance specificity for neutral lipids.[6][8]
-
Preparation:
-
Cut frozen sections (10-15 µm) using a cryostat and mount on glass slides.
-
Prepare a 0.7% (w/v) this compound solution in propylene glycol. Heat to 100°C with stirring to dissolve, and filter while hot. Cool before use.
-
-
Fixation:
-
Fix sections in 10% neutral buffered formalin for 10-15 minutes.
-
Rinse gently in distilled water.
-
-
Staining Procedure:
-
Immerse slides in 100% propylene glycol for 5 minutes. This step is critical to prevent dye precipitation.[8]
-
Transfer slides to the pre-heated (60°C) and filtered this compound solution for 10-15 minutes.
-
Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[8]
-
Rinse thoroughly in several changes of distilled water.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with Nuclear Fast Red for 3-5 minutes.
-
Rinse gently with distilled water.
-
Mount with an aqueous mounting medium. Do not use organic solvent-based mounting media , as they will dissolve the stain.[8]
-
-
Expected Results:
-
Neutral lipid droplets will be stained a distinct blue-black or black.
-
Nuclei (if counterstained) will be red.
-
Background should be clear.
-
Section 4: Quantitative Data Summary
Direct quantitative comparisons of this compound specificity under different protocols are not abundant in the literature. However, a comparative summary of the properties of common lipid stains can help researchers select the appropriate tool.
| Feature | This compound (Sudan Black B) | Oil Red O | Nile Red | BODIPY 493/503 |
| Staining Color | Blue-Black[6] | Orange-Red[13] | Yellow-Gold (Neutral Lipids)[16] | Green[17] |
| Principle | Lysochrome (Solubility)[6] | Lysochrome (Solubility)[14] | Fluorochrome (Solvatochromism)[16] | Fluorochrome |
| Specificity | General lipids; can stain phospholipids[6] | Neutral lipids, cholesteryl esters[13] | High for neutral lipids[16] | High for neutral lipids[] |
| Primary Use | Brightfield microscopy, lipofuscin quenching[2][12] | Brightfield microscopy, lipid quantification[13] | Fluorescence microscopy, flow cytometry[13] | Fluorescence microscopy |
| Key Advantage | High sensitivity, strong stain[2] | Well-established for quantification | High specificity, low background[16] | Bright, photostable signal[17] |
| Key Limitation | Can lack specificity for neutral lipids | Prone to precipitation[15] | Photobleaching can occur | Signal overlap with GFP[17] |
Section 5: Visual Guides
Caption: Optimized experimental workflow for this compound staining.
Caption: Key factors influencing this compound staining specificity.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 5. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Main factors affecting dyeing process with solvent dyes [xcwydyes.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 15. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
How to properly fix tissues before Sudan Black B staining
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the proper fixation and staining of tissues with Sudan Black B (SBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Sudan Black B staining? Sudan Black B (SBB) is a lipophilic (fat-soluble) dye used in histology and cytochemistry to visualize a wide range of lipids, including neutral fats, phospholipids, and sterols, which appear as blue-black granules.[1][2][3] It is also widely used to identify lipofuscin, an aggregate of oxidized proteins and lipids that serves as a biomarker for cellular senescence and aging.[2][4][5]
Q2: Which tissue preparation method is best for SBB lipid staining? For the demonstration of most lipids, particularly neutral fats, frozen sections are highly recommended.[6] This is because the dehydration and clearing steps involved in paraffin (B1166041) wax embedding use organic solvents that dissolve lipids, leading to weak or false-negative results. Snap-frozen tissue is the ideal specimen for this purpose.[6]
Q3: Can SBB be used on paraffin-embedded sections? Yes, but with limitations. While most neutral fats are lost during paraffin processing, lipids that are bound to other molecules, such as lipoproteins, myelin, and lipofuscin, can be preserved and stained.[7] A more common and effective use of SBB in paraffin-embedded tissues is to quench endogenous autofluorescence, which can interfere with immunofluorescence signals, thereby improving the signal-to-noise ratio.[4][8][9]
Q4: What is the staining principle of Sudan Black B? The staining mechanism is primarily a physical process based on the dye's differential solubility. SBB is more soluble in the lipids within the tissue than in its solvent carrier (e.g., propylene (B89431) glycol or 70% ethanol). When a section is immersed in the SBB solution, the dye partitions from the solvent into the cellular lipids, coloring them blue-black.[2][3][6]
Q5: Why is an aqueous mounting medium required? An aqueous mounting medium, such as glycerin jelly, is essential because the organic solvents present in synthetic resin-based mounting media would dissolve the dye-lipid complex, causing the stain to be lost.[6]
Troubleshooting Guide
Issue 1: Weak or No Staining of Lipids
| Possible Cause | Recommended Solution |
| Lipid Extraction During Processing | For reliable lipid demonstration, especially of neutral fats, it is highly recommended to use frozen sections, as this method avoids the use of lipid-dissolving solvents. If paraffin embedding is necessary, consider specialized fixation methods designed to preserve lipids, such as those using osmium tetroxide. |
| Inadequate Staining Time | The duration of staining may be insufficient for the dye to partition effectively into the lipids. Extend the incubation time in the Sudan Black B solution. Some protocols suggest a minimum of 2 hours or even overnight for optimal staining.[6] Pre-heating the SBB solution to 60°C can also decrease the required staining time.[10] |
| Staining Solution is Old or Depleted | The SBB solution may lose efficacy over time or through repeated use. Always use a freshly prepared and filtered SBB solution to ensure its potency.[4] |
| Improper Fixation | The chosen fixation method may not be suitable for lipid preservation. The best fixatives are neutral buffered formalin or formal-calcium.[6] Ensure fixation time is adequate but not excessive. |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| SBB Precipitate on Tissue | The staining solution may contain undissolved dye particles. Always filter the SBB solution immediately before use, even if it has been previously filtered.[4] A double filtration method (e.g., through filter paper followed by a fritted glass filter) is recommended during preparation.[1][7] |
| Non-Specific Binding of SBB | SBB is not entirely specific for lipids and can bind to other cellular components, leading to background staining. Ensure the differentiation step (e.g., with 85% propylene glycol or 70% ethanol) is performed correctly to remove excess, unbound dye.[6][11] Adjusting the differentiation time may be necessary. |
| Residual Paraffin Wax (Paraffin Sections) | Incomplete deparaffinization can prevent the staining solution from penetrating the tissue properly and cause uneven background. Ensure complete dewaxing by using fresh xylene or a suitable substitute and allowing for sufficient incubation time. |
Issue 3: Autofluorescence Interferes with Analysis (Immunofluorescence)
| Possible Cause | Recommended Solution |
| Endogenous Autofluorescence | Tissues, especially from aged subjects, can exhibit strong autofluorescence from sources like lipofuscin, collagen, and red blood cells, which can mask specific fluorescent signals.[4][12] |
| Fixative-Induced Autofluorescence | Aldehyde fixatives like formalin can induce autofluorescence in tissues.[13] |
| Solution: SBB Quenching | Treat sections with a 0.1% to 0.3% solution of SBB in 70% ethanol (B145695) for 10-20 minutes at room temperature after secondary antibody incubation and final washes.[8] This treatment can significantly reduce autofluorescence by absorbing light over a wide range of wavelengths. Briefly rinse with 70% ethanol to remove excess SBB before mounting. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from established protocols for SBB staining, providing a basis for comparison and optimization.
| Parameter | Protocol for Frozen Sections (Propylene Glycol) | Protocol for Frozen Sections (Ethanol) | Protocol for Autofluorescence Quenching |
| Tissue Section Thickness | 10 - 16 µm[6] | 8 - 10 µm[10] | N/A |
| Fixative | Baker's Fixative or 10% Buffered Formalin[6][10] | 4% Paraformaldehyde[4] | N/A (Applied after primary staining) |
| Fixation Time | 1 - 10 minutes[10][14] | 15 minutes[4] | N/A |
| SBB Concentration | 0.7 g in 100 mL propylene glycol[1][14] | Saturated solution in 70% ethanol[15] | 0.1% - 0.3% in 70% ethanol[8] |
| Staining Temperature | Room temperature or 60°C[10][14] | Room Temperature[4] | Room Temperature |
| Staining Time | 6 minutes to overnight[6][14] | 5 - 30 minutes[4] | 10 - 20 minutes |
| Differentiation Solution | 85% Propylene Glycol[6][14] | 70% Ethanol[4] | 70% Ethanol (brief rinse) |
| Differentiation Time | 3 minutes[6][14] | A few brief washes[4] | Brief rinse |
Experimental Protocols
Protocol 1: Preparation of Sudan Black B Staining Solution (Propylene Glycol Method)
-
Add 0.7 g of Sudan Black B powder to 100 mL of 100% propylene glycol.[1]
-
Heat the solution to 100-110°C while stirring continuously to dissolve the dye. Caution: Do not exceed 110°C.[6]
-
Filter the hot solution through coarse filter paper (e.g., Whatman No. 2) using a vacuum funnel.[1][6]
-
Allow the solution to cool to room temperature.
-
Filter the solution a second time through a fritted glass filter of medium porosity with vacuum.[1][6]
-
The solution is stable and can be stored at room temperature or at 60°C.[6][14]
Protocol 2: Staining of Lipids in Frozen Sections
-
Sectioning: Cut frozen sections at 10-16 µm in a cryostat and attach to coverslips or adhesive slides.[6]
-
Fixation: Fix the sections in Baker's Fixative or 10% neutral buffered formalin for 5-10 minutes.[6][14]
-
Washing: Wash with three exchanges of deionized water.[6]
-
Dehydration: Place sections in 100% propylene glycol for 5 minutes to dehydrate.[6]
-
Staining: Decant the propylene glycol and add the filtered Sudan Black B staining solution. Incubate for a minimum of 2 hours at room temperature. For a faster stain, pre-heat the SBB solution to 60°C and stain for 6-10 minutes.[6][10][14] Overnight staining is also acceptable and often preferred.[6]
-
Differentiation: Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[6][14]
-
Washing: Rinse thoroughly with several changes of deionized water.[6]
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 3-5 minutes to visualize nuclei.[10][14]
-
Final Wash: Gently wash with tap water followed by a final rinse in deionized water.[10]
-
Mounting: Gently mount the coverslip onto a labeled glass slide using an aqueous mounting medium (e.g., glycerin jelly). Avoid pressing out air bubbles, as this can displace the stained lipids.[6]
Visual Workflow
Caption: Experimental workflow for fixing and staining frozen tissue sections with Sudan Black B.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
- 8. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Immunostaining of Enamel Matrix: Application of Sudan Black B and Minimization of False Positives from Normal Sera and IgGs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newcomersupply.com [newcomersupply.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biognost.com [biognost.com]
- 15. community.alliancegenome.org [community.alliancegenome.org]
Troubleshooting poor contrast in Solvent Black 5 stained slides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor contrast in Solvent Black 5 stained slides.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in a laboratory setting?
This compound, also known as Nigrosine (spirit soluble), is a synthetic black dye.[1][2] It is soluble in organic solvents like ethanol (B145695).[3][4] In histology and cytology, it is primarily used for staining lipids in tissue sections and cell preparations.[5] Its strong black color can provide excellent contrast for visualizing lipid droplets and other lipid-rich structures.
Q2: My this compound staining is very weak, and I can barely see any contrast. What are the potential causes?
Poor contrast in this compound staining can stem from several factors throughout the staining procedure. The most common causes include:
-
Inadequate Staining Time: The incubation time in the this compound solution may be too short for the dye to sufficiently penetrate and stain the lipid structures.
-
Suboptimal Dye Concentration: The concentration of the this compound solution may be too low, resulting in weak staining.
-
Poor Fixation: Improper or prolonged fixation can alter the cellular structures and hinder the dye's ability to bind to the target lipids.
-
Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax can prevent the stain from reaching the tissue, leading to weak or patchy staining.[6][7]
-
Excessive Differentiation: The differentiation step, if too long or too harsh, can remove too much of the stain from the lipid structures.
-
Exhausted or Improperly Prepared Staining Solution: An old, depleted, or incorrectly prepared staining solution will have reduced effectiveness.
Q3: How can I improve the contrast of my this compound stained slides?
To enhance the staining contrast, consider the following optimization steps:
-
Increase Incubation Time: Try extending the time the slides are in the this compound solution.
-
Optimize Dye Concentration: Prepare a fresh staining solution and consider increasing the dye concentration. It is crucial to filter the staining solution before use to remove any dye aggregates.[6]
-
Review Fixation Protocol: Ensure that the fixation method and duration are appropriate for the tissue type and the lipids you intend to stain.
-
Ensure Complete Deparaffinization: Use fresh xylene and alcohols for deparaffinization and ensure sufficient incubation times.[6]
-
Control Differentiation: Carefully monitor the differentiation step under a microscope to avoid over-differentiating the slides.
-
Use Fresh Reagents: Always use freshly prepared solutions for the best results.
Q4: Can I use this compound on both frozen and paraffin-embedded tissues?
Yes, this compound is a versatile dye that can be used on both frozen and paraffin-embedded tissue sections. However, the pre-staining procedures for each will differ significantly.
Troubleshooting Guide for Poor Contrast
This guide provides a systematic approach to identifying and resolving issues related to poor contrast in this compound staining.
Table of Potential Issues and Solutions
| Observation | Potential Cause | Recommended Solution |
| Overall weak staining | Insufficient staining time | Increase incubation time in the this compound solution in increments (e.g., 10-15 minutes). |
| Low dye concentration | Prepare a fresh, filtered staining solution with a slightly higher concentration of this compound. | |
| Exhausted staining solution | Always use a freshly prepared staining solution for each batch of slides. | |
| Poor fixation | Review and optimize the fixation protocol for your specific tissue type. | |
| Patchy or uneven staining | Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient changes.[6] |
| Air bubbles trapped on the slide | Carefully apply the staining solution to avoid trapping air bubbles on the tissue section.[6] | |
| Uneven reagent application | Ensure the entire tissue section is evenly covered with all reagents during the staining process.[6] | |
| Weak staining with high background | Excessive differentiation | Reduce the time in the differentiating solution and monitor the process microscopically. |
| Inadequate rinsing | Ensure thorough rinsing after the staining step to remove excess dye. |
Experimental Protocols
Adapted Staining Protocol for this compound (for Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a 0.7% (w/v) stock solution of this compound in 95% ethanol. Ensure the dye is fully dissolved.
-
Create a working solution by diluting the stock solution with 70% ethanol. A final concentration of 0.1% to 0.5% is a good starting point for optimization.
-
Crucially, filter the working solution before use.
-
Immerse slides in the filtered this compound working solution for 10-30 minutes. Staining time will require optimization.
-
-
Differentiation:
-
Briefly dip the slides in 70% ethanol to remove excess stain. This step is critical and may require optimization from a few seconds to a minute.
-
Check the differentiation under a microscope. Lipid structures should appear black against a clear background.
-
-
Washing:
-
Wash thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
If desired, counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Visual Troubleshooting Guides
Caption: A logical workflow for diagnosing and resolving poor contrast issues.
Caption: Potential causes of poor staining contrast with this compound.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. 11099-03-9 CAS | NIGROSINE ALCOHOL SOLUBLE | Biological Stains and Dyes | Article No. 04906 [lobachemie.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
Effect of different fixatives on Sudan Black B staining quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of different fixatives on Sudan Black B (SBB) staining quality. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during Sudan Black B staining, with a focus on problems related to fixation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | Lipid Extraction During Fixation/Processing: Alcohol-based fixatives or the dehydration steps in paraffin (B1166041) embedding can dissolve lipids.[1] | For optimal lipid preservation, use frozen sections.[2] If paraffin embedding is necessary, consider specialized fixatives designed to preserve lipids.[1] For frozen sections, neutral buffered formalin or formal-calcium are recommended.[2] |
| Inappropriate Fixative Choice: Some fixatives may not adequately preserve lipid integrity for SBB staining. | For semithin sections, prefixation with paraformaldehyde has been shown to yield good results.[3] | |
| Under-fixation: Insufficient fixation time can lead to poor tissue morphology and loss of cellular components. | Ensure the fixative has enough time to penetrate the tissue fully. For larger specimens, consider increasing fixation time or cutting the tissue into smaller pieces. | |
| High Background Staining | Non-Specific Binding of SBB: SBB is not entirely specific to lipids and can bind to other cellular components.[1] | Use the lowest effective concentration of SBB. Include a differentiation step with 70-85% ethanol (B145695) or propylene (B89431) glycol to remove excess dye.[1] |
| Fixative-Induced Autofluorescence: Aldehyde fixatives like formalin can induce autofluorescence, which might be mistaken for background staining. | While SBB is often used to quench autofluorescence, if the background is problematic, consider optimizing the fixation protocol or trying a different fixative.[1][4] | |
| Precipitation of Stain: The SBB solution may contain precipitates that deposit on the tissue. | Always filter the SBB staining solution immediately before use.[1] | |
| Staining Artifacts (e.g., crystalline deposits, uneven staining) | Formalin Pigments: Unbuffered formalin can produce formic acid, which reacts with hemoglobin to form a black/brown artifact. | Use 10% neutral buffered formalin (NBF) to prevent the formation of formalin-heme pigment.[5] |
| Fixative Incompatibility: Mixing incompatible fixatives or not properly neutralizing acidic fixatives can lead to unusual color changes in the tissue. | Ensure compatibility between fixatives and use appropriate buffer solutions to neutralize acidic fixatives if switching between them. | |
| Shrinkage or Swelling of Cells: The osmolality of the fixative solution can cause morphological artifacts. Hypertonic solutions cause shrinkage, while hypotonic solutions can lead to swelling. | Use an isotonic fixative solution to better preserve cellular morphology. | |
| Loss of Spatial Distribution of Lipids | Inadequate Fixation: Without proper fixation, lipids can be displaced or lost during the staining procedure, especially when using solvents like ethanol in the staining solution. | Fixation is crucial for maintaining the localization of lipids. Osmium tetroxide has been shown to be effective in preserving the spatial distribution of lipids for subsequent analysis.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Which type of sample is best for Sudan Black B staining of lipids: frozen or paraffin-embedded?
For the most reliable demonstration of lipids, especially neutral fats, frozen sections are highly recommended.[2] The process of paraffin embedding involves dehydration and clearing steps with organic solvents that can extract a significant amount of lipids from the tissue.[1]
Q2: What is the recommended fixative for Sudan Black B staining on frozen sections?
The best fixatives for demonstrating the presence or absence of lipids on frozen sections are neutral buffered formalin or formal-calcium.[2]
Q3: Can I use paraformaldehyde (PFA) to fix my samples for SBB staining?
Yes, paraformaldehyde is a suitable fixative. For staining lipids on semithin sections, the best results have been observed after prefixation with paraformaldehyde.[3] It's important to note that 4% PFA is roughly equivalent to 10% formalin.[8][9] When preparing PFA from powder, ensure it is fully depolymerized into formaldehyde (B43269).[10]
Q4: What is the difference between formalin and paraformaldehyde?
Formalin is a saturated solution of formaldehyde gas in water (typically 37-40%), and it often contains methanol (B129727) as a stabilizer to prevent polymerization.[8][10] Paraformaldehyde is the polymerized form of formaldehyde. A fresh PFA solution is often preferred for applications where the presence of methanol could interfere with the experiment, as it is prepared from the powdered polymer without methanol.[10]
Q5: How does alcohol fixation affect Sudan Black B staining?
Alcohol-based fixatives work by precipitating proteins and dehydrating the tissue. While they can be excellent for preserving antigenicity for immunohistochemistry, they are generally not ideal for lipid staining with SBB because they can dissolve and extract lipids from the tissue.[5]
Q6: My SBB staining solution has particles in it. Can I still use it?
No, it is crucial to filter the Sudan Black B solution immediately before use to remove any undissolved particles or precipitates.[1] These particles can deposit on the tissue section and cause artifacts that may be misinterpreted as positive staining.
Q7: Can Sudan Black B be used for applications other than lipid staining?
Yes, SBB is widely used to quench autofluorescence in tissues, which can interfere with immunofluorescence signals.[4] It is effective at reducing the natural fluorescence of components like lipofuscin, collagen, and elastin.[1]
Experimental Protocols
Protocol 1: Sudan Black B Staining of Frozen Sections
This protocol is a standard method for staining lipids in frozen tissue sections.
Materials:
-
Frozen tissue sections (10-16 µm)
-
10% Neutral Buffered Formalin or Formal-Calcium fixative
-
Propylene glycol
-
Sudan Black B staining solution (0.7% in propylene glycol)
-
85% Propylene glycol
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Fixation: Fix frozen sections in 10% neutral buffered formalin or formal-calcium for 5-10 minutes.[2]
-
Washing: Rinse gently with distilled water.
-
Dehydration: Place slides in 100% propylene glycol for 5 minutes to remove water.[2]
-
Staining: Immerse slides in the Sudan Black B staining solution for a minimum of 2 hours. Overnight staining is also acceptable.[2]
-
Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess stain.[2]
-
Washing: Rinse thoroughly with distilled water.[2]
-
Mounting: Mount the coverslip with an aqueous mounting medium.[2]
Protocol 2: Sudan Black B Staining for Paraffin-Embedded Sections (Autofluorescence Quenching)
This protocol is optimized for using SBB to reduce autofluorescence in paraffin-embedded sections for immunofluorescence.
Materials:
-
Deparaffinized and rehydrated tissue sections
-
0.1% - 0.3% Sudan Black B in 70% ethanol
-
70% ethanol
-
Wash buffer (e.g., PBS or TBS)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow standard laboratory procedures to deparaffinize and rehydrate the tissue sections.
-
Immunofluorescence Staining: Complete your standard immunofluorescence protocol up to the final post-secondary antibody wash.
-
SBB Incubation: Prepare a 0.1% to 0.3% solution of Sudan Black B in 70% ethanol and filter it immediately before use.[1] Incubate the sections in the SBB solution for 10-20 minutes at room temperature.[1]
-
Washes: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by a thorough wash with your standard wash buffer.[1]
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain like DAPI. Mount the coverslip using an aqueous mounting medium.[1]
Visual Guides
Caption: Workflow for selecting a fixative for Sudan Black B staining.
Caption: Troubleshooting guide for common SBB staining issues.
References
- 1. benchchem.com [benchchem.com]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. LIPID STAINING ON SEMITHIN SECTIONS WITH SUDAN BLACK B OR NILE BLUE SULPHATE. APPLICATION TO INTESTINAL FAT ABSORPTION [jstage.jst.go.jp]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC) Fixation (Formalin vs Alcohol) [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paraformaldehyde, Formadehyde and Formalin | Light Microscopy Core Facility [microscopy.duke.edu]
- 9. content.ilabsolutions.com [content.ilabsolutions.com]
- 10. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
Optimizing Solvent Black 5 concentration for different cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solvent Black 5 (also known as Sudan Black B) for cellular staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based assays?
This compound, or Sudan Black B (SBB), is a lipophilic (fat-soluble) diazo dye.[1] Its primary application is the staining of a wide range of lipids, including neutral fats, phospholipids, and sterols, which appear as blue-black or black granules.[2] It is widely used for:
-
Detection of intracellular lipids: Visualizing lipid droplets and other lipid-rich structures.
-
Identification of lipofuscin: Staining aggregates of oxidized proteins and lipids that serve as a biomarker for cellular senescence and aging.[1]
-
Hematology: Differentiating acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL) by staining granules in myeloblasts.[3][4]
-
Neuroscience: Visualizing myelin sheaths in nervous tissue.
-
Autofluorescence Quenching: Reducing background fluorescence from endogenous sources like lipofuscin.
Q2: How does the staining mechanism of this compound work?
The staining mechanism is primarily a physical process based on the dye's differential solubility.[5] SBB is more soluble in the lipids within a cell than in its solvent (typically ethanol (B145695) or propylene (B89431) glycol). When a sample is incubated with the SBB solution, the dye partitions from the solvent into the lipid-rich structures, leading to their distinct black coloration.[5][6]
Q3: Can this compound be used with immunofluorescence?
Yes, SBB can be used in conjunction with immunofluorescence. It is particularly useful for quenching the autofluorescence of lipofuscin, which can interfere with the detection of specific fluorescent signals. However, it's important to note that SBB itself can introduce some background fluorescence in the far-red channels.
Q4: Should I use frozen or paraffin-embedded sections for lipid staining with this compound?
For the most reliable demonstration of lipids, especially neutral fats, frozen sections are highly recommended. The processing of paraffin-embedded sections involves solvents that can extract lipids from the tissue. However, some bound lipids may be preserved in paraffin (B1166041) sections, and SBB is often used in this context for quenching autofluorescence.
Q5: How should I prepare and store the this compound staining solution?
It is crucial to use a freshly prepared and filtered SBB solution for optimal results. Old or improperly prepared solutions can lead to the formation of precipitates and non-specific staining. For some applications, it is recommended to prepare the solution the night before and stir it overnight to ensure the dye is fully dissolved.
Data Presentation: Optimizing this compound Concentration
The optimal concentration of this compound can vary significantly depending on the cell type and the specific application (e.g., general lipid staining, lipofuscin detection, or autofluorescence quenching). The following table summarizes recommended concentration ranges for different cell types and applications based on established protocols.
| Cell Type/Tissue | Application | This compound Concentration | Solvent | Key Considerations |
| Cultured Human Primary Fibroblasts | Lipofuscin Staining (Senescence) | Saturated Solution (1.2g in 80mL) | 70% Ethanol | A saturated solution provides robust staining of lipofuscin granules. |
| Blood/Bone Marrow Smears | Myeloblast Granule Staining | Working solution from 0.3% (w/v) stock | Absolute Ethanol with Phenol Buffer | Used for the differential diagnosis of leukemias.[3][4] |
| Frozen Tissue Sections (General) | General Lipid Staining | 0.7% (w/v) | Propylene Glycol | Propylene glycol is used as the solvent to prevent the dissolution of lipids during staining.[6][7] |
| Adipose Tissue | Lipid Droplet Staining | 0.3% (w/v) | 70% Ethanol | Effective for visualizing the high lipid content in adipocytes.[8] |
| Neuronal Tissue (e.g., brain sections) | Autofluorescence Quenching | 0.1% (w/v) | 70% Ethanol | This concentration is effective at reducing lipofuscin-induced autofluorescence without significantly masking specific signals.[9][10][11] |
| Oleaginous Marine Yeasts | Lipid Droplet Screening | 0.3% (w/v) | 70% Ethanol | A modified protocol may be required for optimal stain penetration.[12] |
| General Cultured Cells | Autofluorescence Quenching | 0.1% - 0.3% (w/v) | 70% Ethanol | The optimal concentration should be determined empirically to balance quenching efficiency with potential background. |
Experimental Protocols
Protocol 1: Lipofuscin Staining in Cultured Cells for Senescence Detection
This protocol is optimized for detecting lipofuscin, a marker of cellular senescence, in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
70% Ethanol
-
Saturated this compound Solution: Dissolve 1.2 g of this compound powder in 80 mL of 70% ethanol. Stir overnight on a magnetic stirrer and filter before use.[13]
-
Distilled Water
-
(Optional) Nuclear counterstain (e.g., Nuclear Fast Red or DAPI)
Procedure:
-
Grow cells on a suitable substrate (e.g., coverslips, chamber slides, or multi-well plates).
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Incubate cells in 70% ethanol for 5 minutes.
-
Remove the ethanol and add the filtered, saturated this compound solution.
-
Incubate for 10-30 minutes at room temperature.
-
Remove the staining solution and wash the cells with 70% ethanol to remove excess stain.
-
Rinse with distilled water.
-
(Optional) Counterstain with a nuclear stain according to the manufacturer's protocol.
-
Mount with an aqueous mounting medium and visualize under a microscope.
Protocol 2: General Lipid Staining in Frozen Tissue Sections
This protocol is designed for the visualization of neutral fats and other lipids in frozen tissue sections.
Materials:
-
10% Formalin
-
Propylene Glycol
-
This compound Staining Solution: 0.7 g of this compound in 100 mL of propylene glycol. Heat gently to dissolve and filter.[6][7]
-
85% Propylene Glycol
-
Nuclear Fast Red Solution
-
Aqueous Mounting Medium
Procedure:
-
Cut frozen sections (10-16 µm) and mount them on slides.[5]
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Wash the slides in distilled water.
-
Dehydrate the sections by immersing them in two changes of 100% propylene glycol for 5 minutes each.[7]
-
Incubate the slides in the pre-warmed (if necessary) this compound staining solution for a minimum of 7 minutes (can be extended up to 2 hours or overnight for some tissues).[5][14]
-
Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.[5][7][14]
-
Rinse the slides thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 3-5 minutes.
-
Wash with distilled water.
-
Mount with an aqueous mounting medium.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Lipid Extraction: Lipids may have been dissolved during sample processing (especially with paraffin-embedded tissues).2. Insufficient Staining Time/Concentration: The dye may not have had enough time or concentration to effectively partition into the lipids.3. Old/Depleted Staining Solution: The dye in the solution may have degraded or precipitated out. | 1. For lipid staining, prioritize the use of frozen sections over paraffin-embedded sections.2. Increase the incubation time in the this compound solution. You can also try a higher concentration of the dye.3. Always use a freshly prepared and filtered staining solution. |
| High Background/Non-Specific Staining | 1. Dye Precipitation: Undissolved dye particles can settle on the sample, causing non-specific background.2. Overstaining: Excessive incubation time or too high a concentration of the dye.3. Inadequate Differentiation: Insufficient removal of excess dye after staining. | 1. Ensure the this compound solution is thoroughly dissolved and filtered immediately before use.2. Reduce the staining time and/or the concentration of the this compound solution.3. Ensure the differentiation step (e.g., washing with 70% ethanol or 85% propylene glycol) is performed adequately to remove non-specifically bound dye. |
| Presence of Precipitate on the Sample | 1. Unfiltered Staining Solution: The solution may contain undissolved dye particles.2. Old Staining Solution: The dye may have precipitated out of the solution over time. | 1. Always filter the this compound solution immediately before applying it to your samples.2. Prepare the staining solution fresh for each experiment. |
| Autofluorescence in Far-Red Channel (when used with IF) | 1. Inherent Fluorescence of SBB: this compound itself can exhibit some fluorescence in the far-red spectrum. | 1. Be mindful of the filter sets used for fluorescence microscopy. If possible, avoid imaging in channels where SBB is known to fluoresce. |
Visualizations
Caption: A flowchart of the experimental workflow for detecting cellular senescence via lipofuscin staining with this compound.
Caption: A decision tree outlining common issues and solutions for this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. laboratorytests.org [laboratorytests.org]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 14. VitroView™ Sudan Black B Lipid Stain Kit - VitroVivo Biotech [vitrovivo.com]
Validation & Comparative
A Head-to-Head Battle of Lipophilic Dyes: Sudan Black B vs. Oil Red O for Quantitative Lipid Analysis
For researchers, scientists, and drug development professionals delving into the intricacies of lipid metabolism, the accurate quantification of cellular and tissue lipids is paramount. Two heavyweights in the world of lipid staining, Sudan Black B (SBB) and Oil Red O (ORO), have long been the go-to lysochrome dyes for this purpose. This guide provides an objective, data-driven comparison of their performance in quantitative lipid analysis, supported by experimental protocols and a clear visualization of the analytical workflow.
At their core, both Sudan Black B and Oil Red O are fat-soluble dyes that operate on the principle of differential solubility. They are more soluble in lipids than in their solvent, causing them to partition into and accumulate in intracellular lipid droplets, rendering them visible for analysis. While both are effective, their staining characteristics, specificity, and suitability for various quantitative applications differ significantly.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for Sudan Black B and Oil Red O based on available experimental data.
| Feature | Sudan Black B | Oil Red O |
| Lipid Specificity | Stains a wide variety of lipids including neutral triglycerides, phospholipids, and sterols.[1][2][3] | Primarily stains neutral triglycerides and cholesterol esters.[4][5][6] |
| Absorbance Maximum (λmax) | ~600 nm[7][8] | ~515-518 nm[4][9] |
| Appearance of Stained Lipids | Blue-black to black[2] | Deep red[4] |
| Sensitivity | Reported to have higher sensitivity in some studies, detecting a 3.2-fold increase in lipid content in obese subjects compared to controls.[10] | Showed a 2.8-fold increase in the same study, indicating high sensitivity but slightly less than SBB under those conditions.[10] |
| Staining Time | Can range from 20 seconds to 1 hour depending on the protocol.[11][12] | Typically 30 minutes.[13] |
| Common Solvents | 70% ethanol, ethylene (B1197577) glycol, propylene (B89431) glycol.[10][11][14] | Isopropanol (B130326) (typically 60%), propylene glycol.[5][13] |
Delving Deeper: A Comparative Analysis
Sudan Black B's broader specificity for a range of lipids can be an advantage when a total lipid profile is of interest.[1] Its high sensitivity makes it particularly useful for detecting subtle changes in lipid content.[10] However, this lack of specificity can be a drawback if the focus is solely on neutral lipids, as it may lead to the overestimation of neutral fat by co-staining other lipid species.
Oil Red O, in contrast, is the more specific choice for the quantification of neutral lipids, such as triglycerides and cholesterol esters.[4][5] This specificity makes it a reliable tool in studies focused on conditions like steatosis and adipogenesis, where the accumulation of neutral fat is a key indicator.[15] While highly sensitive, some studies suggest it may be slightly less sensitive than Sudan Black B in detecting overall lipid accumulation.[10]
Visualizing the Workflow: Quantitative Lipid Staining
The following diagram illustrates the general experimental workflow for quantitative lipid analysis using either Sudan Black B or Oil Red O.
Experimental Protocols
Below are detailed methodologies for quantitative lipid analysis using Sudan Black B and Oil Red O.
Sudan Black B Staining for Quantitative Analysis (Adapted from Sudan Black Lipid Blot - SBLB)
This protocol is a rapid method for quantifying total lipids from a lipid extract.[11][16]
Reagents:
-
Methanol
-
Sudan Black B (SBB) powder
-
Ethylene glycol
-
Lipid standard (for standard curve)
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a 2:1 (v/v) chloroform:methanol solution (Folch method).
-
Sample Application: On a clean glass microscope slide pre-heated to 40°C in a fume hood, spot 1 µL of your lipid extract and a series of lipid standards of known concentrations. Allow the chloroform to evaporate completely.
-
Staining Solution Preparation: Prepare a 1% (w/v) SBB staining solution by dissolving SBB powder in ethylene glycol.
-
Staining: Immerse the slide in the SBB staining solution for 20 seconds.
-
Washing: Briefly wash the slide under running water to remove excess dye.
-
Drying and Imaging: Allow the slide to air dry completely. Digitize the slide using a scanner or camera.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the integrated density of the spots. Create a standard curve from the lipid standards and determine the lipid concentration in your samples.
Oil Red O Staining for Quantitative Analysis in Cultured Cells
This protocol is optimized for the quantitative assessment of lipid accumulation in cultured adipocytes.[13]
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O powder
-
100% Isopropanol
-
Distilled water
Procedure:
-
Cell Culture and Fixation: Culture cells in a multi-well plate. After treatment, remove the culture medium, wash with PBS, and fix the cells with 10% formalin for at least 1 hour.
-
Oil Red O Stock Solution: Prepare a 0.5% (w/v) stock solution of Oil Red O in 100% isopropanol.
-
Oil Red O Working Solution: Prepare a fresh working solution by diluting the stock solution with distilled water in a 3:2 ratio (e.g., 6 ml of stock solution + 4 ml of water). Allow the solution to sit for 10 minutes and then filter it.
-
Staining: Remove the formalin and wash the cells with distilled water. Add the Oil Red O working solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells thoroughly with distilled water.
-
Dye Elution: Add 100% isopropanol to each well to elute the stain from the cells. Incubate for 10 minutes on an orbital shaker.
-
Quantification: Transfer the isopropanol-dye mixture to a new plate and measure the absorbance at approximately 518 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid.
Conclusion: Making the Right Choice
The choice between Sudan Black B and Oil Red O for quantitative lipid analysis ultimately depends on the specific research question. For a broad-spectrum, highly sensitive assessment of total lipid content, Sudan Black B is a powerful tool. For studies requiring specific quantification of neutral lipids, particularly in the context of metabolic diseases, Oil Red O offers greater specificity and reliable results. By understanding the distinct characteristics of each dye and employing optimized protocols, researchers can confidently and accurately quantify lipid accumulation, paving the way for new discoveries in health and disease.
References
- 1. Sudan Black B stain Clinisciences [clinisciences.com]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Oil Red O - Wikipedia [en.wikipedia.org]
- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 6. biocompare.com [biocompare.com]
- 7. Absorption [Sudan Black B] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Absorption [Oil Red O] | AAT Bioquest [aatbio.com]
- 10. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. laboratorytests.org [laboratorytests.org]
- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 16. biorxiv.org [biorxiv.org]
Comparative study of Solvent Black 5 and Nile Red for lipid droplet imaging
For researchers, scientists, and drug development professionals navigating the crucial choice of lipid droplet stains, this guide offers a comprehensive comparison of Solvent Black 5 and Nile Red. While both are lipophilic dyes, their mechanisms and applications differ significantly, catering to distinct imaging needs.
Nile Red is a well-established fluorescent probe renowned for its sensitivity and specificity in visualizing intracellular lipid droplets. In contrast, this compound is primarily an industrial dye with limited, albeit emerging, applications in biological chromogenic staining. This guide provides a data-driven comparison to inform the selection of the optimal stain for your research needs.
Performance at a Glance: Key Quantitative Data
The selection of an appropriate lipid droplet stain hinges on its photophysical properties, specificity, and impact on cell viability. The following table summarizes the key performance characteristics of this compound and Nile Red.
| Property | This compound | Nile Red |
| C.I. Name | This compound | - |
| CAS Number | 11099-03-9[1][2][3] | 7385-67-3 |
| Molecular Formula | Mixture of azine-class compounds | C₂₀H₁₈N₂O₂ |
| Appearance | Blue-black powder[1][2][3] | Red powder |
| Principle of Staining | Lysochromic (fat-soluble)[4][5] | Solvatochromic fluorescence[6] |
| Imaging Modality | Bright-field microscopy (Chromogenic)[4] | Fluorescence microscopy[6] |
| Fluorescence | Not reported for biological imaging[4][7] | Strongly fluorescent in hydrophobic environments[6][7] |
| Excitation Max. | Not Applicable | ~552 nm (in methanol)[7] |
| Emission Max. | Not Applicable | ~636 nm (in methanol)[7] |
| Quantum Yield | Not Applicable | High in non-polar environments (e.g., 0.7 in dioxane)[8][9] |
| Photostability | Data not available for microscopy applications | Prone to photobleaching with extended observation[10] |
| Cytotoxicity | Data not available for cell culture | Generally low cytotoxicity[6] |
Staining Mechanism and Specificity
The fundamental difference between this compound and Nile Red lies in their staining mechanisms, which dictates their application in lipid droplet imaging.
This compound operates on a lysochromic principle, meaning it is a fat-soluble dye that physically partitions into and accumulates in lipid-rich structures.[4][5] When a saturated solution of this compound is applied to cells, it preferentially dissolves in the neutral lipids within lipid droplets, rendering them visible as black or dark blue deposits under a bright-field microscope.[4] Its specificity is based on its higher solubility in lipids compared to the solvent it is applied in.
Nile Red , on the other hand, is a solvatochromic fluorescent dye.[6] Its fluorescence is highly dependent on the polarity of its environment. In aqueous or polar environments, it exhibits minimal fluorescence. However, upon entering the non-polar, hydrophobic core of a lipid droplet, its quantum yield dramatically increases, and it emits a strong red fluorescence.[11] This environment-sensitive fluorescence provides high contrast and specificity for lipid droplets.[6][12]
Logical Workflow for Selecting a Lipid Stain
The decision to use this compound or Nile Red should be guided by the specific requirements of the experiment, as illustrated in the following workflow.
Experimental Protocols
Detailed methodologies for the application of this compound and Nile Red are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
This compound Staining Protocol for Adherent Cells (Chromogenic)
This protocol is adapted from standard methods for Sudan Black B staining and is intended for the visualization of lipid droplets in fixed adherent cells.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining Solution Preparation:
-
Prepare a saturated solution of this compound in 70% ethanol by adding an excess of the dye powder to the solvent and stirring for 1-2 hours.
-
Filter the solution through a 0.2 µm syringe filter immediately before use.
-
-
Staining:
-
Immerse the coverslips in the filtered this compound staining solution for 10-20 minutes at room temperature.
-
-
Differentiation and Washing:
-
Briefly rinse the coverslips in 70% ethanol to remove excess stain.
-
Wash the coverslips thoroughly with distilled water.
-
-
Counterstaining (Optional):
-
Counterstain the nuclei with Nuclear Fast Red according to the manufacturer's instructions.
-
Wash with distilled water.
-
-
Mounting and Observation:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Observe the stained cells under a bright-field microscope. Lipid droplets will appear as black or dark blue intracellular inclusions.
-
Nile Red Staining Protocol for Live Cells (Fluorescent)
This protocol provides a general guideline for staining lipid droplets in live cells using Nile Red.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO or acetone)
-
Cell culture medium or PBS
-
Live cells in a suitable imaging dish or plate
-
Fluorescence microscope with appropriate filters (e.g., TRITC/Cy3 channel)
Procedure:
-
Preparation of Staining Solution:
-
Dilute the Nile Red stock solution in cell culture medium or PBS to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Preparation:
-
Remove the existing culture medium from the live cells.
-
-
Staining:
-
Add the pre-warmed Nile Red staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope. Lipid droplets will appear as bright red fluorescent puncta. For better selectivity, yellow-gold fluorescence can be observed with excitation around 450-500 nm and emission above 528 nm.
-
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [fr.colourdyes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. omlc.org [omlc.org]
- 9. PhotochemCAD | Nile Red [photochemcad.com]
- 10. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Behavior of Nile Red in Organic and Aqueous Media Environments [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validating Myeloid Lineage in Leukemia: A Comparative Guide to Sudan Black B Staining
For researchers, scientists, and drug development professionals, the accurate determination of cell lineage is a critical step in the diagnosis and classification of leukemia. This guide provides a detailed comparison of Sudan Black B (SBB) staining with other common methodologies for validating myeloid lineage, supported by experimental data and protocols.
The differentiation between acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) is a crucial diagnostic branch point that dictates therapeutic strategies. Cytochemical stains have historically played a pivotal role in this process, with Sudan Black B (SBB) being a key tool for identifying myeloid precursors. This guide will objectively compare the performance of SBB with Myeloperoxidase (MPO) staining and the more contemporary method of multi-parameter flow cytometry.
Principle of Sudan Black B Staining
Sudan Black B is a non-fluorescent, fat-soluble dye that stains a variety of lipids, including neutral fats, phospholipids (B1166683), and sterols, within the cytoplasm of cells.[1][2] The principle of SBB staining lies in its higher solubility in cellular lipids than in its solvent.[1][3] When applied to a fixed blood or bone marrow smear, SBB partitions from its solvent and dissolves in the lipid-containing granules of myeloid and, to a lesser extent, monocytic cells.[3][4] This results in the formation of distinct black granular deposits within the cytoplasm of positive cells.[4] Myeloblasts, the earliest recognizable myeloid precursors, exhibit positive SBB staining, which intensifies as the cells mature into promyelocytes and neutrophils.[1][4] In contrast, lymphoblasts are typically negative for SBB, providing a clear visual distinction between the two major acute leukemia lineages.[1]
Comparative Performance of Myeloid Lineage Markers
The choice of diagnostic assay often depends on a balance of sensitivity, specificity, cost, and the available laboratory infrastructure. The following table summarizes the comparative performance of Sudan Black B, Myeloperoxidase, and Flow Cytometry for the identification of myeloid lineage in acute leukemia.
| Feature | Sudan Black B (SBB) | Myeloperoxidase (MPO) | Flow Cytometry (Immunophenotyping) |
| Principle | Stains phospholipids and lipoproteins in the membrane of primary and secondary granules.[3] | Detects the presence of myeloperoxidase enzyme in primary (azurophilic) granules.[4] | Uses fluorochrome-conjugated antibodies to detect specific cell surface and intracellular antigens (e.g., CD13, CD33, cytoplasmic MPO). |
| Sensitivity for AML | Moderate to High (60-97%)[5] | High (Generally >80% in many AML subtypes)[4] | Very High (>95% in many studies)[5] |
| Specificity for Myeloid Lineage | High (91-100%)[5] | Very High | Very High |
| Advantages | - Stable stain, can be used on older smears.[4]- Stains a broader range of granular components than MPO.[1]- Cost-effective and technically straightforward.[6] | - Highly specific for myeloid lineage.[7]- Auer rods are strongly positive.[4] | - High sensitivity and specificity.[5]- Provides multi-parameter data on cell populations.- Can detect aberrant antigen expression for minimal residual disease (MRD) monitoring.[8] |
| Disadvantages | - Rare cases of ALL can be SBB positive.[7]- Interpretation can be subjective. | - Less stable on aged smears compared to SBB.- Some AML subtypes (e.g., AML-M0, M5, M7) can be MPO negative.[2] | - Higher cost and requires specialized equipment and expertise.- 'Dry tap' bone marrow aspirations can be problematic.[9] |
| Typical Turnaround Time | Hours | Hours | Hours to 1 day |
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and reliable results. The following are representative protocols for each of the compared techniques.
Sudan Black B (SBB) Staining Protocol
This protocol is adapted from multiple sources for staining blood or bone marrow smears.[1][3]
Reagents:
-
Fixative: 40% formaldehyde (B43269) vapor or a formalin-ethanol mixture.
-
SBB Staining Solution (0.3% w/v): 0.3 g Sudan Black B powder dissolved in 100 ml of absolute ethanol (B145695).
-
Phenol (B47542) Buffer: 16 g crystalline phenol dissolved in 30 ml of absolute ethanol, added to 100 ml of distilled water containing 0.3 g of disodium (B8443419) phosphate (B84403) (Na₂HPO₄·12H₂O).
-
Working SBB Staining Solution: Mix 60 ml of the SBB stock solution with 40 ml of the phenol buffer. Filter before use.
-
Differentiating Solution: 70% ethanol.
-
Counterstain: May-Grünwald-Giemsa or Leishman stain.
Procedure:
-
Prepare thin smears of fresh anticoagulated whole blood or bone marrow aspirate on clean glass slides and allow them to air-dry completely.
-
Fix the smears in formalin vapor for 5-10 minutes.
-
Gently rinse the slides with distilled water for 5-10 minutes and allow them to air dry.
-
Immerse the fixed slides in the working Sudan Black B staining solution in a covered Coplin jar for 1 hour at room temperature.
-
Remove the slides and rinse with 70% ethanol for 30 seconds to remove excess stain. Repeat this step three times.
-
Thoroughly rinse the slides under running tap water and allow them to air dry.
-
Counterstain with May-Grünwald-Giemsa or Leishman stain according to standard procedures.
-
Examine the slides microscopically.
Interpretation:
-
Positive Reaction: Presence of black, granular deposits in the cytoplasm.
-
Myeloblasts: Fine or coarse black granules. Staining of 3% or more of blasts is a key criterion for AML diagnosis.[1]
-
Promyelocytes & Myelocytes: Strong, coarse black granular staining that intensifies with maturation.[1]
-
Neutrophils: Intense black staining of granules (positive control).[1]
-
Monocytes: Variable, from negative to weakly positive with fine, scattered granules.[4]
-
Lymphoblasts & Lymphocytes: Typically negative.[1]
Myeloperoxidase (MPO) Staining Protocol
This protocol outlines a common method for MPO cytochemical staining.[4]
Reagents:
-
Fixative: Buffered formalin-acetone or 10% formalin in absolute methanol.
-
Incubation Medium:
-
3,3'-Diaminobenzidine (DAB) or other suitable benzidine (B372746) substitute.
-
Phosphate buffer (pH 7.4-7.6).
-
0.3% Hydrogen peroxide.
-
-
Counterstain: Hematoxylin (B73222).
Procedure:
-
Prepare and air-dry blood or bone marrow smears.
-
Fix the smears in the chosen fixative for 30-60 seconds.
-
Rinse the slides gently with distilled water.
-
Incubate the slides in the freshly prepared MPO substrate solution in the dark at room temperature for 5-10 minutes.
-
Rinse the slides with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with distilled water and air dry.
-
Examine the slides microscopically.
Interpretation:
-
Positive Reaction: Brownish-black granulation in the cytoplasm.
-
Myeloid cells: Show varying degrees of positivity, with mature neutrophils being strongly positive. Auer rods are strongly MPO positive.[4]
-
Monocytes: Usually show weaker, more diffuse positivity than neutrophils.
-
Lymphoid cells: Negative.
Flow Cytometry Protocol for Myeloid Lineage
This is a generalized protocol for immunophenotyping of acute leukemia by flow cytometry. Specific antibody panels may vary between laboratories.[8][10]
Reagents and Equipment:
-
Sample: Fresh anticoagulated peripheral blood or bone marrow aspirate.
-
Lysis Buffer: Ammonium chloride-based red blood cell lysis solution.
-
Wash Buffer: Phosphate-buffered saline (PBS) with bovine serum albumin (BSA) and sodium azide.
-
Fluorochrome-conjugated Monoclonal Antibodies: A panel targeting myeloid and other lineage-specific antigens. A typical screening panel might include: CD45, CD34, CD117, CD13, CD33, cytoplasmic MPO (cMPO), CD19, cytoplasmic CD79a, CD3, and cytoplasmic CD3.[10]
-
Fixation and Permeabilization Reagents: For intracellular staining (e.g., cMPO).
-
Flow Cytometer: A multi-color flow cytometer (e.g., FACSCanto).
Procedure:
-
Collect 1-2 x 10^6 cells per tube from the sample.
-
Add the predetermined optimal volume of each fluorochrome-conjugated antibody to the respective tubes.
-
Vortex gently and incubate in the dark at room temperature for 15-20 minutes.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
For intracellular markers like cMPO, perform cell fixation and permeabilization followed by incubation with the intracellular antibody.
-
Wash the cells with wash buffer and centrifuge.
-
Resuspend the cell pellet in a suitable sheath fluid for acquisition on the flow cytometer.
-
Acquire a sufficient number of events (e.g., 100,000 - 500,000) for analysis.
Data Analysis and Interpretation:
-
A "blast gate" is established using CD45 vs. side scatter (SSC) properties to isolate the leukemic blast population.
-
The expression of various antigens on the gated blast population is then analyzed.
-
Myeloid lineage is typically confirmed by the expression of markers such as cMPO, CD13, CD33, and/or CD117. The 2016 WHO classification requires MPO expression for definitive myeloid lineage assignment in some contexts.
Visualizing the Diagnostic Workflow
The following diagrams illustrate the experimental workflow for Sudan Black B staining and the logical pathway for validating myeloid lineage.
Caption: Experimental workflow for Sudan Black B staining.
Caption: Logical pathway for myeloid lineage validation.
Conclusion
Sudan Black B staining remains a valuable, cost-effective, and reliable tool for the initial differentiation of acute leukemias, particularly in resource-limited settings.[5] Its stability and ability to stain a broad range of granular components offer distinct advantages.[1][4] However, for a more definitive and comprehensive analysis, especially in cases that are negative or equivocal by cytochemistry, multi-parameter flow cytometry is the superior method, providing higher sensitivity and a wealth of additional information for classification and monitoring.[5] The choice of methodology should be guided by the clinical context, available resources, and the need for detailed immunophenotypic data. Ultimately, an integrated approach that combines morphological assessment with cytochemistry and immunophenotyping provides the most robust framework for the accurate diagnosis and classification of acute leukemia.
References
- 1. benchchem.com [benchchem.com]
- 2. MRD Monitoring by Multiparametric Flow Cytometry in AML: Is It Time to Incorporate Immune Parameters? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laboratorytests.org [laboratorytests.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ijbc.ir [ijbc.ir]
- 6. ANALYTICAL VALIDATION OF A 10-COLOR FLOW CYTOMETRY PANEL FOR ASSESSMENT OF MEASURABLE RESIDUAL DISEASE OF ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 7. Clinically useful flow cytometry approach to identify immunophenotype in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. google.com [google.com]
- 10. scispace.com [scispace.com]
Unmasking Staining Specificity: A Comparative Guide to Solvent Black 5 and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of histological staining, the specificity of a dye is paramount. This guide provides a comprehensive comparison of Solvent Black 5 (also known as Sudan Black B), a commonly used lipophilic dye, with alternative staining methods. We delve into the cross-reactivity of this compound with non-lipid structures, present quantitative data on its performance, and offer detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
This compound is a fat-soluble dye widely employed in histology and cytochemistry for the demonstration of a broad range of lipids, including phospholipids (B1166683), neutral fats, and sterols.[1][2] Its mechanism is primarily a physical process of selective solubility; the dye is more soluble in the lipids within a tissue section than in its solvent, causing it to partition into and color the lipid-rich structures a characteristic blue-black.[3][4] However, its utility can be hampered by a known lack of complete specificity, leading to potential misinterpretation of results.
The Challenge of Cross-Reactivity
While highly effective for staining lipids, this compound is not entirely specific and has been documented to bind to various non-lipid cellular components. This cross-reactivity can result in false-positive staining, complicating analysis. Structures reported to non-specifically stain with this compound include:
-
Leukocyte granules: Particularly in hematological preparations, the granules within granulocytes can stain positive.[5][6]
-
Chromosomes and Golgi bodies: These organelles have also been observed to take up the dye.[5]
-
Lipofuscin: These "wear-and-tear" pigments, composed of oxidized proteins and lipids, are strongly stained by this compound. While this is a useful application in studies on aging, it can be a confounding factor when specifically investigating lipids.[7]
This lack of specificity underscores the importance of careful interpretation and the consideration of alternative, more specific staining methods for certain applications.[5][6]
Performance Comparison of Myelin and Lipid Stains
The selection of a staining method often depends on a trade-off between sensitivity, specificity, and the complexity of the protocol. The following table summarizes the performance characteristics of this compound and several common alternatives.
| Staining Method | Principle | Advantages | Disadvantages |
| This compound (Sudan Black B) | Physical solubility in lipids | Simple, rapid, and cost-effective.[8] Good for demonstrating a wide range of lipids.[5] Effective at quenching autofluorescence.[7][9][10][11][12] | Poor specificity; can stain non-lipid structures.[5][6] Lower sensitivity compared to some methods.[13][14] Can introduce background fluorescence in red/far-red channels.[7] |
| Luxol Fast Blue (LFB) | Acid-base reaction with lipoproteins | Good for visualizing myelinated fibers.[15] Can be combined with other stains (e.g., H&E). | Less sensitive than immunohistochemical methods.[13][14] Can be a lengthy procedure.[15] |
| Black-Gold II | Not fully elucidated, likely involves metal salt binding | Rapid staining (less than one hour).[15] High clarity of myelin fibers. | Not as widely known, which may be a concern for some reviewers. |
| Oil Red O | Physical solubility in neutral lipids | Good for demonstrating neutral triglycerides and lipids. | Does not stain phospholipids well. Lower sensitivity.[13][14] |
| Nile Red | Fluorescent dye that partitions into lipid droplets | High sensitivity for intracellular lipid droplets. | Poor specificity. Low sensitivity for other lipids.[13][14] Photobleaching can be an issue. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Antibody-antigen binding (e.g., anti-MBP) | High specificity and sensitivity.[13][14] Allows for multiplexing with other antibodies. | More complex and expensive protocol. Requires specific antibodies. |
| Fluoro-Jade C | Anionic fluorochrome | High resolution and contrast for degenerating neurons.[16] | Can also stain non-neuronal cells like astrocytes and microglia under certain conditions, indicating specificity issues.[17][18] |
Quantitative Data Summary
A comparative analysis of eight histological methods for myelin staining in the developing mouse brain revealed significant differences in their signal-to-noise ratios. The data below is adapted from a study that quantified the staining intensity in the corpus callosum at different postnatal (P) days.
| Staining Method | Signal-to-Noise Ratio (P15) | Signal-to-Noise Ratio (P30) |
| In Situ Hybridization (ISH) | > 5 | High |
| Immunohistochemistry (IHC) | > 5 | High |
| Immunofluorescence (IF) | > 5 | High |
| Gold Salt Staining | > 5 | High |
| Sudan Black | No significant signal | Moderate |
| Luxol Fast Blue (LFB) | No significant signal | Moderate |
| Oil Red O | No significant signal | Low |
| Nile Red | No significant signal | Low |
Data adapted from a comparative analysis of myelin staining methods. A signal-to-noise ratio > 5 was considered a robust signal. At P15, a stage of peak myelination, Sudan Black and LFB failed to detect myelin signals, unlike the more sensitive methods.[13][14]
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reliable and reproducible staining results. Below are methodologies for this compound staining for lipids and for autofluorescence quenching, along with a protocol for a common alternative, Luxol Fast Blue.
Protocol 1: this compound (Sudan Black B) Staining for Lipids (Propylene Glycol Method)
This method is preferred for frozen sections as propylene (B89431) glycol does not dissolve lipids, unlike ethanol-based solutions.[6]
Reagents:
-
10% Formalin, phosphate-buffered
-
Propylene Glycol, 100%
-
Propylene Glycol, 85% aqueous
-
Sudan Black B solution (0.7 g in 100 mL of 100% propylene glycol, heated to 100°C to dissolve, filtered)[5]
-
Nuclear Fast Red (Kernechtrot) solution
-
Aqueous mounting medium
Procedure:
-
Fix frozen sections in 10% buffered formalin for 1 minute.[19]
-
Rinse in two changes of distilled water.
-
Dehydrate in 100% propylene glycol for 10-15 minutes.[19]
-
Stain in pre-heated (60°C) Sudan Black B solution for 30 minutes to 1 hour with occasional agitation.[19]
-
Differentiate in 85% propylene glycol for 3 minutes with agitation.[19]
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.[19]
-
Wash gently in several changes of tap water.
-
Coverslip with an aqueous mounting medium.
Expected Results:
Protocol 2: this compound (Sudan Black B) for Autofluorescence Quenching
This protocol is designed to reduce background autofluorescence in tissue sections intended for immunofluorescence.
Reagents:
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following secondary antibody incubation and washes in an immunofluorescence protocol, incubate sections in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes at room temperature.
-
Wash with 70% ethanol to remove excess stain.
-
Rinse thoroughly with PBS.
-
Mount with an anti-fade mounting medium.
Note: This treatment can significantly reduce autofluorescence, but may introduce some background in the far-red channel.[7]
Protocol 3: Luxol Fast Blue (LFB) Staining for Myelin
This is a standard method for the visualization of myelin in paraffin-embedded sections.
Reagents:
-
Luxol Fast Blue solution (1% in 95% ethanol with 0.5% acetic acid)
-
0.05% Lithium Carbonate solution
-
70% Ethanol
-
Dehydrating alcohols and clearing agent (e.g., xylene)
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Luxol Fast Blue solution at 60°C overnight.[15]
-
Rinse off excess stain with 95% ethanol.
-
Differentiate in 0.05% lithium carbonate solution for a few seconds.[15]
-
Continue differentiation in 70% ethanol until gray and white matter are clearly distinguished.
-
Rinse in distilled water.
-
Counterstain if desired (e.g., with Cresyl Violet).
-
Dehydrate through graded alcohols, clear in xylene, and coverslip with a resinous mounting medium.
Expected Results:
-
Myelin: Blue to green
-
Neurons (with counterstain): Pink to violet
Visualizing Methodologies
To further clarify the experimental processes and the context of this compound's application, the following diagrams are provided.
Caption: Workflow for this compound Lipid Staining.
Caption: SBB for Autofluorescence Quenching Workflow.
Caption: Specificity of Lipid and Myelin Stains.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. biognost.com [biognost.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. laboratorytests.org [laboratorytests.org]
- 5. microbenotes.com [microbenotes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. researchgate.net [researchgate.net]
- 13. cls.hznu.edu.cn [cls.hznu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Myelination Using a Novel Histological Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoro-Jade C results in ultra high resolution and contrast labeling of degenerating neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Fluoro-Jade C Staining: Specificity and Application to Damaged Immature Neuronal Cells in the Normal and Injured Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improvement in Double Staining With Fluoro-Jade C and Fluorescent Immunostaining: FJC Staining Is Not Specific to Degenerating Mature Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newcomersupply.com [newcomersupply.com]
Sudan Black B: A Superior Lysochrome for Comprehensive Lipid Staining in Histology
For researchers, scientists, and drug development professionals engaged in histological analysis, the accurate visualization of lipids is paramount. While several Sudan dyes are available for this purpose, Sudan Black B (SBB) consistently emerges as a superior choice due to its enhanced sensitivity and broader specificity. This guide provides an objective comparison of Sudan Black B with other common Sudan dyes, namely Sudan III and Sudan IV, supported by experimental data and detailed protocols to inform your selection of the most appropriate lipid stain.
Sudan dyes are a class of lysochromes (fat-soluble dyes) used to demonstrate lipids in tissue sections. The staining mechanism is a physical process based on the differential solubility of the dye in the lipidic components of the tissue versus the dye solvent.[1] While all Sudan dyes operate on this principle, their molecular structures and resulting physicochemical properties lead to significant differences in their staining performance.
Comparative Analysis of Sudan Dyes
Sudan Black B distinguishes itself from Sudan III and Sudan IV primarily through its ability to stain a wider array of lipids with greater intensity. While Sudan III and Sudan IV are effective for demonstrating neutral fats (triglycerides), Sudan Black B also avidly stains phospholipids (B1166683) and other complex lipids.[1][2] This broader specificity makes SBB invaluable for studies requiring a more comprehensive assessment of lipid distribution.
Physicochemical Properties
A comparison of the fundamental properties of these dyes reveals key differences that influence their application and efficacy.
| Property | Sudan Black B | Sudan III | Sudan IV |
| C.I. Name | Solvent Black 3 | Solvent Red 23 | Solvent Red 24 |
| C.I. Number | 26150 | 26100 | 26105 |
| Chemical Formula | C₂₉H₂₄N₆ | C₂₂H₁₆N₄O | C₂₄H₂₀N₄O |
| Molecular Weight | 456.54 g/mol | 352.4 g/mol | 380.5 g/mol |
| Color of Stain | Intense Blue-Black | Orange-Red | Scarlet-Red |
| Solubility | Insoluble in water and ethanol (B145695) | Insoluble in water and ethanol | Insoluble in water and ethanol |
| Primary Target | Neutral fats, phospholipids, sterols | Neutral fats (Triglycerides) | Neutral fats (Triglycerides) |
Performance and Specificity
The key advantage of Sudan Black B lies in its ability to stain a broader range of lipids compared to Sudan III and Sudan IV. SBB is known to effectively stain phospholipids, which are crucial components of cellular membranes, in addition to neutral fats.[2] Sudan III and Sudan IV are primarily used for the demonstration of triglycerides.[3][4]
While comprehensive quantitative data comparing the staining intensity for different lipid classes is limited, a study on lipid accumulation in adipose tissue demonstrated that Sudan Black B is the most sensitive among the Sudan dyes tested.
A study comparing the efficacy of Oil Red O and various Sudan stains in quantifying lipid accumulation in adipose tissue samples from obese and normal-weight individuals provided the following results:
| Staining Method | Fold Increase in Stained Area (Obese vs. Control) | p-value |
| Sudan Black B | 3.2 | <0.001 |
| Oil Red O | 2.8 | <0.001 |
| Sudan IV | 2.7 | <0.001 |
| Sudan III | 2.6 | <0.001 |
This data indicates that Sudan Black B showed the highest sensitivity in detecting the increase in lipid content in the adipose tissue of obese subjects compared to controls.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable staining results. Below are representative protocols for Sudan Black B, Sudan III, and Sudan IV.
Sudan Black B Staining Protocol
This protocol is a widely used method for the demonstration of a broad range of lipids.
Reagents:
-
Sudan Black B solution (0.7% in propylene (B89431) glycol)
-
Propylene glycol (100% and 85%)
-
Nuclear Fast Red solution (or other suitable counterstain)
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections at 10-15 µm and mount on slides.
-
Fix in 10% neutral buffered formalin for 10 minutes.
-
Rinse thoroughly with distilled water.
-
Dehydrate in 100% propylene glycol for 5 minutes.
-
Stain in pre-warmed (60°C) Sudan Black B solution for 10-15 minutes.
-
Differentiate in 85% propylene glycol for 3 minutes.
-
Rinse well with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash in running tap water.
-
Mount in an aqueous mounting medium.
Expected Results:
-
Lipids: Blue-black
-
Nuclei: Red
Sudan III Staining Protocol
This protocol is suitable for the demonstration of neutral fats.
Reagents:
-
Sudan III solution (saturated in 70% ethanol)
-
70% ethanol
-
Mayer's hematoxylin (B73222) (or other suitable counterstain)
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections at 10-15 µm and mount on slides.
-
Fix in 10% neutral buffered formalin for 10 minutes.
-
Rinse with distilled water.
-
Immerse in 70% ethanol for 1 minute.
-
Stain in Sudan III solution for 10-30 minutes.
-
Rinse briefly in 70% ethanol.
-
Wash thoroughly in distilled water.
-
Counterstain with Mayer's hematoxylin for 3-5 minutes.
-
Wash in running tap water.
-
Mount in an aqueous mounting medium.
Expected Results:
-
Lipids: Orange-Red
-
Nuclei: Blue
Sudan IV Staining Protocol
This protocol provides a more intense red staining of neutral fats compared to Sudan III.[4]
Reagents:
-
Sudan IV solution (saturated in a 1:1 mixture of acetone (B3395972) and 70% ethanol)
-
70% ethanol
-
80% ethanol
-
Mayer's hematoxylin (or other suitable counterstain)
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections at 10-15 µm and mount on slides.
-
Fix in 10% neutral buffered formalin for 10 minutes.
-
Rinse with distilled water.
-
Rinse in 70% ethanol for 5 minutes.
-
Stain in Sudan IV solution for 5-10 minutes.
-
Differentiate in 80% ethanol until the background is clear.
-
Wash thoroughly in distilled water.
-
Counterstain with Mayer's hematoxylin for 3-5 minutes.
-
Wash in running tap water.
-
Mount in an aqueous mounting medium.
Expected Results:
-
Lipids: Scarlet-Red
-
Nuclei: Blue
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the general workflow for Sudan staining and the underlying principle of lysochrome action.
References
A comparative analysis of black dyes for biological staining
In the vast field of biological research, the visualization of cellular components and macromolecules is paramount. Staining agents are indispensable tools that provide the necessary contrast to reveal the intricate details of cells and tissues. Among the diverse palette of biological stains, black dyes offer a stark and high-contrast visualization against various backgrounds. This guide provides a comprehensive and objective comparison of common black dyes used in biological staining, including Sudan Black B, Amido Black 10B, and Nigrosin. We will delve into their performance based on available data, provide detailed experimental protocols, and illustrate key concepts with diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.
Comparative Performance of Black Biological Stains
The choice of a black dye is dictated by the target biomolecule, the experimental context, and the desired outcome. The following table summarizes the key performance characteristics of three widely used black dyes. While direct quantitative comparisons across all metrics from a single source are limited, this table synthesizes available data to provide a comparative overview.
| Feature | Sudan Black B | Amido Black 10B (Naphthol Blue Black) | Nigrosin (Acid Black 2) |
| Primary Target | Lipids (neutral fats, phospholipids, sterols)[1][2] | Proteins[3][4][5] | Background (for negative staining)[6][7][8] |
| Staining Principle | Physical solubility (dye is more soluble in lipids than in the solvent)[1][2][9] | Ionic bonding between the anionic dye and positively charged amino acid residues[4] | Repulsion between the anionic dye and the negatively charged cell surface[6][7][10][8] |
| Common Applications | - Staining of intracellular lipid droplets, myelin sheaths[1] - Differentiation of acute myeloid leukemia (AML) from acute lymphoid leukemia (ALL)[2] - Quenching of lipofuscin autofluorescence | - Staining of proteins on electrophoresis gels (SDS-PAGE) and Western blot membranes[3][5] - Detection of blood in latent fingerprints[11] | - Negative staining of bacteria and fungi to visualize morphology and capsules[8] - Cell viability assays (living cells exclude the dye)[12] |
| Sensitivity | High affinity for lipids.[2] | Lower sensitivity compared to Coomassie Brilliant Blue for protein staining.[12] Can detect >50 ng/band on a blot.[5] | Not applicable for staining specific molecules. Provides high contrast for unstained cells. |
| Photostability | Good; the stain shows little fading over time.[2] | Data not readily available. | Data not readily available. |
| Cell Viability | Typically used on fixed cells/tissues. | Primarily used on fixed proteins (gels/membranes). | Used to assess cell viability, as it is excluded by live cells.[12] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful staining. Below are methodologies for the key applications of Sudan Black B, Amido Black 10B, and Nigrosin.
Sudan Black B Staining for Lipids in Frozen Sections
This protocol is adapted for the visualization of lipids in frozen tissue sections.[13][9]
Materials:
-
Frozen tissue sections on glass slides
-
10% Formalin
-
Propylene (B89431) Glycol
-
Sudan Black B staining solution (0.7g Sudan Black B in 100mL propylene glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red (counterstain)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Fix frozen sections in 10% formalin for 1 minute.[13]
-
Rinse slides with distilled water.
-
Dehydrate the sections by placing them in 100% propylene glycol for 5 minutes.[9]
-
Incubate the slides in the Sudan Black B staining solution. For a faster procedure, preheat the staining solution to 60°C and stain for 7 minutes.[13][14] Alternatively, stain for a minimum of 2 hours at room temperature.[9]
-
Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.[13][9]
-
Rinse thoroughly with distilled water.
-
Counterstain with Nuclear Fast Red for 3-5 minutes to visualize cell nuclei.[13]
-
Wash gently in several changes of tap water.
-
Mount the coverslip with an aqueous mounting medium.
Expected Results: Lipids will be stained a blue-black color, while nuclei will appear red.[13]
Amido Black 10B Staining for Proteins on a Nitrocellulose Membrane
This protocol is for the visualization of total protein on a Western blot membrane to verify transfer efficiency.[3][5][15]
Materials:
-
Nitrocellulose or PVDF membrane with transferred proteins
-
Amido Black 10B staining solution (0.1% w/v Amido Black 10B in 45% methanol (B129727) and 10% acetic acid)[3][4]
-
Destaining solution (90% ethanol (B145695) and 10% glacial acetic acid, or 45% methanol and 10% acetic acid in water)[4]
-
Deionized water
Procedure:
-
Following protein transfer, wash the membrane with deionized water three times for 5 minutes each.[5]
-
Immerse the membrane in the Amido Black 10B staining solution for 1 minute with gentle agitation.[5] Longer staining times may increase background.[5]
-
Transfer the membrane to the destaining solution and wash for 1-3 minutes, or until the background is clear and protein bands are distinct.[15] Repeat with fresh destaining solution if necessary.
-
Rinse the membrane with deionized water twice for 10 minutes each to remove residual acid and alcohol.[5]
-
Allow the membrane to air dry completely for documentation.
Expected Results: Protein bands will appear as dark blue-black bands on a lighter blue background.
Nigrosin Negative Staining of Bacteria
This protocol is for the visualization of bacterial morphology and size without heat fixation.[6][7][10][16]
Materials:
-
Bacterial culture
-
Nigrosin stain (10% w/v aqueous solution)[8]
-
Clean glass slides
-
Inoculating loop
Procedure:
-
Place a small drop of Nigrosin stain near one end of a clean glass slide.[10][16]
-
Aseptically transfer a loopful of the bacterial culture to the drop of stain and gently mix.[10][16]
-
Take a second clean slide (the "spreader" slide), hold it at a 45° angle to the first slide, and touch its edge to the drop, allowing the drop to spread along the edge of the spreader slide.[16]
-
Push the spreader slide smoothly across the surface of the first slide to create a thin smear that feathers out at the end.[16]
-
Allow the smear to air dry completely. Do not heat fix. [7][10]
-
Examine the slide under oil immersion.
Expected Results: The background will be stained dark gray/black, while the bacterial cells will appear as clear, unstained bodies. This allows for the observation of their true size and shape.[6][8]
Visualizing Key Concepts
To further aid in the understanding of the applications and workflows of these black dyes, the following diagrams are provided.
Caption: Simplified overview of the lipid metabolism pathway.
Caption: General experimental workflow for biological staining.
Caption: Logical relationship of black dyes, their targets, and mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. laboratorytests.org [laboratorytests.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. flabslis.com [flabslis.com]
- 8. himedialabs.com [himedialabs.com]
- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 10. microbenotes.com [microbenotes.com]
- 11. williamskelly.com [williamskelly.com]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
- 14. biognost.com [biognost.com]
- 15. biognost.com [biognost.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
Validation of a New Protocol for Solvent Black 5 Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, optimized protocol for Solvent Black 5 (SB5) staining, a versatile method for the detection of lipofuscin and myelin. The performance of this protocol is objectively compared with alternative staining methods, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
Comparative Performance of Staining Protocols
The following table summarizes the quantitative and qualitative performance of the optimized this compound protocol against other commonly used staining methods for the detection of lipofuscin (a marker for cellular senescence) and myelin.
| Staining Method | Target | Principle | Sensitivity | Specificity | Quantitative Capability | Throughput |
| Optimized this compound | Lipofuscin, Myelin | Lysochrome dye binding to lipids | High | Moderate-High | Yes (fluorescence intensity) | High |
| Sudan Black B (SBB) | Lipofuscin, Myelin | Lysochrome dye binding to lipids | High | Moderate-High | Yes (fluorescence intensity) | High |
| SA-β-Galactosidase | Senescent Cells | Enzymatic activity at pH 6.0 | Moderate | Moderate | Limited (percentage of positive cells) | Moderate |
| Luxol Fast Blue (LFB) | Myelin | Acid-base reaction with phospholipids | High | High | Limited (densitometry) | Moderate |
| Osmium Tetroxide | Myelin | Reduction by unsaturated lipids | Very High | High | Limited (densitometry) | Low |
| Black-Gold II | Myelin | Reaction with phospholipids/lipoproteins | High | High | Limited (densitometry) | Moderate |
Experimental Protocols
Optimized this compound Staining Protocol (for Lipofuscin in Cultured Cells)
This protocol is adapted from an optimized method for Sudan Black B, a closely related dye, and is suitable for detecting lipofuscin, a key biomarker of cellular senescence.[1][2]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear Fast Red solution (optional counterstain)
-
Mounting medium
Procedure:
-
Preparation of Staining Solution: Prepare a saturated solution of this compound in 70% ethanol. Stir overnight and filter before use.
-
Cell Fixation: Fix cultured cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization & Staining: Immerse the cells in the filtered this compound solution for 10-30 minutes at room temperature.
-
Differentiation: Briefly rinse the cells with 70% ethanol to remove excess stain.
-
Washing: Wash the cells thoroughly with PBS.
-
Counterstaining (Optional): Incubate with Nuclear Fast Red for 5 minutes to visualize nuclei.
-
Mounting: Wash with distilled water and mount with an aqueous mounting medium.
Alternative Staining Protocols
Sudan Black B (SBB) Staining for Myelin:
This method is effective for staining myelin in frozen or paraffin-embedded tissue sections.[3][4][5]
-
Deparaffinize and rehydrate tissue sections.
-
Incubate in a saturated solution of SBB in 70% ethanol for 20-30 minutes.
-
Differentiate in 70% ethanol until the gray matter is colorless.
-
Wash in water, counterstain if desired, and mount.
Luxol Fast Blue (LFB) Staining for Myelin:
A widely used method for the specific staining of myelin sheaths.[4][6]
-
Deparaffinize and rehydrate sections to 95% ethanol.
-
Stain in Luxol Fast Blue solution at 56-60°C for 2-4 hours or overnight.
-
Rinse in 95% ethanol and then in distilled water.
-
Differentiate in 0.05% lithium carbonate solution, followed by 70% ethanol.
-
Wash in water, counterstain with Cresyl Violet, dehydrate, and mount.
Visualizations
References
- 1. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. Detection of Myelination Using a Novel Histological Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luxol fast blue stain [dl1.en-us.nina.az]
A Comparative Guide to Myelin Staining: Solvent Black 5 vs. Luxol Fast Blue
For researchers in neuroscience and drug development, accurate visualization of myelin sheaths is paramount for studying neurodegenerative diseases, developmental neurobiology, and the effects of novel therapeutics. Luxol Fast Blue (LFB) has long been a gold standard for myelin staining. However, alternative dyes, such as those from the Solvent Black family, offer a different approach. This guide provides an in-depth comparison of Solvent Black 5 and Luxol Fast Blue for myelin staining, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (represented by Sudan Black B) | Luxol Fast Blue (LFB) |
| Staining Principle | Lysochrome (fat-soluble dye); physical dissolution in the lipid-rich myelin sheath.[1][2] | Acid-base reaction; the dye's sulfonic acid groups bind to the basic proteins of the myelin sheath. |
| Specificity | Stains a broad range of lipids, including those in myelin. Can also bind to other cellular components like leukocyte granules.[3] | High specificity for myelin phospholipids (B1166683) and lipoproteins in the central nervous system (CNS).[4] |
| Sensitivity | Generally considered less sensitive than LFB, especially for detecting early stages of myelination.[5] | More sensitive than Sudan Black B for detecting myelin, though less so than techniques like immunohistochemistry.[5] |
| Color of Stained Myelin | Blue-black to black.[1] | Blue to greenish-blue. |
| Protocol Complexity | Relatively simple and rapid.[6][7] | More complex, involving differentiation steps to remove excess stain.[4] |
| Compatibility | Can be combined with immunohistochemistry.[6] | Often used with a counterstain like Cresyl Violet to visualize Nissl bodies.[4] |
| Application | Useful for visualizing myelinated tracts and assessing demyelination and remyelination.[8] | Widely used for detecting demyelination in the CNS.[4] |
Staining Mechanisms: A Tale of Two Chemistries
The fundamental difference between this compound and Luxol Fast Blue lies in their chemical interaction with the myelin sheath.
This compound , a member of the lysochrome or fat-soluble dye family, operates on the principle of differential solubility.[1][2] These dyes are more soluble in the lipids of the myelin sheath than in their solvent. When a tissue section is immersed in a this compound solution, the dye partitions into the myelin, physically staining it a deep black or blue-black color. This mechanism is not specific to myelin lipids and will stain other lipid-rich structures as well. Sudan Black B is a well-documented lysochrome dye used for myelin staining and serves as a practical representative for the performance of this compound.[1][6]
Luxol Fast Blue , on the other hand, employs an acid-base reaction for its staining.[1] The LFB molecule contains sulfonic acid groups that are negatively charged. These charged groups form salt linkages with the basic proteins and phospholipids present in the myelin sheath. This chemical interaction results in a highly specific and vibrant blue staining of the myelin.
Figure 1. Staining mechanisms of this compound and Luxol Fast Blue.
Performance in Myelin Staining: A Comparative Analysis
A key consideration for researchers is the sensitivity and specificity of the chosen stain. Studies comparing various myelin staining techniques have shown that while both Sudan Black B (as a proxy for this compound) and Luxol Fast Blue are effective, they exhibit different performance characteristics, particularly in the context of developmental myelination.
In a comparative analysis of eight histological methods for myelin, both LFB and Sudan Black were found to be less sensitive than techniques like in situ hybridization (ISH) and immunohistochemistry (IHC) for detecting the initial stages of myelination in the developing mouse brain.[5] At postnatal day 15 (P15), a period of peak myelination, both LFB and Sudan Black failed to detect myelin signals that were robustly stained by ISH and IHC.[5] However, by P30, when myelination is more established, both stains provided valid signals.[5] This suggests that for studies focusing on early myelination, LFB and Solvent Black dyes may not be the optimal choice.
For studies on demyelination and remyelination in mature nervous systems, both stains are valuable. Sudan Black B has been shown to be a rapid, non-toxic, and cost-effective method for assessing myelin repair, providing excellent resolution of myelinated structures.[6][7] LFB is widely used to identify areas of myelin loss in the CNS.
Experimental Protocols
Below are detailed protocols for myelin staining using Sudan Black B (for paraffin-embedded sections) and Luxol Fast Blue.
Sudan Black B Staining Protocol (for Paraffin-Embedded Sections)
This protocol is adapted from established methods for Sudan Black B staining of myelin.[9]
Solutions:
-
Sudan Black B Staining Solution (0.3% in 70% Ethanol): Dissolve 0.3 g of Sudan Black B in 100 mL of 70% ethanol (B145695). Mix well and filter before use.
-
70% Ethanol
-
Xylene (or substitute)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate (B1144303) through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the Sudan Black B staining solution for 30 minutes at room temperature.
-
-
Differentiation:
-
Briefly rinse in 70% ethanol to remove excess stain.
-
-
Washing:
-
Rinse thoroughly in distilled water.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Luxol Fast Blue Staining Protocol
This is a standard protocol for LFB staining, often combined with a Cresyl Violet counterstain.[4]
Solutions:
-
Luxol Fast Blue Solution (0.1%): Dissolve 1 g of Luxol Fast Blue in 1000 mL of 95% ethanol. Add 5 mL of glacial acetic acid. The solution is stable.
-
0.05% Lithium Carbonate Solution: Dissolve 0.5 g of lithium carbonate in 1000 mL of distilled water.
-
70% Ethanol
-
Cresyl Violet Solution (Optional Counterstain): Standard protocol for Nissl staining.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and hydrate sections to 95% ethanol.
-
-
Staining:
-
Immerse slides in Luxol Fast Blue solution in a 56-60°C oven overnight (16-24 hours).
-
-
Rinsing:
-
Rinse off excess stain with 95% ethanol.
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse slides in 0.05% lithium carbonate solution for 10-20 seconds.
-
Continue differentiation in 70% ethanol for 20-30 seconds.
-
Rinse in distilled water.
-
Check microscopically. Gray matter should be colorless, and white matter should be blue. Repeat differentiation if necessary.
-
-
Counterstaining (Optional):
-
Stain with Cresyl Violet solution according to standard protocols.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol, clear in xylene, and mount with a resinous mounting medium.
-
Figure 2. Experimental workflow for comparing myelin staining methods.
Conclusion
Both this compound (represented by Sudan Black B) and Luxol Fast Blue are effective histological stains for myelin. The choice between them depends on the specific research question and experimental context.
-
Luxol Fast Blue remains a superior choice for its high specificity for myelin in the CNS and its established use in neuropathology for detecting demyelination. Its more complex protocol is often justified by the clarity and specificity of the results.
-
This compound / Sudan Black B offers a simpler, faster, and more cost-effective alternative. While less sensitive for early myelination, it provides excellent resolution for mature myelin and is a valuable tool for assessing demyelination and remyelination, with the added advantage of being compatible with immunohistochemistry.
For researchers and drug development professionals, understanding the distinct mechanisms and performance characteristics of these dyes is crucial for obtaining accurate and reliable data in the study of myelin biology and pathology.
References
- 1. Myelin histology: a key tool in nervous system research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Myelination Using a Novel Histological Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cls.hznu.edu.cn [cls.hznu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Solvent Black 5: Performance in Histological Preparations
For researchers, scientists, and drug development professionals, the precise visualization of cellular components is paramount. Solvent Black 5, more commonly known in the scientific community as Sudan Black B (Solvent Black 3), is a versatile, fat-soluble diazo dye with significant applications in histology and cytology.[1][2] This guide provides an objective comparison of its performance, particularly in the context of different embedding and tissue preparation methodologies, and evaluates it against common alternatives. While primarily used as a stain for lipids and lipofuscin, its properties suggest potential, though not yet established, utility as a pre-embedding stain.[3]
Comparative Performance Analysis
The efficacy of a histological stain is intrinsically linked to the method of tissue preparation. Here, we compare the performance of this compound (Sudan Black B) in the two most common preparations: paraffin-embedded and frozen sections.
Data Presentation: this compound (Sudan Black B) vs. Alternatives
The selection of an appropriate stain is contingent on the specific research question, the target molecule, and the desired imaging modality. Sudan Black B offers broad utility, but several alternatives provide distinct advantages for specific applications.[2]
| Feature | This compound (Sudan Black B) | Oil Red O | Luxol Fast Blue | Osmium Tetroxide |
| Target Molecules | Lipids (phospholipids, sterols, neutral triglycerides), Lipofuscin, Myeloid granules[2] | Neutral triglycerides, Lipids[2] | Myelin, Phospholipids[4][5] | Unsaturated lipids[2] |
| Staining Color | Blue-black to black[2] | Bright red[2] | Blue[6] | Black/Electron Dense[7] |
| Primary Application | General lipid staining, Lipofuscin detection, Myelin staining | Neutral fat demonstration | Demyelination studies | Electron microscopy |
| Embedding Compatibility | Frozen sections, Paraffin (B1166041) sections[8] | Primarily frozen sections[9] | Paraffin sections, Frozen sections[6][10] | Resin embedding for EM[11] |
| Visualization Method | Bright-field microscopy[2] | Bright-field microscopy[2] | Bright-field microscopy[5] | Bright-field or Electron microscopy[2] |
| Advantages | Thermally stable, can be used on older smears, effectively reduces lipofuscin autofluorescence[2][12] | Intense and specific for neutral fats[2] | Excellent for visualizing myelin sheaths[5] | Excellent preservation of lipid ultrastructure[2] |
| Limitations | Not entirely specific for lipids[2] | Less effective for phospholipids (B1166683) and cholesterol[2] | Can be time-consuming | Highly toxic[2] |
Physicochemical Properties Relevant to Embedding
The physical and chemical characteristics of a dye determine its solubility and stability in the solvents and matrices used during tissue processing.
| Property | This compound (Sudan Black B) | Relevance to Embedding & Staining |
| C.I. Name | Solvent Black 3[13] | Standardized dye classification. |
| Appearance | Dark brown to black powder[13] | Indicator of the dye's solid form. |
| Solubility in Water | Insoluble[3] | Essential for use in non-aqueous embedding media like paraffin and resins. |
| Solubility in Ethanol (B145695) | Soluble (may require heat)[3] | Important for staining protocols and compatibility with dehydrating agents. |
| Other Solubilities | Soluble in oils, hydrocarbon solvents, acetone, benzene, toluene, fats, and paraffins[3][14] | Critical for compatibility with clearing agents (e.g., xylene) and embedding media (e.g., paraffin wax). |
| Heat Resistance | Thermally stable[3] | Necessary to withstand the temperatures of molten paraffin wax during infiltration and embedding. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are standard procedures for the application of this compound (Sudan Black B) and a common alternative.
Protocol 1: Sudan Black B Staining for Lipids and Lipofuscin
This protocol is adapted from standard histological procedures for staining lipids in frozen sections and can also be used to detect lipofuscin, a marker of cellular senescence.[15][16][17]
Reagents:
-
Sudan Black B Staining Solution (0.7g Sudan Black B in 100mL propylene (B89431) glycol)[1]
-
Propylene Glycol (85% and 100%)[1]
-
Nuclear Fast Red (for counterstaining)[1]
-
Aqueous mounting medium (e.g., glycerin jelly)[17]
-
10% Formalin (for fixation)[1]
-
Distilled water
Procedure:
-
Cut frozen sections at 10-16 µm and mount on glass slides.[17]
-
Fix sections in 10% neutral buffered formalin for 10-15 minutes.[1]
-
Wash slides with three changes of distilled water.[1]
-
Immerse the slides in 100% propylene glycol for 5 minutes to avoid precipitation of the dye.[1]
-
Incubate in the Sudan Black B staining solution for 7-10 minutes with agitation.[1][18]
-
Differentiate in 85% propylene glycol for 2-3 minutes to remove excess stain.[1]
-
Rinse thoroughly in distilled water.[1]
-
Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Wash in water and mount in an aqueous mounting medium.[1]
Expected Results: Lipid droplets, myelin, and lipofuscin granules will be stained blue-black.[3][15] Nuclei will appear red.
Protocol 2: Luxol Fast Blue Staining for Myelin
This method is widely used for the visualization of myelin in paraffin-embedded sections, making it essential for studies of the central nervous system.[5][19]
Reagents:
-
Luxol Fast Blue Solution (0.1g Luxol Fast Blue in 100mL 95% ethanol with 0.5mL 10% acetic acid)[19]
-
Saturated Lithium Carbonate Solution[19]
-
70% Ethanol[19]
-
Cresyl Violet Solution (for counterstaining)[19]
-
Xylene and graded alcohols for deparaffinization and dehydration
Procedure:
-
Deparaffinize paraffin-embedded sections and hydrate (B1144303) to 95% ethanol.[19]
-
Stain in the Luxol Fast Blue solution overnight at 57°C.[19]
-
Rinse in 95% ethanol, followed by distilled water.[19]
-
Differentiate briefly in the lithium carbonate solution (a few seconds) and then in 70% ethanol until the gray and white matter can be distinguished.[19]
-
Wash in distilled water.
-
Counterstain with Cresyl Violet solution for 5-10 minutes.[19]
-
Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[19]
Expected Results: Myelin sheaths will be stained a vibrant blue, while Nissl bodies in neurons will be stained purple.[6]
Visualizing Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows.
Caption: Workflow for Sudan Black B staining of lipids and lipofuscin.
Caption: Workflow for Luxol Fast Blue staining of myelin.
Conclusion
This compound, or Sudan Black B, is a robust and versatile stain for lipids and lipofuscin, compatible with both frozen and paraffin-embedded tissue sections. Its high solubility in lipids and thermal stability make it a reliable tool in many histological applications.[3][20] For general lipid morphology and the specific detection of lipofuscin as a marker for cellular senescence, Sudan Black B is an excellent choice.[16] However, for research focused specifically on neutral fats or detailed myelin morphology, alternatives such as Oil Red O and Luxol Fast Blue, respectively, may offer superior specificity and clarity.[2][5] The choice of stain and embedding medium should be guided by the specific target and the overarching goals of the research investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 6. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. stainsfile.com [stainsfile.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 12. microscopyu.com [microscopyu.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 15. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues | Aging [aging-us.com]
- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 18. biognost.com [biognost.com]
- 19. kumc.edu [kumc.edu]
- 20. laboratorytests.org [laboratorytests.org]
Inter-Laboratory Validation of Sudan Black B Staining for Lipofuscin: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipofuscin, the "age pigment," is a critical aspect of studies related to aging, neurodegenerative diseases, and cellular senescence. Sudan Black B (SBB) is a long-established histochemical stain widely employed for the identification of lipofuscin. This guide provides an objective comparison of SBB's performance against alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Lipofuscin Staining and Quenching Methods
The selection of a lipofuscin detection method often depends on the experimental context, such as the imaging modality (brightfield vs. fluorescence microscopy) and the need to combine it with other staining techniques like immunofluorescence. While SBB is a cost-effective and straightforward method, newer alternatives have been developed to address some of its limitations, particularly in fluorescence-based applications.
| Feature | Sudan Black B (SBB) | TrueBlack™ Lipofuscin Autofluorescence Quencher | Other Methods (e.g., PAS, Schmorl's) |
| Primary Application | Brightfield detection of lipofuscin; Autofluorescence quenching | Quenching of lipofuscin autofluorescence for immunofluorescence | Histochemical detection of lipofuscin and other substances |
| Specificity for Lipofuscin | High, due to its lipophilic nature which readily stains the lipid component of lipofuscin.[1] Can also stain other lipids. | High, specifically designed to quench lipofuscin autofluorescence.[2][3] | Variable. PAS stains the carbohydrate component of lipofuscin, while Schmorl's stain reacts with both lipofuscin and melanin.[1] |
| Fluorescence Imaging Compatibility | Can be used, as SBB-stained lipofuscin fluoresces in the far-red channel.[4][5][6] However, it introduces non-specific background fluorescence in red and far-red channels.[2][3][7] | Excellent. Effectively eliminates lipofuscin autofluorescence with minimal introduction of background fluorescence.[2][3][7] | Generally not compatible with fluorescence imaging. |
| Quantitative Analysis | Feasible through fluorescence intensity measurement in the far-red channel or by quantifying the percentage of positive cells.[4][8] | Primarily a quenching agent, but its effectiveness can be quantified by measuring the reduction in autofluorescence. | Less amenable to straightforward quantification compared to fluorescence-based methods. |
| Co-staining Compatibility | Can be used in conjunction with immunofluorescence, but background fluorescence can be a limiting factor.[4] | Highly compatible with immunofluorescence and other fluorescent stains.[3] | Compatibility with other stains needs to be assessed on a case-by-case basis. |
| Ease of Use | Simple and rapid protocol.[5] | Simple and rapid protocol.[2] | Protocols can be more complex and time-consuming.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the key protocols for Sudan Black B staining and a common alternative.
Sudan Black B Staining Protocol for Cultured Cells and Tissue Sections
This protocol is a widely accepted method for the detection of lipofuscin.[1][9]
Materials:
-
Saturated Sudan Black B solution (0.7 g SBB in 100 ml of 70% ethanol)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., Nuclear Fast Red or DAPI)
Procedure:
-
Fixation: Fix cells or tissue sections with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Staining: Incubate with SBB solution for 5-30 minutes.
-
Differentiation: Differentiate with 70% ethanol to remove excess stain.
-
Washing: Wash with PBS.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red or DAPI if desired.
-
Visualization: Mount and visualize under a brightfield or fluorescence microscope. Lipofuscin granules will appear as blue-black deposits in the cytoplasm.[1]
TrueBlack™ Lipofuscin Autofluorescence Quenching Protocol
This protocol is designed to eliminate lipofuscin autofluorescence in tissue sections for improved immunofluorescence imaging.[2]
Materials:
-
TrueBlack™ Lipofuscin Autofluorescence Quencher working solution (prepared according to the manufacturer's instructions)
-
70% Ethanol
-
PBS or other suitable buffer
Procedure:
-
Immunostaining: Perform standard immunofluorescence staining for the target of interest.
-
Washing: Wash the sections as required by the immunostaining protocol.
-
Quenching: Incubate the sections with the TrueBlack™ working solution for the recommended time (typically a few minutes).
-
Washing: Wash thoroughly with PBS or buffer.
-
Mounting: Mount the sections with an appropriate mounting medium.
-
Visualization: Image using a fluorescence microscope.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative validation of lipofuscin staining methods.
Caption: Comparative workflow for lipofuscin staining validation.
Conclusion
Sudan Black B remains a valuable and specific method for the detection of lipofuscin, particularly for brightfield microscopy and in contexts where cellular senescence is being investigated.[9][10][11][12] Recent optimizations have also demonstrated its utility for quantitative fluorescence microscopy in the far-red spectrum.[4][5][6] However, for multiplex immunofluorescence studies where autofluorescence from lipofuscin is a significant concern, alternatives like TrueBlack™ offer a superior solution by effectively quenching this interference with minimal introduction of background signal.[2][3][7] The choice of method should, therefore, be guided by the specific experimental aims, the imaging equipment available, and the need for co-localization with other fluorescent markers. An initial validation comparing SBB with a dedicated quenching agent like TrueBlack™ is recommended for laboratories frequently working with aged tissues or cells.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlasbiyo.com [atlasbiyo.com]
- 8. bu.edu [bu.edu]
- 9. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Photostability: Solvent Black 5 Versus Common Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. Among the critical characteristics of a fluorophore, photostability—its resistance to light-induced degradation—stands out as a key determinant for the success of fluorescence-based experiments, particularly those involving prolonged or high-intensity illumination.
This guide provides a comparative overview of the photostability of Solvent Black 5 against a selection of widely used fluorescent probes in biological imaging and other research applications. While quantitative photostability data for this compound in a research context is limited, this guide consolidates available information and draws comparisons with well-characterized fluorescent dyes to aid in informed probe selection.
Quantitative Photostability Comparison
The photostability of a fluorescent probe is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). A lower photobleaching quantum yield and a longer half-life indicate higher photostability. The following table summarizes the available photostability data for several common fluorescent probes. Due to the lack of specific quantitative data for this compound's use as a fluorescent probe, its photostability is qualitatively assessed based on its properties as a solvent dye.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| This compound | Not specified for fluorescence applications | Not specified for fluorescence applications | Data not available | Moderate to High (inferred from lightfastness ratings for industrial use) |
| Fluorescein (FITC) | 494 | 518 | ~3 x 10⁻⁵ | Low[1] |
| Rhodamine B | 555 | 580 | ~4 x 10⁻⁶ | Moderate[1] |
| Alexa Fluor 488 | 495 | 519 | ~5 x 10⁻⁷ | High[1] |
| Alexa Fluor 568 | 578 | 603 | Data not available | High |
| Cyanine 3 (Cy3) | 550 | 570 | Data not available | Moderate |
| Cyanine 5 (Cy5) | 649 | 666 | Data not available | Moderate |
Note: Photobleaching quantum yields can be influenced by experimental conditions such as the solvent, oxygen concentration, and the intensity of the illumination source.[1] The relative photostability of this compound is inferred from its high lightfastness rating (typically 6-8 on a scale of 8) in industrial applications, suggesting good resistance to photodegradation. However, this may not directly translate to its performance as a fluorescent probe under microscopic illumination. In contrast, dyes like Fluorescein are known to be highly susceptible to photobleaching, limiting their utility in long-term imaging experiments.[1] The Alexa Fluor series of dyes are generally recognized for their superior photostability.
Experimental Protocols
Accurate assessment of photostability is crucial for comparing fluorescent probes. Below are detailed methodologies for key experiments used to determine the photostability of fluorescent dyes.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is a measure of the probability that a fluorophore will be photodegraded upon absorbing a photon.
Materials:
-
Fluorometer or a fluorescence microscope with a sensitive detector
-
Stable light source (e.g., laser, stabilized lamp)
-
Quantum yield standard with a known Φb
-
Spectrophotometer
-
Cuvettes or microscope slides
-
Solutions of the fluorescent probes to be tested
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Photobleaching: Expose the sample to a constant and known light intensity for a defined period.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals during the light exposure.
-
Data Analysis: The photobleaching rate constant (k_b) can be determined by fitting the fluorescence decay to an exponential function: F(t) = F₀ * e^(-k_b*t). The photobleaching quantum yield (Φb) is then calculated relative to the standard.
Caption: Workflow for determining photobleaching quantum yield.
Measurement of Photobleaching Half-life (t1/2)
The photobleaching half-life is the time it takes for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Microscope slides and coverslips
-
Solutions of the fluorescent probes
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescent probe solution. For cellular imaging, cells stained with the probe are used.
-
Microscope Setup: Place the slide on the microscope stage and focus on the sample. Select the appropriate filter set and adjust the illumination intensity.
-
Image Acquisition: Acquire an initial image (t=0). Then, continuously illuminate the sample and acquire images at regular time intervals until the fluorescence has significantly faded.
-
Data Analysis: Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series. Plot the normalized fluorescence intensity against time. The half-life (t1/2) is the time at which the fluorescence intensity reaches 50% of the initial intensity.
Caption: Workflow for determining photobleaching half-life.
Signaling Pathway Visualization
Fluorescent probes are instrumental in visualizing and studying various cellular signaling pathways. The choice of a photostable probe is critical for tracking dynamic processes within these pathways over time. Below is a generalized representation of a signaling pathway that can be investigated using fluorescent probes.
Caption: A generic signaling cascade illustrating points for fluorescent labeling.
References
Validation of Solvent Black 5 for High-Throughput Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. However, the accuracy and reliability of HTS assays can be compromised by background fluorescence, either from the inherent autofluorescence of cells and reagents or from unwanted signal in fluorescence resonance energy transfer (FRET) based assays. This guide provides a comprehensive comparison of Solvent Black 5 and its alternatives for mitigating these issues, supported by experimental data and detailed protocols to aid in the selection of the most appropriate quenching agent for your HTS needs.
Introduction to Quenching in HTS
In HTS, "quenchers" are molecules that reduce fluorescence signals. They can be broadly categorized into two types:
-
Autofluorescence Reducers: These compounds, like this compound and Sudan Black B, are typically lipophilic dyes that physically absorb and block background fluorescence from biological samples. Their primary application is in imaging-based and cell-based assays where endogenous fluorescence from molecules like NAD(P)H, flavins, and lipofuscin can interfere with signal detection.
-
Dark Quenchers: These molecules, such as Black Hole Quenchers (BHQ), Dabsyl, and QSY dyes, function through mechanisms like Förster Resonance Energy Transfer (FRET) and static quenching.[1] They are ideal for proximity-based assays, where a fluorophore and a quencher are brought into close proximity, resulting in a measurable decrease in the fluorophore's signal. A key advantage of dark quenchers is that they dissipate the absorbed energy as heat rather than fluorescing themselves, leading to a lower background signal and a higher signal-to-noise ratio.[2][3]
This compound: An Autofluorescence Reducer
This compound, also known as Nigrosine Spirit Soluble, is a synthetic azo dye with broad absorption in the visible spectrum.[4][5] Its primary utility in HTS is the reduction of autofluorescence.[6]
Mechanism of Action: The quenching mechanism of this compound is primarily attributed to its ability to absorb light across a wide range of wavelengths, effectively masking the emission from endogenous fluorophores.[6] Its lipophilic nature allows it to accumulate in cellular compartments and tissues, further contributing to its effectiveness in reducing background fluorescence in cell-based assays.[6] There is limited evidence to suggest that this compound functions as an efficient FRET quencher.
Comparison of Autofluorescence Reducers: this compound vs. Sudan Black B
Sudan Black B is another lipophilic dye commonly used to reduce autofluorescence, particularly from lipofuscin.[7] Both dyes share a similar mechanism of action.
| Feature | This compound (Nigrosine) | Sudan Black B |
| Primary Application | General autofluorescence reduction | Lipofuscin and lipid staining, autofluorescence reduction |
| Mechanism | Light absorption | Light absorption |
| Solubility | Soluble in ethanol (B145695), benzene, toluene, oleic acid, stearic acid[5] | Soluble in ethanol, propylene (B89431) glycol[7] |
| Reported Cytotoxicity | Potentially hazardous and toxic to mucous membranes[6] | Can be toxic, with studies showing hepatotoxicity in zebrafish larvae[8] |
Alternatives for FRET-Based Assays: Dark Quenchers
For FRET-based HTS assays, where the goal is to quench a specific fluorophore in a proximity-dependent manner, dark quenchers are the preferred choice.
| Quencher | Typical Quenching Range | Key Features |
| DABCYL | 375-500 nm[9] | One of the earliest dark quenchers, but has poor spectral overlap with many common fluorophores.[10] |
| Black Hole Quencher® (BHQ®) Dyes | BHQ-1: 480-580 nmBHQ-2: 559-670 nmBHQ-3: 620-730 nm[3] | Excellent spectral overlap with a wide range of fluorophores, high quenching efficiency through FRET and static quenching, no native fluorescence.[3] |
| QSY® Dyes | QSY-7: ~500-600 nmQSY-21: ~620-720 nm | Broad absorption spectra, high quenching efficiency, non-fluorescent. |
Experimental Protocols
Protocol 1: Validation of Autofluorescence Quenching
This protocol is designed to assess the effectiveness of a compound in reducing cellular autofluorescence.
Methodology:
-
Cell Culture: Plate cells of interest in a suitable microplate (e.g., 96- or 384-well) and culture until they reach the desired confluency.
-
Quencher Preparation: Prepare a stock solution of the autofluorescence reducer (e.g., 0.1-0.3% w/v this compound or Sudan Black B in 70% ethanol).
-
Treatment:
-
Include untreated control wells to measure baseline autofluorescence.
-
Include vehicle control wells (e.g., 70% ethanol alone) to assess solvent effects.
-
Add the quencher solution to the test wells and incubate for a predetermined time (e.g., 10-30 minutes). Optimize incubation time for your cell type and quencher.
-
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess quencher.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope with appropriate filter sets to capture the autofluorescence signal.
-
Analysis: Quantify the mean fluorescence intensity of the cells in each condition. Calculate the percentage reduction in autofluorescence compared to the untreated control.
Protocol 2: Validation of FRET Quenching Efficiency
This protocol is for determining the quenching efficiency of a dark quencher in a FRET-based assay, such as a protease cleavage assay.[11]
Methodology:
-
Reagent Preparation:
-
Synthesize or obtain a FRET substrate consisting of a fluorophore and a quencher linked by a peptide sequence that is a substrate for the enzyme of interest.
-
Prepare a stock solution of the enzyme and the assay buffer.
-
-
Assay Setup:
-
In a microplate, set up the following reactions:
-
Test Reaction: FRET substrate + enzyme.
-
No Enzyme Control: FRET substrate only (represents maximum quenching).
-
Cleaved Substrate Control: FRET substrate pre-incubated with a high concentration of enzyme to ensure complete cleavage (represents minimum quenching/maximum signal).
-
-
-
Measurement:
-
Use a fluorescence plate reader to measure the fluorescence intensity of the fluorophore at its emission wavelength over time.
-
-
Analysis:
-
Signal-to-Background Ratio (S/B): Calculate the ratio of the fluorescence of the cleaved substrate control to the no enzyme control.
-
Quenching Efficiency (%): Calculate as: (1 - (Fluorescence of No Enzyme Control / Fluorescence of Cleaved Substrate Control)) * 100.
-
Signaling Pathway Example: GPCR Activation
Autofluorescence can be a significant challenge in HTS assays targeting G-protein coupled receptors (GPCRs), a major class of drug targets.[12][13] The following diagram illustrates a generic GPCR signaling cascade that can be monitored using fluorescent reporters, where autofluorescence quenchers like this compound could be beneficial.
References
- 1. What are the types of fluorescence quenching? | AAT Bioquest [aatbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 6. Pre-culture Sudan Black B treatment suppresses autofluorescence signals emitted from polymer tissue scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Textile azo dye, Sudan Black B, inducing hepatotoxicity demonstrated in in vivo zebrafish larval model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. benchchem.com [benchchem.com]
- 12. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Staining Lipids in Plant Tissues
For researchers, scientists, and drug development professionals working with plant tissues, the accurate visualization of lipids is crucial for understanding cellular metabolism, storage, and responses to environmental stimuli. While Solvent Black 5, also known as Sudan Black B, has been a long-standing choice for this purpose, a range of alternative dyes offer distinct advantages in terms of specificity, fluorescence capabilities, and compatibility with modern imaging techniques. This guide provides an objective comparison of this compound and its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate staining agent for your research needs.
Overview of Lipid Stains
The selection of a lipid stain depends on the specific research question, the type of plant tissue, and the available microscopy instrumentation. This guide focuses on the most common and effective alternatives to this compound: Nile Red, BODIPY, and Sudan IV.
This compound (Sudan Black B) is a non-fluorescent, lysochrome (fat-soluble) diazo dye that stains a broad spectrum of lipids, including neutral fats, phospholipids, and sterols, a distinct blue-black or black color. Its staining mechanism is based on its higher solubility in lipids compared to its solvent. While it is a thermally stable, non-fluorescent dye, it is not entirely specific for lipids and can also stain other cellular components like chromosomes and leukocyte granules.[1]
Nile Red is a fluorescent dye widely used for detecting neutral lipids in plant cells.[2][3] It is a lipophilic stain that is intensely fluorescent in lipid-rich environments but has minimal fluorescence in aqueous media.[4][5] A key feature of Nile Red is its solvatochromism; its emission spectrum shifts depending on the polarity of the lipid environment, allowing for some differentiation between neutral and polar lipids.[2][3] However, it is susceptible to photobleaching and can have a broad emission spectrum, which may lead to spectral bleed-through in multicolor imaging.[6]
BODIPY (BODIPY 493/503) is a fluorescent dye that has emerged as a superior alternative for lipid staining. It exhibits bright green fluorescence and is highly specific for neutral lipids.[6][] Compared to Nile Red, BODIPY dyes have narrower emission peaks, higher photostability, and lower background fluorescence, making them ideal for quantitative analysis and colocalization studies.[][8] They are also suitable for staining both live and fixed cells.[]
Sudan IV is another non-fluorescent, fat-soluble diazo dye that stains lipids, triglycerides, and lipoproteins a distinct red color.[10][11] Similar to this compound, it is typically used for frozen sections as it is incompatible with many common organic solvent-based mounting media.[12]
Performance Comparison
The following table summarizes the key characteristics and performance of this compound and its alternatives.
| Feature | This compound (Sudan Black B) | Nile Red | BODIPY 493/503 | Sudan IV |
| Staining Color/Emission | Blue-black | Yellow-gold (neutral lipids), Red (polar lipids) | Green | Red |
| Fluorescence | No | Yes | Yes | No |
| Excitation Max (nm) | N/A | ~450-550 (environment dependent)[6] | ~493[13] | N/A |
| Emission Max (nm) | N/A | ~528 to >635 (environment dependent)[6] | ~503[13] | N/A |
| Specificity | Broad (lipids, some other cellular components)[1] | High for neutral lipids, also stains phospholipids[6] | High for neutral lipids[6][] | High for neutral lipids |
| Photostability | High | Moderate[6] | High[] | High |
| Suitability for Live-Cell Imaging | No | Yes | Yes | No |
| Key Advantages | Thermally stable, non-fluorescent[1] | Solvatochromic properties, good for qualitative screening | High specificity, high photostability, low background, suitable for quantification[6][] | Simple, non-fluorescent visualization |
| Key Disadvantages | Not entirely specific for lipids[1] | Broad emission spectrum, photobleaching, can stain phospholipids[6] | Potential for spectral overlap with GFP[14] | Incompatible with some mounting media[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful lipid staining. Below are methodologies for this compound and its alternatives, adapted for plant tissues.
Protocol 1: this compound (Sudan Black B) Staining for Plant Tissue Sections
This protocol is adapted from standard histological procedures for embedded plant tissues.
Reagents:
-
Sudan Black B Staining Solution (0.7g Sudan Black B in 100mL propylene (B89431) glycol)[1]
-
Propylene Glycol (85% and 100%)[1]
-
Nuclear Fast Red or Safranin (for counterstaining, optional)
-
Glycerin Jelly or other aqueous mounting medium[1]
-
4% Paraformaldehyde in PBS (for fixation)
-
Distilled water
-
Ethanol (B145695) series (100%, 95%, 70%)
Procedure:
-
Fixation: Fix plant material in 4% paraformaldehyde in PBS overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed in paraffin (B1166041) or a suitable resin.
-
Sectioning: Cut sections (5-10 µm) using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a descending ethanol series to water.
-
Staining: a. Immerse slides in 100% propylene glycol for 5 minutes.[1] b. Transfer slides to the Sudan Black B staining solution for 7-15 minutes with gentle agitation. c. Differentiate by briefly rinsing in 85% propylene glycol for 3 minutes.[1]
-
Washing: Rinse thoroughly with distilled water.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red or Safranin.
-
Mounting: Mount in glycerin jelly or another aqueous mounting medium.
Protocol 2: Nile Red Staining for Plant Cells and Tissues
This protocol is suitable for live-cell imaging of lipid droplets.
Reagents:
-
Nile Red stock solution (1 mg/mL in DMSO)[15]
-
Nile Red working solution (1 µg/mL in PBS or appropriate buffer)[15]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (for fixed samples)
Procedure:
-
Sample Preparation:
-
Staining: Incubate the sample in the Nile Red working solution for 10-60 minutes at room temperature in the dark.[16]
-
Washing: Gently wash the sample with PBS to remove excess dye.[16]
-
Mounting: Mount the sample in an aqueous mounting medium.
-
Visualization: Observe under a fluorescence microscope with appropriate filter sets (e.g., TRITC for red fluorescence).
Protocol 3: BODIPY 493/503 Staining for Plant Cells
This protocol is ideal for high-resolution imaging of neutral lipid droplets in live or fixed plant cells.
Reagents:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)[13]
-
BODIPY 493/503 working solution (1-10 µM in PBS or culture medium)[13]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
Procedure:
-
Sample Preparation: Prepare fresh plant tissue sections or protoplasts.
-
Staining (Live Cells): a. Incubate the sample in the BODIPY 493/503 working solution for 15-30 minutes at 37°C in the dark.[17][18] b. Wash the sample with PBS to remove unbound dye.[17][18]
-
Staining (Fixed Cells): a. Fix the sample with 4% PFA for 15 minutes at room temperature.[] b. Wash twice with PBS.[] c. Incubate in the BODIPY 493/503 working solution for 20-60 minutes in the dark.[]
-
Mounting: Mount in an aqueous mounting medium.
-
Visualization: Observe using a fluorescence microscope with a standard FITC filter set.
Protocol 4: Sudan IV Staining for Plant Cuticle and Lipids
This protocol is suitable for staining lipids in paraffin sections of plant tissues.[12]
Reagents:
-
Sudan IV staining solution (0.5% in 70% ethanol)[12]
-
Delafield's Hematoxylin (B73222) (for counterstaining, optional)
-
70% Ethanol
-
50% Ethanol
-
Aqueous mounting medium (e.g., Clearcol, Glycerin)[12]
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections and rehydrate to 70% ethanol.
-
Counterstaining (Optional): Stain with Delafield's hematoxylin for 5-20 minutes and wash with tap water.
-
Staining: Immerse slides in the Sudan IV staining solution for 5-20 minutes.[12]
-
Differentiation: Rinse quickly in 50% ethanol.[12]
-
Washing: Wash well in tap water.
-
Mounting: Mount in an aqueous mounting medium.[12]
Visualization of Methodologies
To further clarify the experimental processes, the following diagrams illustrate the key steps in the staining protocols.
Caption: Experimental workflows for lipid staining in plant tissues.
Caption: Mechanism of lipophilic dye staining in plant cells.
Conclusion
References
- 1. microbenotes.com [microbenotes.com]
- 2. Imaging Plant Lipids with Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cvrc.virginia.edu [cvrc.virginia.edu]
- 11. newcomersupply.com [newcomersupply.com]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. agilent.com [agilent.com]
- 15. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 16. vitrovivo.com [vitrovivo.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Solvent Black 5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Solvent Black 5 (C.I. 50415; CAS No. 11099-03-9), a synthetic black dye also known as Nigrosin, spirit soluble. Adherence to these procedures is critical to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance may cause irritation to the eyes, skin, and respiratory tract.[1] In case of contact, flush eyes with water for at least 15 minutes, and wash skin with soap and water.[1][2] If inhaled, move to fresh air immediately.[1] Always handle this chemical within a chemical fume hood to minimize inhalation exposure.[1]
Key Safety Data:
| Parameter | Value | Source |
| Appearance | Black Powder | [1][3] |
| Odor | Odorless | [1][4] |
| Solubility | Insoluble in water; slightly soluble in alcohol, benzene, and methyl benzene. | [5][6] |
| Acute Oral Toxicity (LD50, Rat) | 8100 mg/kg | [4] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][7] |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed in accordance with local, state, and federal regulations.[8][9] It is generally classified as a hazardous waste and should not be disposed of down the drain or in regular trash.[1][10]
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound as "Hazardous Waste" and include the chemical name.
-
Do not mix this compound waste with other solvent wastes, especially halogenated solvents, to avoid creating more complex and expensive waste streams.[11]
2. Spill Management:
-
In the event of a spill, immediately remove all sources of ignition.[2][6]
-
For small spills, dampen the solid material with methanol (B129727) to prevent dust generation and transfer it to a suitable, sealed container for disposal.[2][6]
-
Use absorbent paper dampened with methanol to clean up any remaining residue.[2][6]
-
Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[2][6]
3. Container Management:
-
Use compatible, leak-proof containers for collecting this compound waste.[12]
-
Ensure containers are kept tightly closed to prevent the release of dust or vapors.[1]
-
Do not overfill waste containers.
4. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10][13]
-
The recommended method of disposal is typically high-temperature incineration in a licensed hazardous waste facility.[14]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
Experimental Protocols
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. echemi.com [echemi.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. ecolink.com [ecolink.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Black 5
Essential protocols for the safe handling, personal protection, and disposal of Solvent Black 5, ensuring the well-being of laboratory personnel and environmental integrity.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for working with this compound (C.I. 50415), a nigrosine dye soluble in spirits. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion.[1][2] Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE.[1]
Quantitative PPE Specifications
For clarity, the recommended specifications for PPE are summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes of dye solutions.[1][3] |
| Hand Protection | Nitrile or neoprene gloves. | Provides resistance to a range of organic solvents in which this compound is soluble.[4] Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code).[5][6] If dust is generated, a P100 particulate filter (magenta color code) should be added. | Protects against inhalation of fine dust particles and solvent vapors.[1][2] A fit test is required to ensure a proper seal. |
| Body Protection | A lab coat or chemical-resistant apron. | Minimizes the risk of skin contact with the dye.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Preparing a this compound Solution
This protocol outlines the safe preparation of a this compound solution in an organic solvent. This procedure should be performed within a certified chemical fume hood.
Materials:
-
This compound powder
-
Appropriate organic solvent (e.g., ethanol, acetone)[7]
-
Glass beaker or flask
-
Stir bar and magnetic stir plate
-
Spatula
-
Weighing paper or boat
-
Graduated cylinder
-
Wash bottle with the chosen solvent
-
Appropriate waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing the Dye:
-
To minimize dust generation, handle the powdered dye carefully.[2]
-
Place a weighing paper or boat on an analytical balance.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolving the Dye:
-
Measure the required volume of the organic solvent using a graduated cylinder.
-
Pour the solvent into the beaker or flask containing a magnetic stir bar.
-
Place the beaker or flask on the magnetic stir plate and start gentle stirring.
-
Carefully add the weighed this compound powder to the solvent. To avoid clumping, the powder can be "pasted" by adding a small amount of solvent to the powder and mixing to form a slurry before adding it to the bulk solvent.[8][9]
-
Use the wash bottle with the solvent to rinse any remaining powder from the weighing paper into the beaker.
-
Continue stirring until the dye is completely dissolved. The process can be expedited by gently heating the solvent, ensuring the temperature remains well below the solvent's boiling point.[7]
-
-
Storage and Labeling:
-
Once dissolved, transfer the solution to a clearly labeled, sealed container.
-
The label should include the chemical name (this compound), solvent used, concentration, date of preparation, and appropriate hazard warnings.
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its solutions can pose environmental risks. All waste generated from handling this dye must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound powder, such as weighing papers, gloves, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10] Halogenated and non-halogenated solvent wastes should be collected separately.[11]
Disposal Pathway:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12]
-
Never dispose of this compound powder or its solutions down the drain or in the regular trash.[13]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 5. Cartridges and Filters - Respiratory Protection - Personal Protective Equipment - Respiratory, Combination Cartridge, Glass Fiber Paper, Black, Magenta, Olive [hazmasters.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 9. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 10. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. ecolink.com [ecolink.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
